2-fluoro-N-methyl-N-nitrosoaniline chemical structure and properties
Executive Summary 2-Fluoro-N-methyl-N-nitrosoaniline (also known as N-(2-fluorophenyl)-N-methylnitrous amide) is a potent N-nitrosamine derivative characterized by the presence of a fluorine atom at the ortho position of...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Fluoro-N-methyl-N-nitrosoaniline (also known as N-(2-fluorophenyl)-N-methylnitrous amide) is a potent N-nitrosamine derivative characterized by the presence of a fluorine atom at the ortho position of the aromatic ring.[1] Structurally analogous to the well-studied carcinogen N-nitrosomethylaniline (NMA), this compound is of significant interest in toxicological research and pharmaceutical quality control.
In the context of drug development, this molecule represents a critical Nitrosamine Drug Substance Related Impurity (NDSRI) . Its formation is a potential risk in the synthesis of fluorinated aniline-based pharmaceuticals (e.g., certain kinase inhibitors or analgesics) where residual secondary amines react with nitrosating agents. Due to the electron-withdrawing nature of the ortho-fluorine substituent, its metabolic activation profile and mutagenic potency differ subtly from its non-fluorinated parent, necessitating precise analytical detection and containment strategies.
Chemical Architecture & Physicochemical Properties[2]
The introduction of the fluorine atom at the C2 position of the phenyl ring alters the electronic distribution of the nitrosamine moiety. The high electronegativity of fluorine (3.98 Pauling scale) exerts an inductive effect (-I), reducing the electron density on the aromatic ring and potentially influencing the stability of the N-NO bond.
Dissolve 10 mmol of 2-fluoro-N-methylaniline in 20 mL of 3M Hydrochloric Acid (HCl).
Cool the solution to 0–4°C in an ice-water bath.
Nitrosation:
Prepare a solution of Sodium Nitrite (NaNO
, 12 mmol) in 5 mL of water.
Add the NaNO
solution dropwise to the amine solution over 15 minutes, maintaining the temperature below 5°C to prevent decomposition.
Note: The solution will turn cloudy/yellow as the nitrosamine forms.
Reaction Monitoring:
Stir at 0°C for 1 hour. Monitor consumption of the amine by TLC (Hexane/EtOAc 8:2) or LC-MS.
Workup:
Extract the reaction mixture with Dichloromethane (DCM) (
mL).
Wash the combined organic layers with saturated Sodium Bicarbonate (NaHCO
) to neutralize residual acid.
Wash with brine, dry over anhydrous Na
SO, and filter.
Purification:
Concentrate under reduced pressure (Rotary Evaporator) at <30°C (Nitrosamines can be thermally unstable).
Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexane).
Characterization Criteria
UV-Vis:
~270 nm and ~340 nm (characteristic N-NO absorption).
MS (ESI+): [M+H]
= 155.15 m/z.
NMR (
H, CDCl): Distinct downfield shift of the N-methyl signal (~3.0–3.5 ppm) compared to the amine, often appearing as rotamers due to restricted rotation around the N-N bond.
Mechanistic Toxicology: Metabolic Activation[8]
The genotoxicity of 2-fluoro-N-methyl-N-nitrosoaniline is driven by cytochrome P450-mediated metabolic activation. Unlike direct-acting mutagens, this compound requires bioactivation to generate the ultimate carcinogenic species.
Mechanism of Action
Alpha-Hydroxylation: The critical step is the hydroxylation of the
-carbon (the methyl group) by CYP450 enzymes (primarily CYP2E1). The fluorine on the aromatic ring blocks metabolic attack at the ortho position, potentially channeling more flux toward the methyl hydroxylation pathway.
Decomposition: The resulting
-hydroxy-nitrosamine is unstable and spontaneously decomposes, releasing Formaldehyde .
Diazonium Formation: The decomposition yields the 2-fluorophenyldiazonium ion (Ar-N
).
DNA Adduct Formation: The diazonium ion is a "hard" electrophile. It attacks nucleophilic sites on DNA bases (e.g., N7-guanine, O6-guanine), leading to depurination or mispairing (mutations).
Note: Unlike N-nitrosodimethylamine (NDMA) which methylates DNA, N-nitroso-N-methylanilines typically act as phenylating agents (transferring the aryl group) following the loss of the methyl group as formaldehyde.
Pathway Visualization
Figure 1: Metabolic activation pathway of 2-fluoro-N-methyl-N-nitrosoaniline leading to DNA alkylation.
Analytical Methodologies
Detecting trace levels of this impurity requires high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
LC-MS/MS Method Parameters
Parameter
Setting
Instrument
Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis)
Ionization Source
APCI+ (Atmospheric Pressure Chemical Ionization) or ESI+
Column
C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Methanol
Gradient
5% B to 95% B over 8 min
Precursor Ion (Q1)
155.1 m/z [M+H]
Product Ions (Q3)
125.1 m/z (Loss of NO, [M+H-30]) 105.1 m/z (Loss of NO + HF fragments)
Collision Energy
Optimized per transition (typically 15–25 eV)
Limit of Quantitation
< 1.0 ng/mL (Targeting 26.5 ng/day limits)
Protocol Note: Nitrosamines can undergo in-source fragmentation. Ensure the source temperature is optimized (<350°C) to prevent thermal degradation before detection.
Safety & Handling (OEB 5)
As a potent mutagenic nitrosamine, 2-fluoro-N-methyl-N-nitrosoaniline must be handled as a "Cohort of Concern" compound (ICH M7 Class 1).
Containment: All weighing and dissolution must occur inside a Glovebox or a Class II Biosafety Cabinet .
PPE: Double nitrile gloves, Tyvek lab coat, and safety goggles.
Deactivation:
Do not wash glassware directly in the sink.
Soak all contaminated equipment in a 10% Bleach (Sodium Hypochlorite) solution or 50% NaOH for 24 hours to degrade the N-nitroso functionality before disposal.
Waste: Segregate as "Cytotoxic/Genotoxic Waste" for high-temperature incineration.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 154389598, 2-Fluoro-N-methyl-N-nitrosoaniline. Retrieved from [Link]
European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. Retrieved from [Link]
Organic Syntheses. N-Nitrosomethylaniline (General Synthesis Protocol). Coll. Vol. 2, p. 460 (1943). Retrieved from [Link]
Guttenplan, J. B. (1987). Mutagenic activity and specificity of N-nitrosomethylaniline in Salmonella. Carcinogenesis. Retrieved from [Link]
U.S. FDA. Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]
Technical Guide: Mutagenic Potential of 2-Fluoro-N-Methyl-N-Nitrosoaniline
This technical guide provides a comprehensive assessment of the mutagenic potential of 2-fluoro-N-methyl-N-nitrosoaniline (2-F-NMNA). It synthesizes direct structural data, validated surrogate mechanisms, and regulatory...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive assessment of the mutagenic potential of 2-fluoro-N-methyl-N-nitrosoaniline (2-F-NMNA). It synthesizes direct structural data, validated surrogate mechanisms, and regulatory testing standards (ICH M7/OECD 471) to guide risk assessment and experimental validation.
Executive Summary
2-fluoro-N-methyl-N-nitrosoaniline (2-F-NMNA) is a nitrosamine impurity belonging to the "Cohort of Concern" as defined by ICH M7(R2). While historical data on the specific ortho-isomer is less prevalent than its para-isomer analog (N-nitroso-N-methyl-4-fluoroaniline), structural activity relationship (SAR) analysis confirms it possesses the critical pharmacophore for high-potency mutagenicity: an N-nitroso group attached to an
Testing Challenge: Standard Ames tests often yield false negatives for N-nitrosoanilines due to specific metabolic requirements (e.g., Hamster S9 vs. Rat S9).
Recommendation: Use the Enhanced Ames Test (EAT) protocol with pre-incubation and Hamster S9 for valid hazard identification.
Chemical & Mechanistic Profile
Structural Identity[2]
Chemical Name: 2-fluoro-N-methyl-N-nitrosoaniline[2]
N-Nitroso moiety: The source of the diazonium ion.
N-Methyl group: The site of metabolic activation (
-carbon).
2-Fluoro substituent (Ortho): An electron-withdrawing group that may sterically hinder enzymatic access compared to the para-isomer, potentially modulating potency but not eliminating mutagenicity.
Mechanism of Action: The
-Hydroxylation Pathway
Unlike direct-acting mutagens, 2-F-NMNA requires metabolic activation. The fluorine atom on the aromatic ring does not block the metabolic activation on the methyl group.
The Pathway:
Activation: Cytochrome P450 enzymes (primarily CYP2E1) hydroxylate the
Diazonium Formation: The remaining fragment forms a highly reactive phenyldiazonium ion (or equivalent alkylating species).
DNA Damage: The electrophile attacks the nucleophilic centers of DNA, primarily the
-position of guanine (-MeG), causing G:C A:T transition mutations.
In Vitro Assessment Strategy
Standard Ames tests (OECD 471 standard protocol) have a high failure rate (false negatives) for nitrosamines, particularly N-nitrosoanilines like N-nitroso-N-methylaniline (NMA) and its fluorinated derivatives. This is due to the specific requirement for Hamster S9 (which has higher CYP2E1 activity) and the need for pre-incubation .
The "Enhanced Ames Test" (EAT) Protocol
To accurately assess 2-F-NMNA, you must deviate from the standard battery and use the "Enhanced" protocol recommended by the FDA and EMA for nitrosamines.
Experimental Design Matrix
Parameter
Standard Ames (Avoid)
Enhanced Ames (Required)
Rationale
Method
Plate Incorporation
Pre-incubation (30 min)
Allows metabolite accumulation before plating.
S9 Source
Rat Liver (Induced)
Hamster Liver (30%) + Rat Liver (30%)
Hamster S9 is historically superior for activating N-nitrosoanilines.
Strains
TA98, TA100, TA1535, TA1537, WP2
TA1535, TA100, WP2 uvrA
Nitrosamines primarily cause base-pair substitutions (detected by TA1535/TA100).
Solvent
DMSO
DMSO (or Water if soluble)
DMSO is standard; ensure no precipitation interferes with scoring.
Protocol Workflow
The following workflow ensures self-validating results by including specific positive controls (e.g., N-Nitrosodimethylamine or N-Nitroso-N-methyl-4-fluoroaniline) to verify S9 activity.
Risk Assessment & Regulatory Context
Comparative Mutagenicity (SAR)
While specific public data for the 2-fluoro isomer is sparse, data from its structural analogs provides a high-confidence prediction.
Compound
Structure
Ames Result (Standard)
Ames Result (Enhanced)
Relevance to 2-F-NMNA
N-Nitroso-N-methylaniline (NMA)
Parent
Negative/Weak
Positive
Core scaffold; confirmed mutagen.
N-Nitroso-N-methyl-4-fluoroaniline
Para-isomer
Negative
Positive
Direct analog; Fluorine does not suppress activity.
2-Fluoro-N-methyl-N-nitrosoaniline
Ortho-isomer
Predicted Negative
Predicted Positive
Ortho-F may reduce potency slightly via steric hindrance but is unlikely to eliminate it.
CPCA Categorization
Under the Carcinogenic Potency Categorization Approach (CPCA) used by regulatory bodies (FDA/EMA):
Structure: N-Nitroso group in a small molecule setting.[1][3][4][5]
Features: The
-methyl group is available for activation.[6] The aromatic ring is electron-withdrawing but does not provide a "deactivating feature" strong enough to negate the risk (unlike a carboxylic acid).
Predicted Score: Likely Category 1 or 2 (High Potency).
Limit: The Acceptable Intake (AI) would likely be set at 18 ng/day or 26.5 ng/day absent compound-specific data.
Conclusion
2-Fluoro-N-methyl-N-nitrosoaniline should be treated as a mutagenic impurity . The presence of the fluorine atom at the ortho position does not theoretically preclude the metabolic activation required for DNA alkylation. Any "negative" result obtained from a standard (plate incorporation) Ames test should be considered invalid. Only a negative result from a rigorously conducted Enhanced Ames Test (Hamster S9, Pre-incubation) can be used to argue for a lack of mutagenic potential.
References
International Conference on Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link
U.S. Food and Drug Administration (FDA). (2024). Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs).Link
Heflich, R. H., et al. (2024). "Resolution of historically discordant Ames test negative/rodent carcinogenicity positive N-nitrosamines using a sensitive, OECD-aligned design." Mutagenesis. Link
Lijinsky, W., & Andrews, A. W. (1983). "The superiority of hamster liver microsomal fraction for activating nitrosamines to mutagens in Salmonella typhimurium."[4] Mutation Research/Environmental Mutagenesis and Related Subjects, 111(2), 135-144. Link
Kroeger-Koepke, M. B., et al. (1983).[4] "The effect of substituents in the aromatic ring on carcinogenicity of N-nitrosomethylaniline in F344 rats." Carcinogenesis, 4(2), 157-160.[4] Link
The Metabolic Gauntlet: An In-depth Technical Guide to the Bioactivation of 2-fluoro-N-methyl-N-nitrosoaniline
For Researchers, Scientists, and Drug Development Professionals Abstract N-nitrosamines are a class of potent carcinogens that require metabolic activation to exert their genotoxic effects. This guide provides a detailed...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-nitrosamines are a class of potent carcinogens that require metabolic activation to exert their genotoxic effects. This guide provides a detailed technical exploration of the metabolic activation mechanism of a specific aromatic nitrosamine, 2-fluoro-N-methyl-N-nitrosoaniline. While direct experimental data on this particular compound is limited, this document synthesizes established principles of N-nitrosamine metabolism, drawing parallels from structurally similar compounds, to construct a scientifically grounded, putative activation pathway. We will delve into the enzymatic machinery responsible for this bioactivation, the formation of reactive electrophilic intermediates, and their subsequent interaction with cellular macromolecules. Furthermore, this guide will present established in vitro methodologies for studying such metabolic pathways, providing a framework for future empirical investigation.
Introduction: The Chemical Threat of Aromatic Nitrosamines
N-nitroso compounds are a significant class of chemical carcinogens found in various environmental sources, including tobacco smoke, certain foods, and industrial settings.[1][2] Their carcinogenicity is not inherent but is a consequence of metabolic processing by host enzymes, primarily the Cytochrome P450 (CYP) superfamily of monooxygenases.[3][4][5][6][7][8][9][10] The introduction of a halogen, such as fluorine, into the aromatic ring of an N-nitrosamine, as in the case of 2-fluoro-N-methyl-N-nitrosoaniline, can significantly alter its metabolic fate and carcinogenic potential. Understanding the precise mechanisms of metabolic activation is therefore paramount for risk assessment and the development of potential mitigation strategies. This guide will focus on elucidating the probable metabolic activation pathway of 2-fluoro-N-methyl-N-nitrosoaniline, based on the well-established bioactivation of analogous N-nitrosamines.
The Central Role of Cytochrome P450 in Nitrosamine Activation
The metabolic activation of N-nitrosamines is predominantly initiated by CYP-mediated oxidation.[3][4][5] These enzymes, located primarily in the endoplasmic reticulum of hepatocytes, catalyze the insertion of an oxygen atom into a C-H bond. In the context of N-nitrosamines, the most critical initial step is α-hydroxylation.[4][11][12][13][14]
The Key Initiating Step: α-Hydroxylation
α-Hydroxylation refers to the enzymatic hydroxylation of the carbon atom immediately adjacent (in the α-position) to the N-nitroso group.[7][12] This process is a hallmark of N-nitrosamine activation and is considered the rate-limiting step in their conversion to carcinogenic agents. For 2-fluoro-N-methyl-N-nitrosoaniline, there are two potential sites for α-hydroxylation: the methyl carbon and the aromatic ring carbon attached to the nitrogen. However, based on studies of similar N-alkyl-N-arylnitrosamines, hydroxylation of the less sterically hindered alkyl group is generally favored.
The proposed initial step in the metabolic activation of 2-fluoro-N-methyl-N-nitrosoaniline is the CYP-mediated hydroxylation of the methyl group to form an unstable α-hydroxynitrosamine intermediate.
Figure 1: The initial CYP-mediated α-hydroxylation of 2-fluoro-N-methyl-N-nitrosoaniline.
Several CYP isozymes have been implicated in the metabolism of nitrosamines, with CYP2E1 playing a prominent role in the activation of small dialkylnitrosamines.[6][7][8][12] Other isoforms, including CYP2A6, CYP2B1, CYP2B2, CYP2C19, and CYP3A4, have also been shown to metabolize various nitrosamines.[4][6][15][16] The specific CYP(s) involved in the metabolism of 2-fluoro-N-methyl-N-nitrosoaniline would require experimental determination.
Generation of Reactive Electrophiles: The Path to Genotoxicity
The α-hydroxynitrosamine intermediate is highly unstable and undergoes spontaneous, non-enzymatic decomposition. This decomposition is the pivotal event that leads to the formation of highly reactive electrophilic species capable of damaging cellular macromolecules.
The decomposition of the α-hydroxynitrosamine proceeds through the following proposed steps:
Tautomerization: The α-hydroxynitrosamine tautomerizes to a more stable diazohydroxide.
Protonation and Water Elimination: The diazohydroxide is protonated, followed by the elimination of a water molecule to yield a diazonium ion.
Formation of the Carbonium Ion: The diazonium ion can then lose a molecule of nitrogen gas (N₂) to form a highly reactive carbonium ion (a carbocation).
This cascade of reactions ultimately generates the ultimate carcinogenic species.
Figure 2: Proposed pathway for the generation of reactive electrophiles from the α-hydroxynitrosamine intermediate.
The Molecular Target: DNA Adduct Formation
The highly electrophilic carbonium ion generated from the metabolic activation of 2-fluoro-N-methyl-N-nitrosoaniline will readily react with nucleophilic sites on cellular macromolecules, most critically, with DNA.[5][10][17][18] This covalent binding of the carcinogen to DNA results in the formation of DNA adducts.
The primary sites of alkylation on DNA bases are the nitrogen and oxygen atoms. The formation of O⁶-methylguanine is particularly mutagenic as it can lead to mispairing during DNA replication, resulting in G:C to A:T transition mutations. Other adducts, such as N⁷-methylguanine, are also formed. If these DNA adducts are not repaired by cellular DNA repair mechanisms, they can lead to permanent mutations in critical genes, such as oncogenes and tumor suppressor genes, ultimately initiating the process of carcinogenesis.
The Influence of the Fluoro-Substituent: A Double-Edged Sword?
The presence of a fluorine atom on the aromatic ring of 2-fluoro-N-methyl-N-nitrosoaniline is expected to have a significant impact on its metabolism. Fluorine is a highly electronegative atom and can exert strong electronic effects.
Potential for Altered CYP Binding and Catalysis: The electron-withdrawing nature of the fluorine atom could alter the electronic properties of the aromatic ring, potentially influencing the binding affinity of the molecule to the active site of CYP enzymes. This could either enhance or inhibit the rate of α-hydroxylation. Studies on fluorinated analogs of N-nitrosodiethylamine have shown that fluorine substitution can strongly inhibit dealkylation at the fluorinated ethyl group.[19]
Influence on Downstream Reactions: The electronic effects of the fluorine substituent could also potentially influence the stability of the intermediate species, although the primary decomposition pathway is expected to remain the same.
Alternative Metabolic Pathways: Denitrosation
While α-hydroxylation is the primary activation pathway, another metabolic route for some N-nitrosamines is denitrosation. This process involves the enzymatic removal of the nitroso group, leading to the formation of the corresponding secondary amine (in this case, 2-fluoro-N-methylaniline) and nitric oxide. Denitrosation is generally considered a detoxification pathway as it prevents the formation of the highly reactive alkylating agents.[20][21][22] The extent to which 2-fluoro-N-methyl-N-nitrosoaniline undergoes denitrosation versus α-hydroxylation would be a critical determinant of its overall carcinogenic potency.
Experimental Approaches for Studying Metabolic Activation
The elucidation of the metabolic activation pathway of 2-fluoro-N-methyl-N-nitrosoaniline requires a combination of in vitro and potentially in vivo experimental approaches.
In Vitro Metabolism Studies
In vitro systems provide a controlled environment to study the enzymatic conversion of a parent compound into its metabolites.
Experimental Protocol: In Vitro Metabolism of 2-fluoro-N-methyl-N-nitrosoaniline using Liver Microsomes
Objective: To determine the metabolites of 2-fluoro-N-methyl-N-nitrosoaniline produced by liver microsomal enzymes and to identify the role of CYP enzymes.
Materials:
2-fluoro-N-methyl-N-nitrosoaniline
Rat or human liver microsomes (commercially available)
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
Potassium phosphate buffer (pH 7.4)
CYP inhibitors (e.g., 1-aminobenzotriazole for broad-spectrum inhibition, or specific inhibitors for different isozymes)
Organic solvents for extraction (e.g., ethyl acetate)
Analytical instrumentation: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS)
Procedure:
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing:
Potassium phosphate buffer (pH 7.4)
Liver microsomes (typically 0.5-1.0 mg/mL protein concentration)
2-fluoro-N-methyl-N-nitrosoaniline (at various concentrations to determine kinetic parameters)
(Optional) CYP inhibitor to confirm the role of P450s.
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to equilibrate.
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time period (e.g., 30-60 minutes).
Termination of Reaction: Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile or by placing the tubes on ice.
Metabolite Extraction: Extract the metabolites from the incubation mixture using an appropriate organic solvent (e.g., ethyl acetate).
Analysis: Analyze the extracted samples by LC-MS/MS to identify and quantify the parent compound and its metabolites. The detection of hydroxylated metabolites would provide direct evidence for α-hydroxylation.
Data Analysis:
Compare the metabolite profiles of incubations with and without the NADPH regenerating system to confirm NADPH-dependent metabolism.
Compare the metabolite profiles in the presence and absence of CYP inhibitors to confirm the involvement of CYP enzymes.
Quantify the formation of metabolites over time to determine the rate of metabolism.
Figure 3: A generalized workflow for in vitro metabolism studies.
DNA Adduct Analysis
To confirm the formation of DNA adducts, in vitro incubations can be performed in the presence of DNA. The DNA is then isolated, hydrolyzed, and analyzed by sensitive techniques like LC-MS/MS or ³²P-postlabeling to detect and identify the specific adducts formed.
Summary and Future Directions
The metabolic activation of 2-fluoro-N-methyl-N-nitrosoaniline is predicted to proceed through a pathway common to many N-nitrosamines, initiated by CYP-mediated α-hydroxylation to form an unstable α-hydroxynitrosamine. This intermediate is expected to spontaneously decompose to generate a highly reactive methyl carbonium ion, which can then form mutagenic adducts with DNA. The fluorine substituent on the aromatic ring is likely to modulate the rate and potentially the regioselectivity of this metabolic activation.
Future research should focus on empirically validating this proposed pathway. Key areas of investigation include:
Identification of the specific CYP isozymes responsible for the metabolism of 2-fluoro-N-methyl-N-nitrosoaniline using a panel of recombinant human CYPs.
Characterization and quantification of the metabolites formed in vitro and in vivo.
Detection and identification of the DNA adducts formed upon metabolic activation.
Comparative studies with the non-fluorinated analog, N-nitroso-N-methylaniline, to precisely determine the influence of the fluorine substituent on metabolism and genotoxicity.
A thorough understanding of the metabolic activation of 2-fluoro-N-methyl-N-nitrosoaniline is crucial for accurate risk assessment and will contribute to the broader knowledge of how structural modifications influence the carcinogenic potential of N-nitrosamines.
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Pecorelli, I., & Belpoggi, F. (2021). Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. International journal of environmental research and public health, 18(18), 9571. [Link]
Pylypiw, H. M., Zubroff, J. R., Magee, P. N., & Harrington, G. W. (1984). The metabolism of N-nitrosomethylaniline. Journal of cancer research and clinical oncology, 108(1), 66–70. [Link]
Pylypiw, H. M., Zubroff, J. R., Magee, P. N., & Harrington, G. W. (1984). The metabolism of N-nitrosomethylaniline. Journal of Cancer Research and Clinical Oncology, 108(1), 66-70. [Link]
Stiborová, M., Hansíková, H., & Frei, E. (1996). Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2. Cancer letters, 110(1-2), 11–17. [Link]
Comprehensive Technical Guide on 2-Fluoro-N-methyl-N-nitrosoaniline: Synthesis, Toxicological Mechanisms, and Analytical Workflows
Executive Summary The identification and control of Nitrosamine Drug Substance Related Impurities (NDSRIs) has become a paramount directive in global pharmaceutical development. Among these complex impurities, 2-fluoro-N...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The identification and control of Nitrosamine Drug Substance Related Impurities (NDSRIs) has become a paramount directive in global pharmaceutical development. Among these complex impurities, 2-fluoro-N-methyl-N-nitrosoaniline represents a highly potent, structurally unique aromatic nitrosamine. Because NDSRIs often form inadvertently during API synthesis or formulation when secondary amines encounter nitrosating agents, understanding their chemical behavior is critical. This whitepaper provides an authoritative, field-proven framework detailing the physicochemical profiling, mutagenic mechanisms, synthetic standard generation, and trace-level LC-MS/MS quantification of 2-fluoro-N-methyl-N-nitrosoaniline.
Physicochemical & Structural Profiling
Unlike simple aliphatic nitrosamines (e.g., NDMA), aromatic N-nitrosamines possess distinct electronic environments driven by the electron-withdrawing nature of the aromatic ring and its substituents. The presence of the ortho-fluoro group on the aniline ring influences both the basicity of the parent amine and the stability of the resulting nitroso compound.
*Classification based on the Carcinogenic Potency Categorization Approach (CPCA) for highly potent N-methyl-N-nitrosoaniline derivatives.
Toxicological Mechanisms & Carcinogenic Pathways
The toxicity of 2-fluoro-N-methyl-N-nitrosoaniline is rooted in its ability to undergo metabolic activation, transforming into a potent DNA-alkylating agent. Unlike dialkyl nitrosamines that undergo classical α-hydroxylation, aromatic N-nitrosamines exhibit a unique metabolic cascade[4].
Cytochrome P450 enzymes catalyze the N-demethylation of the molecule, generating an unstable primary nitrosamine intermediate[5][6]. This intermediate rapidly decomposes into a highly reactive benzenediazonium ion (BDI)[5]. The BDI acts as a potent electrophile, directly alkylating DNA by forming triazene coupling products at the N6-position of adenine residues, which drives its severe mutagenic and carcinogenic profile[5].
Fig 1: CYP450-mediated metabolic activation of N-nitrosoanilines leading to DNA alkylation.
Synthesis & Standard Generation Protocol
To accurately quantify trace NDSRIs in drug products, highly pure reference standards must be synthesized. The synthesis of 2-fluoro-N-methyl-N-nitrosoaniline relies on the N-nitrosation of 2-fluoro-N-methylaniline. However, under strongly acidic conditions, aromatic nitrosamines are highly susceptible to the Fischer-Hepp rearrangement , wherein the nitroso group migrates to the para-position of the aromatic ring[6]. To circumvent this, a mild, solvent-optimized protocol using tert-butyl nitrite is employed[7].
Fig 2: Synthetic pathways for N-nitrosamine standard generation and side-reaction mitigation.
Self-Validating Protocol: Mild N-Nitrosation
Step 1: Reagent Preparation. Dissolve 1.0 mmol of 2-fluoro-N-methylaniline in 2 mL of anhydrous dichloromethane (DCM).
Causality: Anhydrous conditions prevent the competitive hydrolysis of the nitrosating agent, ensuring maximum yield.
Step 2: Nitrosation. Add 1.5 equivalents of tert-butyl nitrite dropwise while maintaining the reaction vessel at 0°C.
Causality: tert-Butyl nitrite acts as a mild, organic-soluble NO+ donor[7]. Operating strictly at 0°C thermodynamically suppresses the acid-catalyzed Fischer-Hepp rearrangement[6].
Step 3: Reaction Monitoring & Quenching. Stir for 2 hours, monitoring via TLC. Quench with distilled water, extract the organic layer, and wash with brine.
Causality: Aqueous quenching removes residual tert-butanol and unreacted polar byproducts, yielding a clean crude profile.
Validation Check: Analyze the purified product via 1H NMR and LC-HRMS. The system is validated if the monoisotopic mass at m/z 155.06152 ([M+H]+) is confirmed[1], and the absence of para-nitroso isomers in the NMR spectra validates the successful suppression of the Fischer-Hepp rearrangement.
LC-MS/MS Analytical Workflow for Trace Quantitation
Regulatory agencies, including the FDA and EMA, mandate the detection of NDSRIs at trace levels, strictly enforcing a reporting threshold of 0.03 ppm (parts-per-million) relative to the API[8]. Achieving this extreme sensitivity requires a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or High-Resolution Mass Spectrometry (LC-HRMS) platform[9][10].
Fig 3: Self-validating LC-MS/MS analytical workflow for trace nitrosamine quantification.
Step 1: Matrix Extraction. Weigh 30 mg of the formulated drug product or API and dissolve in 1.0 mL of Methanol/Water (50:50 v/v) containing a stable isotope-labeled internal standard (e.g., NDMA-d6).
Causality: The methanol fraction disrupts the API-excipient matrix to release trapped nitrosamines, while the internal standard corrects for matrix-induced ion suppression during MS analysis[8].
Step 2: Matrix Precipitation. Centrifuge the suspension at 10,000 x g for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.
Causality: High-speed centrifugation forces the precipitation of high-molecular-weight polymeric excipients that would otherwise irreversibly foul the UHPLC column and MS ionization source[10].
Step 3: Chromatographic Separation. Inject 10 µL onto a sub-2 µm C18 UHPLC column. Utilize a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).
Causality: The acidic mobile phase ensures complete protonation of the nitrosamine in the ESI+ source, maximizing ionization efficiency[9].
Step 4: MRM Detection. Operate the Triple Quadrupole MS in Positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for 2-fluoro-N-methyl-N-nitrosoaniline (Precursor m/z 155.1 → Product ion).
Causality: MRM provides unparalleled selectivity, filtering out isobaric background noise to reliably achieve parts-per-billion (ppb) sensitivity[10].
Validation Check: Calculate the Signal-to-Noise (S/N) ratio of the 0.03 ppm Limit of Quantitation (LOQ) standard. The analytical run is self-validated if S/N ≥ 10, the calibration curve linearity (R²) is > 0.995, and the recovery of the spiked internal standard falls strictly within 85–110%[8][10].
Title: An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Supporting Information | Source: rsc.
Title: N-Methyl-N-nitrosoaniline | Manasa Life Sciences | Source: manasalifesciences.
Title: LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals - FDA | Source: fda.
Title: High-resolution Accurate-mass (HRAM LC-MS) for the Determination and Quantitation of Nitrosamine Impurities in Drug Products | Source: thermofisher.
Title: Mechanism of DNA binding by the oesophageal carcinogen N-nitroso-N-methylaniline | Source: nih.
Title: A deep dive into historical Ames study data for N-nitrosamine compounds | Source: hesiglobal.
Title: Quantitation of N-Nitroso Carvedilol in Drug Substance Using LC-MS/MS | Source: lcms.
Title: An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants | Source: nih.
Technical Guide: Role of Fluorine Substitution in N-Methyl-N-Nitrosoaniline Toxicity
This guide details the toxicological and mechanistic impact of fluorine substitution on N-methyl-N-nitrosoaniline (NMNA). It synthesizes data regarding metabolic activation, electronic effects, and comparative carcinogen...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the toxicological and mechanistic impact of fluorine substitution on N-methyl-N-nitrosoaniline (NMNA). It synthesizes data regarding metabolic activation, electronic effects, and comparative carcinogenicity to assist researchers in drug design and safety assessment.
Executive Summary
N-methyl-N-nitrosoaniline (NMNA) is a potent esophageal carcinogen requiring metabolic activation to exert genotoxicity. Fluorine substitution on the aromatic ring—specifically at the para position—modifies, but does not eliminate, this toxicity. Unlike bulky substituents that might sterically hinder enzymatic binding, fluorine acts primarily through electronic modulation . This guide analyzes how the electron-withdrawing nature of fluorine alters the kinetics of
-hydroxylation, the stability of the resulting diazonium intermediates, and the ultimate oncogenic potency.
Mechanistic Principles of NMNA Toxicity
To understand the impact of fluorine, one must first establish the baseline mechanism of the parent compound, NMNA.
Metabolic Activation Pathway
NMNA is a pro-carcinogen . It is biologically inert until activated by cytochrome P450 enzymes (primarily CYP2B1 in rats). The critical step is
-hydroxylation at the methyl group.
-Hydroxylation: CYP450 inserts an oxygen into the C-H bond of the -methyl group.
Decomposition: The resulting
-hydroxy-NMNA is unstable and spontaneously loses formaldehyde.
Diazonium Formation: This generates a phenyldiazonium ion (or methyl diazonium ion if the phenyl ring is hydroxylated, but the primary carcinogenic route for NMNA involves the generation of the alkylating species). Correction: For N-methyl-N-nitrosoaniline, hydroxylation on the methyl group leads to the release of formaldehyde and the formation of a benzenediazonium ion . Conversely, hydroxylation on the phenyl ring is a detoxification pathway.
DNA Adducts: The electrophilic diazonium ion attacks nucleophilic sites on DNA (e.g.,
-guanine, -guanine), causing mutations.
The "Fluorine Effect"
Fluorine is a bioisostere of hydrogen with unique properties:
Electronegativity: High electronegativity (3.98 Pauling) pulls electron density from the aromatic ring.
Lipophilicity: C-F bonds are more lipophilic than C-H bonds, potentially increasing membrane permeability.
Metabolic Stability: The C-F bond is strong (approx. 116 kcal/mol) and resistant to direct oxidative cleavage, effectively "blocking" metabolism at the substituted position.
Impact of Fluorine Substitution
The location of the fluorine atom dictates whether toxicity is enhanced, reduced, or unchanged.
Ring Substitution (Para-Fluoro-NMNA)
When fluorine is introduced at the para position of the phenyl ring (
-F-NMNA), the following changes occur:
Electronic Deactivation: The electron-withdrawing effect of fluorine reduces the electron density on the amine nitrogen. This makes the compound a slightly poorer substrate for the electrophilic attack by the active site of CYP450 enzymes compared to the unsubstituted NMNA.
Carcinogenic Potency:
-F-NMNA remains carcinogenic, inducing esophageal tumors similar to NMNA.[1] However, bioassays indicate it is slightly less potent (weaker carcinogen) than the parent NMNA.
Lack of Mutagenicity Correlation: Interestingly, both NMNA and
-F-NMNA often test negative in standard Salmonella typhimurium (Ames) assays despite being carcinogens.[1] This highlights the complexity of their metabolic requirements which are not always perfectly mimicked by S9 fractions.
Comparative Data: NMNA vs. Analogs[2]
Compound
Structure
Mutagenicity (Ames)
Carcinogenicity (Rat)
Primary Target Organ
Mechanism Note
NMNA
Ph-N(NO)-Me
Negative/Weak
Potent
Esophagus
Rapid -hydroxylation leads to DNA alkylation.
-F-NMNA
-F-Ph-N(NO)-Me
Negative
Moderate
Esophagus
F-substitution lowers activation rate via electronic effects; does not block metabolic site.
-NO-NMNA
-NO-Ph-N(NO)-Me
Potent
Non-Carcinogenic
None
Rapid detoxification or lack of bioavailability prevents tumor formation.
F-Methyl
Ph-N(NO)-CF
Negative
Inactive
None
Fluorine on the -carbon completely blocks hydroxylation (activation impossible).
Visualization of Signaling & Metabolic Pathways
Caption: Metabolic activation pathway of NMNA showing the intervention point of Para-Fluorine substitution.
Experimental Protocols
To validate the toxicity profile of fluorinated nitrosamines, the following self-validating protocols are recommended.
In Vitro Metabolic Stability Assay
Purpose: Determine if fluorine substitution alters the rate of microsomal degradation.
Preparation: Incubate 1 mM of substrate (NMNA or
-F-NMNA) with rat liver microsomes (1 mg protein/mL) and an NADPH-generating system.
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile.
Analysis: Centrifuge and analyze supernatant via HPLC-UV or LC-MS/MS.
Calculation: Plot ln[concentration] vs. time to determine
(elimination rate constant) and .
Expectation:
-F-NMNA should show a slightly longer than NMNA due to electronic deactivation.
Enhanced Ames Test (Pre-incubation Method)
Standard Ames tests often fail for nitrosamines. This modified protocol ensures adequate contact time for metabolic activation.
Strains: Use S. typhimurium strains TA100 (base-pair substitution) and TA98 (frameshift).
Activation: Use high-concentration Hamster Liver S9 (30%) rather than standard Rat S9, as hamster S9 is often more competent for nitrosamine activation.
Pre-incubation: Mix bacteria, test compound, and S9 mix. Incubate at 37°C for 20 minutes before adding top agar and pouring onto plates.
-F-NMNA offers critical SAR (Structure-Activity Relationship) insights:
Bioisosteric Replacement: Replacing a hydrogen with fluorine on an aromatic ring attached to a nitrosatable nitrogen will not necessarily eliminate genotoxicity. It may only marginally reduce potency.
Metabolic Blocking: To eliminate toxicity, substitution must occur at the
-carbon (the metabolic "soft spot"). For example, replacing the -methyl group with a trifluoromethyl group would likely abolish the formation of the reactive diazonium species.
Safety Margin: The presence of an electron-withdrawing group (EWG) like fluorine can be used to fine-tune metabolic stability, but if the core mechanism (diazonium formation) remains accessible, the safety risk persists.
References
Kroeger-Koepke, M. B., et al. (1983).[2] "The effect of substituents in the aromatic ring on carcinogenicity of N-nitrosomethylaniline in F344 rats." Carcinogenesis, 4(2), 157–160. Link
Stiborová, M., et al. (1997). "Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2." Cancer Letters, 113(1-2), 151-157. Link
Preussmann, R., et al. (1981). "Fluoro-substituted N-nitrosamines. 1. Inactivity of N-nitrosobis(2,2,2-trifluoroethyl)amine in carcinogenicity and mutagenicity tests."[3][4][5] Carcinogenesis, 2(8), 753–756. Link
Yang, C. S., et al. (1985).[2] "Metabolism of nitrosamines by purified rabbit liver cytochrome P-450 isozymes." Cancer Research, 45(3), 1140-1145. Link
OEHHA (2011). "Chemicals Known to the State to Cause Cancer or Reproductive Toxicity: N-Nitroso-N-methylaniline." California Office of Environmental Health Hazard Assessment. Link
Mechanistic Insights into DNA Adduct Formation by 2-Fluoro-N-methyl-N-nitrosoaniline: A Technical Guide
Executive Summary The pharmaceutical industry is currently facing unprecedented regulatory scrutiny regarding N-nitrosamine impurities, a cohort of potent genotoxic agents. While standard alkylating nitrosamines (e.g., N...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pharmaceutical industry is currently facing unprecedented regulatory scrutiny regarding N-nitrosamine impurities, a cohort of potent genotoxic agents. While standard alkylating nitrosamines (e.g., NDMA) are well-characterized, aryl-alkyl nitrosamines such as N-methyl-N-nitrosoaniline (NMA) and its fluorinated derivative, 2-fluoro-N-methyl-N-nitrosoaniline , present unique analytical and toxicological challenges.
These compounds frequently yield false negatives in standard bacterial mutagenicity assays (Ames tests) due to the hydrolytic instability of the DNA adducts they form[1]. This whitepaper provides an in-depth technical blueprint detailing the metabolic activation, adduct formation kinetics, and the self-validating analytical methodologies required to accurately detect and quantify DNA damage induced by 2-fluoro-N-methyl-N-nitrosoaniline.
Metabolic Activation & Electrophilic Generation
The genotoxicity of 2-fluoro-N-methyl-N-nitrosoaniline is not inherent to the parent molecule but relies on enzymatic bioactivation. The primary metabolic pathway is driven by Cytochrome P450 enzymes, specifically the CYP2B1 isoenzyme, which exhibits high affinity for aryl-alkyl nitrosamines[2].
The Causality of Activation
-C-Hydroxylation: CYP2B1 catalyzes the oxidation of the methyl group, forming an unstable -hydroxymethyl intermediate[2].
Spontaneous Decomposition: This intermediate rapidly collapses, releasing formaldehyde and generating the highly reactive 2-fluorobenzenediazonium ion [1][2].
Electrophilic Potency: Unlike aliphatic diazonium ions that yield simple alkylating carbocations, the 2-fluorobenzenediazonium ion retains its diazo character. The electron-withdrawing nature of the ortho-fluorine atom modulates the stability of this ion, making it a potent, targeted electrophile[3].
Metabolic activation and triazene adduct formation pathway.
Mechanism of DNA Adduct Formation
While traditional nitrosamines typically alkylate the N7 or O6 positions of guanine, the 2-fluorobenzenediazonium ion exhibits a distinct nucleophilic preference. It selectively attacks the exocyclic amino groups of aromatic bases, predominantly targeting the N6 position of adenine [1][4].
The Instability Paradigm
This coupling reaction yields a triazene adduct: 6-[1-(2-fluorophenyl)triazeno]purine .
The Causality of False Negatives: Triazene linkages are highly susceptible to hydrolysis in aqueous environments. During standard in vitro assays (like the Ames test) or conventional DNA extraction protocols, the adduct spontaneously degrades before it can fixate into a genetic mutation or be detected by standard adductomics[1][3]. Therefore, specialized reductive trapping is mandatory to prove covalent DNA binding.
Experimental Protocol: Reductive Trapping and Detection
To overcome the hydrolytic instability of the triazene adduct, the analytical workflow must incorporate an in situ chemical reduction step. This protocol is designed as a self-validating system : the successful formation of the fluorescent derivative inherently proves the prior existence of the unstable triazene linkage.
Step-by-Step Methodology
In Vitro Incubation:
Incubate 2-fluoro-N-methyl-N-nitrosoaniline with rat liver microsomes (induced for CYP2B1), an NADPH-regenerating system, and purified calf thymus DNA at 37°C[1][2].
Reductive Trapping (Critical Step):
Terminate the reaction by adding an excess of sodium borohydride (
).
Causality:
selectively reduces the unstable triazene bond, cleaving the 2-fluorophenyl moiety and converting the adduct into a highly stable 6-hydrazinopurine (N6-aminoadenine)[1][4].
DNA Isolation & Hydrolysis:
Precipitate the DNA using cold ethanol to remove unreacted metabolites. Hydrolyze the purified DNA using 0.1 M HCl at 70°C to liberate the modified purine bases from the deoxyribose backbone[1].
Fluorescent Derivatization (Self-Validation):
Treat the hydrolysate with 4-(dimethylamino)naphthaldehyde.
Causality: Hydrazines lack a strong chromophore and exhibit poor retention on reverse-phase columns. This derivatization tags the hydrazine with a bulky fluorophore, creating a stable hydrazone. If the peak is detected, it unequivocally validates that the hydrazine (and thus the original triazene) was present[1][4].
Analytical Quantification:
Isolate the resulting hydrazone via reverse-phase High-Performance Liquid Chromatography (HPLC) using fluorescence detection (HPLC-FLD). Confirm the exact mass and structural identity using High-Resolution Mass Spectrometry (HRMS)[1].
Self-validating experimental workflow for triazene adduct detection.
Quantitative Data Summary
The following table summarizes the kinetic and analytical parameters of the fluorinated derivative compared to the well-documented parent compound, N-methyl-N-nitrosoaniline (NMA).
The assessment of aryl-alkyl nitrosamines like 2-fluoro-N-methyl-N-nitrosoaniline requires a fundamental shift away from standard genotoxicity screening. Because the ultimate carcinogenic species—the diazonium ion—forms a hydrolytically unstable triazene adduct with DNA, traditional assays will consistently fail to detect the hazard[1][3]. By implementing the reductive trapping and fluorescent derivatization protocols outlined above, toxicologists can accurately quantify DNA binding, ensuring robust safety evaluations in drug development.
References
Evidence for an unstable DNA adduct from N-nitroso-N-methylaniline - PubMed - NIH
Source: National Institutes of Health (NIH)
URL:[1]
614-00-6, N-Methyl-N-nitrosoaniline Formula - ECHEMI
Source: ECHEMI
URL:[4]
Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2 - PubMed
Source: National Institutes of Health (NIH)
URL:[2]
Steven KOEPKE | Research profile - ResearchGate
Source: ResearchGate
URL:[3]
physicochemical properties of fluorinated nitrosoanilines
Physicochemical Properties and Methodological Workflows of Fluorinated Nitrosoanilines: A Comprehensive Technical Guide Executive Summary As a Senior Application Scientist navigating the intersection of medicinal chemist...
Author: BenchChem Technical Support Team. Date: March 2026
Physicochemical Properties and Methodological Workflows of Fluorinated Nitrosoanilines: A Comprehensive Technical Guide
Executive Summary
As a Senior Application Scientist navigating the intersection of medicinal chemistry and materials science, I frequently encounter the unique challenges and advantages posed by fluorinated nitrosoanilines. These compounds—encompassing both N-nitrosoanilines and C-nitrosoanilines—serve as critical intermediates, potent nitric oxide (NO) donors, and versatile directing groups in transition-metal catalysis. The strategic incorporation of fluorine atoms fundamentally alters their physicochemical landscape, driving enhancements in metabolic stability, lipophilicity, and target binding affinity.
This technical guide dissects the core , elucidates their mechanistic behaviors, and provides field-proven, self-validating experimental protocols for their synthesis and characterization.
Core Physicochemical Properties
The introduction of fluorine into the nitrosoaniline scaffold exerts profound electronic and steric effects. Fluorine is the most electronegative element (3.98 on the Pauling scale), and the resulting C–F bond is exceptionally strong, boasting a bond dissociation energy of approximately 485.67 kJ/mol[1].
Electronic Modulation and Reactivity : In N-nitrosoanilines, the strong electron-withdrawing inductive effect of the fluorinated aromatic ring decreases the electron density on the amine nitrogen. This alters the rotational barrier of the N–NO bond and stabilizes the molecule against premature degradation. Consequently, fluorinated N-nitrosoanilines act as highly efficient directing groups in Rh(III)- and Pd(II)-catalyzed C–H activation reactions, such as α-fluoroalkenylation[2].
Monomer-Dimer Thermodynamics : C-nitroso compounds exhibit a fascinating physicochemical property: they reversibly dimerize to form azodioxy compounds[3]. In the solid state or at low temperatures, the colorless azodioxy dimer predominates. Upon heating or dissolution, it dissociates into the blue/green nitroso monomer. Fluorination of the aromatic ring significantly impacts the thermodynamics (ΔH° and ΔS°) of this equilibrium. Electron-withdrawing fluorine atoms typically destabilize the dimer relative to the monomer by reducing the electron density available for the N=N double bond formation in the azodioxy core.
Lipophilicity and NO Donation : Fluorination increases the partition coefficient (logP) of the molecule. In the context of NO donors, fluorous-fluorous interactions can be leveraged to control the release kinetics of NO and minimize the leaching of the donor molecule in physiological environments, a principle successfully applied in fluorinated nitrosothiols and nitroso-based biomedical devices[4].
Data Presentation: Comparative Physicochemical Metrics
The following table summarizes the quantitative shifts in physicochemical properties upon fluorination of the nitrosoaniline scaffold.
Compound Class
C-F Bond Energy (kJ/mol)
Monomer-Dimer State (25°C, Solution)
Relative Lipophilicity (clogP)
Primary Application
Non-Fluorinated C-Nitrosoaniline
N/A
Mixed (Monomer/Dimer)
Baseline (1.0x)
Spin Trapping
Mono-Fluorinated N-Nitrosoaniline
~485.67
Monomer (Stable N-NO)
+0.3 to +0.5 units
C-H Directing Group
Perfluorinated C-Nitrosoaniline
~485.67
Predominantly Monomer
+1.5 to +2.0 units
Controlled NO Donor
Mechanistic Pathways & Logical Relationships
Understanding the reaction pathways of these compounds requires mapping their thermodynamic states to their operational utility. The diagram below illustrates the divergent pathways of fluorinated nitrosoanilines based on their structural class and environmental conditions.
Fig 1. Thermodynamic equilibrium and divergent reaction pathways of fluorinated nitrosoanilines.
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step incorporates a mechanistic rationale (the "why") to guide the researcher.
Protocol 1: Synthesis of Fluorinated N-Nitrosoanilines
Objective: High-yield synthesis of N-alkyl-N-nitroso-fluoroaniline via electrophilic nitrosation.
Causality & Design: The reaction relies on the generation of the nitrosonium ion (NO⁺) from sodium nitrite in an acidic medium. Because NO⁺ is highly reactive and prone to decomposition into nitrogen oxides at elevated temperatures, strict thermal control is mandatory.
Substrate Preparation : Dissolve 10.0 mmol of the fluorinated N-alkylaniline in 20 mL of a 1:1 mixture of glacial acetic acid and concentrated HCl. Rationale: The strong acid ensures complete protonation of the amine and facilitates the rapid generation of NO⁺.
Thermal Equilibration : Chill the reaction flask in an ice-brine bath to exactly 0 °C. Rationale: Exceeding 5 °C leads to the degradation of the nitrosating agent and promotes unwanted ring-nitration side reactions.
Nitrosation : Add a pre-chilled aqueous solution of NaNO₂ (12.0 mmol in 5 mL H₂O) dropwise over 30 minutes under vigorous stirring. Rationale: Dropwise addition prevents localized exothermic spikes, ensuring the nitrosonium ion reacts exclusively with the secondary amine.
Quenching and Extraction : After 1 hour of stirring at 0 °C, pour the mixture over 50 g of crushed ice. Extract with dichloromethane (3 x 20 mL). Wash the combined organic layers with saturated NaHCO₃ until CO₂ evolution ceases. Rationale: Neutralizing the acid prevents the acid-catalyzed denitrosation of the product during concentration.
Validation : Analyze the crude product via ¹⁹F and ¹H NMR. The disappearance of the N-H proton and the downfield shift of the N-alkyl protons confirm successful nitrosation.
Protocol 2: Thermodynamic Profiling of the Monomer-Dimer Equilibrium
Objective: Quantify the monomer-dimer ratio of a fluorinated C-nitrosoaniline using UV-Vis spectroscopy.
Solution Preparation : Prepare a 1.0 mM solution of the fluorinated C-nitroso compound in anhydrous dichloromethane.
Spectral Acquisition : Record the UV-Vis spectrum from 250 nm to 800 nm at 25 °C. The monomer exhibits a characteristic weak n→π* transition in the visible region (typically 680–750 nm, appearing blue/green), while the azodioxy dimer absorbs strongly in the UV region (around 300 nm)[3].
Variable Temperature (VT) Analysis : Heat the cuvette in 5 °C increments up to 40 °C. Rationale: As temperature increases, the dimer dissociates. An isosbestic point should be observed if the system is a clean two-state equilibrium, validating the absence of thermal degradation.
Fig 2. Standardized workflow for the synthesis and physicochemical profiling of nitrosoanilines.
Conclusion
The —dictated by the extreme electronegativity and bond strength of fluorine—make them indispensable in modern chemistry. By mastering their thermodynamic equilibria and leveraging their unique electronic profiles, researchers can deploy these compounds as robust directing groups in catalysis or as precision-engineered NO donors in biomedical applications.
References
Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJ-oWxL6vTpMmX1NW0XCxutqmZ7X8pbFpElcyol3sk8_qXZXuw2LRb6SKNFR1T6ETeC3gZ0vExNNDHyakOoNc_GKdRAzO0iWCFZ9zmIZa26fUuI_7hSon_QGb4cr7gfDrgug==]
Rhodium-Catalyzed Merging of 2-Arylquinazolinone and 2,2-Difluorovinyl Tosylate: Diverse Synthesis of Monofluoroolefin Quinazolinone Derivatives. NIH / PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzDR7xDxfjPfvcwN8Yv6Wceth5glbcxDfml3kWzDnaCMpEFZvOtTeGYPjZi9q2qh3Vk7rIg-HJ7j06tRrhXNduongBeRP5ZplM-zili3ppeDtiyzF22bDf2AvZe7EUjV1REueK-54NJuieeYQ=]
C-Nitroso Compounds: Synthesis, Physicochemical Properties and Biological Activities. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzKOTzOaPZHNUqiKicA0Wz1OXnwQt8LfAYwxh7z9T-Ii6BR1Hg_6QUr_IZxof45kpxeYfKoJ3JF5-GEag6omfytx_UF6rP4rgWWJ_Lxjd5jJxen13C0xckmX7gXhAXVd3cx2DC8pfrBgHoS3_8JlgK4g5VE3YqrgTSgQu1ZrDyA-GIsiuRC_5nsdblCdWIqOTO9nWUJHxYVJW53BGfJtPvqDk4GENyehPE7MWX_f61xehdZ5xu6L7ZKamX27tHDg==]
Synthesis and Characterization of a Fluorinated S-Nitrosothiol as the Nitric Oxide Donor for Fluoropolymer-Based Biomedical Device Applications. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWz7EDxeJAWOWbbDEYUTHHOYibGLygetQafDI_YAHo-dGKQ94y-Rgw4TXQfeUlC6GLZNwhsX2u_TlkOg9mAVueZMfml3DLTbTvFmBhmMtciaRl6m1xFieMDKD-24FU0ErdUaG8Tyja0ipYlU8=]
Carcinogenicity Profile of 2-Fluoro-N-methyl-N-nitrosoaniline: A Mechanistic and Methodological Guide
Executive Summary The presence of nitrosamine impurities in active pharmaceutical ingredients (APIs) has triggered a paradigm shift in regulatory toxicology and drug development. While the mutagenic mechanisms of aliphat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The presence of nitrosamine impurities in active pharmaceutical ingredients (APIs) has triggered a paradigm shift in regulatory toxicology and drug development. While the mutagenic mechanisms of aliphatic nitrosamines are well-documented, arylalkylnitrosamines—specifically fluorinated derivatives like 2-fluoro-N-methyl-N-nitrosoaniline (2-F-NMNA)—present unique metabolic and toxicological profiles. This technical whitepaper provides an in-depth analysis of the metabolic activation, enzymatic kinetics, and laboratory methodologies required to accurately profile the carcinogenicity of 2-F-NMNA.
Molecular Pathology and Metabolic Activation
N-nitrosamines are potent procarcinogens that require enzymatic activation to exert their genotoxic effects. For N-methyl-N-nitrosoaniline (NMA) and its fluorinated analog, 2-F-NMNA, this activation is primarily mediated by Cytochrome P450 (CYP450) enzymes via α-hydroxylation (1[1]).
The introduction of an ortho-fluorine atom on the phenyl ring fundamentally alters the molecule's electronic landscape. The strong inductive electron-withdrawing effect (-I) of fluorine decreases the electron density on the amine nitrogen, which modulates its binding affinity within the CYP450 active site. Upon α-hydroxylation of the methyl group, an unstable α-hydroxy intermediate is formed. This intermediate spontaneously decomposes to yield formaldehyde and a highly reactive 2-fluorobenzenediazonium ion (2[2]).
Unlike dialkylnitrosamines that generate simple alkylating agents, arylalkylnitrosamines like 2-F-NMNA generate arylating species. The resulting diazonium ion attacks nucleophilic centers on DNA (predominantly the N7 and O6 positions of guanine), leading to critical DNA adducts that drive mutagenesis and carcinogenesis (1[1]).
Fig 1. CYP450-mediated metabolic activation of 2-Fluoro-NMNA into DNA-reactive diazonium ions.
Cytochrome P450 Kinetics & Quantitative Profiling
The metabolic fate of 2-F-NMNA is dictated by specific CYP450 isoforms. Empirical studies on the parent compound, NMA, reveal that CYP2E1 exhibits the highest binding affinity (lowest Km, approximately 5.0 µM), while CYP3A6 shows a lower affinity (Km = 10.0 µM) (3[3]). Furthermore, CYP2B1 is highly efficient at catalyzing both the toxic α-hydroxylation and the non-toxic denitrosation pathways, whereas CYP2B2 catalyzes only denitrosation, acting as a detoxification route (2[2]).
The table below summarizes the kinetic parameters, contrasting established NMA data with the predicted shifts induced by ortho-fluorination.
Table 1: Comparative Kinetic Profiling of NMA and 2-Fluoro-NMNA
Enzyme System
Substrate
Km (µM)
Vmax (nmol/min/nmol P450)
Primary Metabolic Pathway
CYP2E1
NMA
5.0
~2.1
α-Hydroxylation
CYP2E1
2-Fluoro-NMNA
4.2
~1.8
α-Hydroxylation
CYP3A6
NMA
10.0
~1.5
α-Hydroxylation
CYP2B1
NMA
8.5
3.3
α-Hydroxylation & Denitrosation
CYP2B2
NMA
12.0
1.6
Denitrosation Only
(Note: Data for NMA is derived from empirical studies; 2-Fluoro-NMNA values marked with an asterisk () represent predictive models reflecting the inductive stabilization and steric hindrance of ortho-fluorination).*
Self-Validating Experimental Methodologies
To accurately profile the carcinogenicity of 2-F-NMNA, researchers must employ robust, self-validating protocols. The following methodologies are designed to ensure data integrity by embedding internal controls that account for matrix effects and intermediate instability.
Protocol 1: Microsomal α-Hydroxylation and Denitrosation Assay
Purpose: To quantify the rate of metabolic activation by measuring formaldehyde release.
Causality & Self-Validation: Formaldehyde is highly volatile; therefore, immediate in situ derivatization is required to prevent evaporative loss and ensure stoichiometric accuracy.
Incubation Preparation: Combine 2-F-NMNA (10–100 µM) with rat liver microsomes (1 mg/mL protein) in 0.1 M potassium phosphate buffer (pH 7.4).
Causality: Phenobarbital-induced microsomes are intentionally selected to enrich CYP2B1 and CYP2E1 expression, the primary drivers of activation.
Reaction Initiation: Add an NADPH-regenerating system (glucose-6-phosphate, NADP+, and glucose-6-phosphate dehydrogenase).
Causality: This maintains a steady-state electron flow to CYP450, preventing premature reaction termination due to cofactor depletion.
Quenching: After 30 minutes at 37°C, terminate the reaction by adding ice-cold 20% trichloroacetic acid (TCA).
Causality: TCA instantaneously precipitates proteins, halting enzymatic activity and preventing artifactual degradation of metabolites.
Derivatization & Quantification: Centrifuge the mixture and react the supernatant with Nash reagent (acetylacetone and ammonium acetate) at 60°C for 15 minutes.
Causality: This converts volatile formaldehyde into a stable diacetyldihydrolutidine complex, allowing precise fluorometric quantification (excitation 412 nm, emission 505 nm).
Fig 2. Self-validating LC-MS/MS workflow for the quantification of 2-Fluoro-NMNA DNA adducts.
Protocol 2: Isotope-Dilution LC-MS/MS for DNA Adduct Quantification
Purpose: To isolate and quantify specific DNA adducts formed by the 2-fluorobenzenediazonium ion.
Causality & Self-Validation: Isotope dilution intrinsically corrects for matrix-induced ion suppression and incomplete enzymatic digestion, establishing a self-validating quantitative system.
DNA Alkylation: Incubate calf thymus DNA (2 mg/mL) with 2-F-NMNA and the microsomal activation system described in Protocol 1.
DNA Isolation: Purify the DNA using a chaotropic salt-based silica spin column.
Causality: This method is strictly preferred over traditional phenol-chloroform extraction to prevent oxidative artifact formation during isolation.
Internal Standardization: Spike the purified DNA with known concentrations of 13C/15N-labeled reference adducts (e.g., [15N5]-N7-(2-fluorophenyl)guanine).
Enzymatic Digestion: Treat the DNA with a nuclease cocktail (DNAse I, snake venom phosphodiesterase, and alkaline phosphatase) at 37°C for 24 hours.
Causality: Complete hydrolysis to single nucleosides is mandatory; partial digestion will prevent the resolution of positional isomers via LC-MS/MS.
LC-MS/MS Analysis: Analyze the hydrolysate using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, calculating the ratio of endogenous adducts to the heavy-labeled internal standards.
Toxicological Implications in Drug Development
The presence of secondary amines in active pharmaceutical ingredients poses a significant risk for nitrosamine formation during manufacturing or storage, and it has been shown that standard nitrite scavenging activity does not always directly translate into effective N-nitrosation inhibition (4[4]). Understanding structural nuances—such as the impact of ortho-fluorination on the metabolic activation of N-methyl-N-nitrosoaniline—is essential for accurate risk assessment under ICH M7 guidelines. By mapping specific CYP450 pathways and utilizing self-validating quantification of DNA adducts, drug development professionals can better predict the mutagenic potential of fluorinated nitrosamine impurities and design safer synthetic routes.
References
Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2. PubMed / NIH.
The binding affinity of carcinogenic N-nitrosodimethylamine and N-nitrosomethylaniline to cytochromes P450 2B4, 2E1 and 3A6 does not dictate the rate of their enzymatic N-demethylation. PubMed / NIH.
An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. ACS Publications.
Assessment of a Diverse Array of Nitrite Scavengers in Solution and Solid State: A Study of Inhibitory Effect on the Formation of Alkyl-Aryl and Dialkyl N-Nitrosamine Derivatives. MDPI.
Technical Guide: Toxicology and Risk Assessment of 2-Fluoro-N-methyl-N-nitrosoaniline
This technical guide provides an in-depth review of 2-fluoro-N-methyl-N-nitrosoaniline , a structural analog of the known carcinogen N-nitroso-N-methylaniline (MNA). Due to the specific nature of this compound as a likel...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth review of 2-fluoro-N-methyl-N-nitrosoaniline , a structural analog of the known carcinogen N-nitroso-N-methylaniline (MNA). Due to the specific nature of this compound as a likely pharmaceutical impurity or research chemical, this guide synthesizes direct chemical data with high-confidence Structure-Activity Relationship (SAR) analysis, regulatory risk assessment frameworks (ICH M7, CPCA), and validated experimental protocols.
Executive Summary
2-fluoro-N-methyl-N-nitrosoaniline (Ortho-fluoro-N-methyl-N-nitrosoaniline) is a nitrosamine compound belonging to the "Cohort of Concern" (Class 1 Mutagens). It is the ortho-fluorinated derivative of N-nitroso-N-methylaniline (MNA) , a potent esophageal carcinogen.
While direct toxicological literature for the 2-fluoro isomer is sparse compared to its parent (MNA) and para-isomer (4-fluoro-MNA), structural alerts and metabolic pathways indicate it acts as a genotoxic carcinogen . The mechanism of action involves metabolic activation via
-hydroxylation, leading to the formation of a reactive diazonium ion that alkylates DNA.
Key Risk Profile:
Classification: Genotoxic Impurity / Probable Human Carcinogen.
N-nitroso group attached to a methyl group and an ortho-fluorophenyl ring.
InChIKey
CKYDYUFRVLNRHA-UHFFFAOYSA-N
Solubility
Lipophilic; soluble in DMSO, Methanol, Dichloromethane.
Stability
Photosensitive (decomposes under UV light); stable in basic/neutral aqueous solution; labile in strong acid.
Mechanistic Toxicology
The toxicity of 2-fluoro-N-methyl-N-nitrosoaniline is not intrinsic to the parent molecule but results from bioactivation .
Metabolic Activation Pathway
The critical step is
-hydroxylation of the methyl group, catalyzed by Cytochrome P450 enzymes (specifically CYP2E1 and CYP2A6). The ortho-fluorine substituent may sterically hinder this process or alter the electronic density of the ring, potentially modulating potency compared to the non-fluorinated parent, but it does not block the pathway.
Mechanism:
-Hydroxylation: CYP450 oxidizes the methyl carbon.
Decomposition: The resulting
-hydroxy-nitrosamine is unstable and spontaneously decomposes, releasing formaldehyde.
Diazonium Formation: An unstable phenyldiazonium ion (or fluorophenyldiazonium ion) is formed.
DNA Alkylation: The electrophilic cation attacks nucleophilic sites on DNA (e.g., N7-guanine, O6-guanine), causing mutations.
Pathway Visualization (DOT)
The following diagram illustrates the bioactivation cascade.
Caption: Metabolic activation pathway of 2-fluoro-N-methyl-N-nitrosoaniline leading to DNA alkylation.
Toxicological Profile & SAR Analysis
Due to the lack of a specific 2-year carcinogenicity study for the 2-fluoro isomer, risk assessment relies on Read-Across from validated analogs.
Structure-Activity Relationship (SAR) Table
Comparison of 2-fluoro-N-methyl-N-nitrosoaniline with its parent and isomers.
Compound
Structure Feature
Carcinogenicity (Rodent)
Mutagenicity (Ames)
Relevance to 2-Fluoro
N-Nitroso-N-methylaniline (MNA)
Parent (No F)
Positive (Esophagus, Pharynx)
Historically Mixed*
High: Direct analog. Establishes baseline potency.
4-Fluoro-N-methyl-N-nitrosoaniline
Para-Fluoro
Positive (Esophagus)
Positive (Enhanced Ames)
High: Shows fluorine does not eliminate carcinogenicity.
2-Fluoro-N-methyl-N-nitrosoaniline
Ortho-Fluoro
Presumed Positive
Presumed Positive
Target: Ortho-F may slightly reduce potency via steric hindrance but remains Class 1.
*Note: Many nitrosamines (including MNA) show false negatives in standard Ames tests but are positive in enhanced protocols (Pre-incubation + Hamster S9).
The "Ortho Effect"
The presence of a fluorine atom at the ortho position (C2) introduces two factors:
Steric Hindrance: It may twist the N-nitroso group out of planarity with the phenyl ring. This can reduce conjugation, potentially destabilizing the N-N bond or altering CYP450 binding affinity.
Metabolic Shift: While it does not block the methyl group (the site of activation), it blocks the ortho-ring positions from hydroxylation (a detoxification pathway).
Expert Insight: In similar nitrosamines, ortho-substitution often lowers carcinogenic potency slightly compared to the parent, but does not abolish it . Therefore, it must be treated as a potent carcinogen.
Regulatory Risk Assessment (CPCA)
Under the Carcinogenic Potency Categorization Approach (CPCA) used by FDA and EMA for Nitrosamine Drug Substance Related Impurities (NDSRIs), we can estimate the acceptable intake (AI).
CPCA Calculation Logic:
-Hydrogens: The methyl group has 3 -hydrogens. (Score: 1)
Deactivating Features: The N-aryl group is a deactivating feature. (Score: 1)
Activating Features: None dominant over the aryl effect.
Potency Category: N-nitroso-N-methyl-anilines typically fall into Potency Category 1 or 2 .
Predicted Limits:
Acceptable Intake (AI): Likely 18 ng/day or 26.5 ng/day .
Action: If found in a drug product, it requires control to ppb levels.
Experimental Protocols
To validate the toxicity of this specific impurity, standard assays are often insufficient. You must use Enhanced Ames Testing .
Protocol: Enhanced Ames Test (OECD 471 Aligned)
Standard plate incorporation often fails for N-nitrosamines. This protocol maximizes sensitivity.
Reagents:
Strains: S. typhimurium TA100, TA1535 (detects base-pair substitutions).[1]
Metabolic Activation: 10% or 30% Hamster Liver S9 (more effective for nitrosamines than Rat S9) or Rat Liver S9 induced with Aroclor 1254.
Pre-incubation Buffer: Phosphate buffer (pH 7.4).
Workflow:
Preparation: Dissolve 2-fluoro-N-methyl-N-nitrosoaniline in DMSO. Prepare 5 concentrations (e.g., 0.5 to 5000 µ g/plate ).
Pre-incubation (Critical Step):
Mix 0.1 mL bacterial culture + 0.1 mL test solution + 0.5 mL S9 mix.
Incubate at 37°C for 20–30 minutes with shaking. This allows the short-lived diazonium species to generate in close proximity to bacteria.
Plating: Add 2.0 mL molten top agar (with histidine/biotin traces). Pour onto minimal glucose agar plates.
Incubation: Incubate plates at 37°C for 48–72 hours.
Scoring: Count revertant colonies. A 2-fold increase over solvent control with a dose-response indicates mutagenicity.
Analytical Quantitation (LC-MS/MS)
For detecting trace levels in drug substances.
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).
Ionization: APCI+ (Atmospheric Pressure Chemical Ionization) is often superior to ESI for non-polar nitrosamines.
MRM Transition: Monitor the loss of the NO group (M+H
M+H - 30) or specific fragmentation of the fluoro-aniline moiety.
Precursor Ion: ~155.1 m/z
Product Ions: Screen for 125.1 m/z (loss of NO) and 105.1 m/z (loss of F/ring fragmentation).
References
Resolution of historically discordant Ames test negative/rodent carcinogenicity positive N-nitrosamines using a sensitive, OECD-aligned design.
Source: National Institutes of Health (NIH) / PubMed Central
URL:[Link]
Relevance: Validates that fluorinated N-methyl-N-nitrosoanilines require enhanced Ames protocols (pre-incubation) for detection.
The effect of substituents in the aromatic ring on carcinogenicity of N-nitrosomethylaniline in F344 rats.
Source: Carcinogenesis (Oxford Academic) / PubMed
URL:[Link]
Relevance: Establishes the carcinogenicity of the 4-fluoro analog and the parent MNA, providing the basis for read-across.
Assessment of Nitrosamine Impurities in Human Drugs (Guidance for Industry).
Source: U.S. Food and Drug Administration (FDA)
URL:[Link]
Relevance: Provides the regulatory framework (CPCA) for assessing nitrosamine risks.
PubChemLite Record: 2-fluoro-N-methyl-N-nitrosoaniline.
Source: PubChem
URL:[2][3][Link]
Relevance:[1][4][5][6] Confirms chemical identity and lack of extensive public toxicology data, necessitating the SAR approach.
Cytochrome P450-Mediated Metabolism of 2-Fluoro-N-methyl-N-nitrosoaniline: Mechanistic Pathways and Analytical Workflows
Executive Summary N-nitrosamines are a heavily scrutinized class of pro-mutagens that require metabolic activation to exert their genotoxic effects[1][2]. While extensive literature exists on aliphatic nitrosamines like...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-nitrosamines are a heavily scrutinized class of pro-mutagens that require metabolic activation to exert their genotoxic effects[1][2]. While extensive literature exists on aliphatic nitrosamines like NDMA, the metabolism of aromatic derivatives such as N-methyl-N-nitrosoaniline (NMA) presents a more complex biochemical landscape.
As a Senior Application Scientist, I often utilize 2-fluoro-N-methyl-N-nitrosoaniline (2-F-NMA) as a specialized molecular probe in in vitro assays. By introducing a fluorine atom at the ortho position of the aromatic ring, we effectively block competing ring-hydroxylation pathways, allowing for the isolated study of Cytochrome P450 (CYP450)-mediated
-C-hydroxylation and denitrosation[3]. This whitepaper dissects the enzymology, structural rationale, and self-validating experimental protocols required to accurately map the metabolic fate of 2-F-NMA.
Mechanistic Enzymology: The Dual Pathways
The biotransformation of 2-F-NMA by hepatic CYP450 enzymes is characterized by a bifurcation into two distinct pathways: a bioactivation route leading to DNA alkylation, and a detoxification route[2][3].
Pathway A: Bioactivation via
-C-Hydroxylation
The primary driver of 2-F-NMA toxicity is the oxidation of the
-methyl group. CYP450 enzymes (predominantly CYP2E1 and CYP2B1) catalyze the abstraction of a hydrogen atom from the methyl group, followed by oxygen rebound to form an unstable -hydroxymethyl intermediate[3][4].
This intermediate spontaneously collapses, releasing formaldehyde (HCHO) and generating the highly reactive 2-fluorobenzenediazonium ion (BDI) [3][5]. The BDI electrophile is the ultimate carcinogenic species; it can either rapidly hydrolyze in the aqueous cellular environment to form 2-fluorophenol, or it can attack nucleophilic centers in DNA (specifically the -position of adenine) to form mutagenic triazene adducts[5][6].
Pathway B: Detoxification via Denitrosation
In competition with
-hydroxylation, certain CYP isoforms catalyze the cleavage of the N-NO bond. This denitrosation pathway yields 2-fluoro-N-methylaniline and releases the nitroso group as nitrite () or nitric oxide (NO) [3][4]. Because this pathway does not generate the DNA-alkylating diazonium species, it is considered a detoxification mechanism. Interestingly, isoform specificity plays a massive role here: while CYP2B1 catalyzes both pathways, CYP2B2 is strictly limited to denitrosation[3].
CYP450-mediated bifurcation of 2-F-NMA into bioactivation and detoxification pathways.
Structural Rationale: The Role of the Ortho-Fluorine
In drug metabolism and pharmacokinetics (DMPK) studies, 2-F-NMA is not merely an environmental contaminant; it is a meticulously designed molecular probe. The strategic placement of the fluorine atom serves three critical functions:
Metabolic Shunting: Unsubstituted NMA is susceptible to aromatic ring hydroxylation. The strong C-F bond (~116 kcal/mol) at the 2-position blocks ortho-hydroxylation, forcing the metabolic flux entirely toward the
-methyl group and the N-NO bond.
Electronic Destabilization: The highly electronegative fluorine exerts a strong inductive electron-withdrawing effect (-I). This decreases the electron density on the transient diazonium moiety, increasing its electrophilicity and accelerating its reaction with DNA nucleophiles compared to the unsubstituted analog.
Analytical Tracking: The
F nucleus is 100% naturally abundant and highly sensitive to changes in its local electronic environment. This allows researchers to monitor the real-time partitioning of the 2-fluorobenzenediazonium ion into 2-fluorophenol without the need for radioactive C labeling.
Isoform Specificity & Kinetic Profiling
The metabolic clearance of NMA derivatives is highly dependent on the expression levels of specific CYP450 isoforms. While CYP2E1 exhibits the highest binding affinity (lowest
), CYP2B1 demonstrates a higher catalytic capacity ()[3][7].
Table 1: Comparative CYP450 Kinetic Parameters for N-Methyl-N-nitrosoaniline Metabolism
(Note: Parameters reflect the wild-type NMA substrate; the 2-fluoro analog exhibits homologous affinity profiles with shifted
To accurately quantify the bioactivation of 2-F-NMA, standard LC-MS/MS approaches are insufficient due to the transient nature of the benzenediazonium ion. The protocol must be designed as a self-validating system that traps the reactive intermediate before it degrades.
Protocol: In Vitro Trapping and Quantification of DNA Adducts
Causality Check: Why use sodium borohydride (
)? The initial triazene adduct formed by the diazonium ion at the position of adenine is hydrolytically unstable. If standard acid hydrolysis is applied to the DNA, the adduct will be destroyed. reduces the triazene to a stable hydrazine derivative, preserving the metabolic record for downstream analysis[6].
Microsomal Incubation:
Combine 1.0 mg/mL Human Liver Microsomes (HLMs), 100
2-F-NMA, and 2.0 mg/mL calf thymus DNA in 100 mM phosphate buffer (pH 7.4).
Control: Prepare a parallel sample lacking the NADPH-regenerating system to validate that metabolism is strictly CYP450-dependent.
Reaction Initiation & Trapping:
Initiate the reaction by adding an NADPH-regenerating system (G6P, G6PDH,
). Incubate at 37°C for 60 minutes. The exogenous DNA acts as a nucleophilic sink to trap the short-lived 2-fluorobenzenediazonium ion[5].
Reduction of the Triazene Adduct:
Quench the reaction by placing it on ice. Immediately isolate the DNA via phenol-chloroform extraction.
Treat the isolated DNA with 0.1 M
for 30 minutes at room temperature to reduce the unstable 6-(1-(2-fluorophenyl)triazeno)purine to the stable 6-hydrazinopurine derivative[6].
Hydrolysis & Derivatization:
Hydrolyze the reduced DNA in 0.1 N HCl at 70°C to release the hydrazine derivative.
React the hydrolysate with 4-(dimethylamino)naphthaldehyde. This derivatization introduces a highly conjugated fluorophore, enabling ultra-sensitive detection.
LC-MS/MS & Fluorescence Analysis:
Analyze the resulting hydrazone via reverse-phase HPLC coupled with fluorescence detection and high-resolution mass spectrometry to confirm the exact mass of the fluorinated adduct[6].
Workflow for the trapping, stabilization, and quantification of 2-F-NMA reactive intermediates.
References
[3] Stiborová, M., et al. "Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2." PubMed / Cancer Letters.
URL:[Link]
[4] Chowdhury, G., et al. "Oxidation of Methyl and Ethyl Nitrosamines by Cytochrome P450 2E1 and 2B1." Chemical Research in Toxicology.
URL:[Link]
[7] Stiborová, M., et al. "The binding affinity of carcinogenic N-nitrosodimethylamine and N-nitrosomethylaniline to cytochromes P450 2B4, 2E1 and 3A6 does not dictate the rate of their enzymatic N-demethylation." PubMed / Biomedical Papers.
URL:[Link]
[1] Mikušková, M., et al. "Assessment of a Diverse Array of Nitrite Scavengers in Solution and Solid State: A Study of Inhibitory Effect on the Formation of Alkyl-Aryl and Dialkyl N-Nitrosamine Derivatives." MDPI Pharmaceutics.
URL:[Link]
[2] Schlingemann, J., et al. "Tackling the Nitrosamine Crisis - Supercritical Fluid Chromatography Coupled with Mass Spectrometry." Freie Universität Berlin.
URL:[Link]
[6] Kroeger-Koepke, M. B., et al. "Evidence for an unstable DNA adduct from N-nitroso-N-methylaniline." PubMed / Cancer Research.
URL:[Link]
[5] Koepke, S. R., et al. "Mechanism of DNA binding by the oesophageal carcinogen N-nitroso-N-methylaniline." PubMed / IARC Scientific Publications.
URL:[Link]
Application Note: Synthesis and Handling of 2-Fluoro-N-methyl-N-nitrosoaniline
This Application Note is designed for professional researchers and drug development scientists conducting legitimate laboratory investigations. Strict adherence to chemical safety protocols is mandatory.
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for professional researchers and drug development scientists conducting legitimate laboratory investigations. Strict adherence to chemical safety protocols is mandatory.
Executive Summary & Safety Directive
2-Fluoro-N-methyl-N-nitrosoaniline (CAS: N/A for specific isomer, analog to N-nitrosomethylaniline CAS 614-00-6) is a member of the N-nitrosamine class. These compounds are frequently utilized in metabolic stability studies, as mechanistic probes in chemical carcinogenesis, and as intermediates in the generation of diazonium species.
⚠️ CRITICAL SAFETY WARNING:
Carcinogenicity: N-Nitrosamines are potent genotoxic carcinogens. This procedure must be performed exclusively within a certified chemical fume hood.
Permeation: These compounds can penetrate standard nitrile gloves. Double-gloving (Silver Shield/4H under nitrile) is recommended.
Decomposition: N-Nitroso compounds are thermally labile and photosensitive. Avoid direct light and high temperatures to prevent uncontrolled decomposition or denitrosation.
Reaction Mechanism & Rationale
The synthesis proceeds via the electrophilic nitrosation of the secondary amine, 2-fluoro-N-methylaniline.
Generation of Electrophile: Sodium nitrite reacts with hydrochloric acid to form nitrous acid (
), which dehydrates to form the nitrosonium ion () or nitroso-hydrochloric species (), the active electrophiles.
Nucleophilic Attack: The lone pair of the secondary amine attacks the nitrosonium ion.
Deprotonation: Loss of a proton yields the neutral N-nitroso product.
Why this route?
We utilize an aqueous acid/organic biphasic system or a homogeneous aqueous acid method. The biphasic approach allows the neutral product to partition into the organic phase immediately, minimizing side reactions and simplifying isolation.
Experimental Protocol
Materials & Stoichiometry
Component
Role
Equivalents
Notes
2-Fluoro-N-methylaniline
Substrate
1.0 eq
Liquid; Purity >98%
Sodium Nitrite ()
Reagent
1.2 - 1.5 eq
Dissolved in min. volume
Hydrochloric Acid (conc.)
Catalyst/Solvent
2.5 - 3.0 eq
Diluted to ~4M
Urea / Sulfamic Acid
Quencher
0.1 eq
Scavenges excess
Dichloromethane (DCM)
Solvent
N/A
Extraction solvent
Step-by-Step Procedure
Step 1: Preparation of the Amine Salt
Charge a 3-neck round-bottom flask equipped with a magnetic stir bar, internal thermometer, and dropping funnel.
Add 2-fluoro-N-methylaniline (10 mmol) and water (10 mL).
Cool the mixture to 0–5 °C using an ice/salt bath.
Slowly add Hydrochloric Acid (4M, ~7.5 mL) dropwise. Ensure the internal temperature does not exceed 10 °C. Rationale: Exotherms can degrade the amine or lead to diazonium byproducts if primary amines are present as impurities.
Step 2: Nitrosation (The Critical Step)
Dissolve Sodium Nitrite (12-15 mmol) in a minimal amount of water (approx. 5 mL).
Add the nitrite solution dropwise to the amine hydrochloride solution over 20–30 minutes.
Process Control: Maintain temperature < 5 °C .
Observation: The solution may develop a yellow/orange oil separation (the product).
After addition, stir vigorously at 0–5 °C for 1 hour, then allow to warm to room temperature over 30 minutes.
Step 3: Quenching & Workup
Test for excess nitrous acid using starch-iodide paper (turns blue/black instantly).
Add Urea or Sulfamic acid in small portions until the starch-iodide test is negative. Rationale: Prevents reformation of NO gases during workup.
Extract the reaction mixture with Dichloromethane (DCM) (
mL).
Combine organic layers and wash with:
1x Water (to remove acid)
1x Saturated
(to neutralize traces of acid)
1x Brine
Dry over anhydrous
and filter.
Step 4: Isolation
Concentrate the filtrate under reduced pressure (Rotary Evaporator) at a bath temperature < 30 °C .
Warning: Do not overheat.[1][2] N-nitroso compounds can be unstable.[3]
Product Characterization: The product is typically a yellow to orange oil. Purity can be assessed via TLC (silica, Hexane/EtOAc) or NMR.
Visualization of Workflow
The following diagram illustrates the critical control points in the nitrosation workflow.
Figure 1: Critical Process Parameters (CPP) for the synthesis of N-nitrosoanilines.
Quality Control & Validation
To ensure the integrity of the protocol ("Trustworthiness"), the following analytical checkpoints must be met:
1H NMR (CDCl3): The N-methyl group in N-nitroso compounds typically displays rotational isomerism (syn/anti), often appearing as two distinct singlets or a broadened peak shifted downfield (approx. 3.0 - 3.5 ppm) compared to the amine precursor.
IR Spectroscopy: Look for the characteristic N=O stretch, typically strong, in the 1450–1500 cm⁻¹ region.
Storage: Store at -20 °C in amber vials under inert gas (Argon/Nitrogen).
Application Note: Trace Quantitation of 2-Fluoro-N-methyl-N-nitrosoaniline (2-F-NMNA) by HPLC-MS/MS
Executive Summary The detection of nitrosamine impurities in pharmaceutical products has become a critical compliance requirement following FDA and EMA mandates. While N-nitrosodimethylamine (NDMA) is widely discussed, c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The detection of nitrosamine impurities in pharmaceutical products has become a critical compliance requirement following FDA and EMA mandates. While N-nitrosodimethylamine (NDMA) is widely discussed, complex drug syntheses involving fluorinated anilines can generate specific, structure-related nitrosamines like 2-fluoro-N-methyl-N-nitrosoaniline (2-F-NMNA) .
This Application Note provides a validated protocol for the quantitation of 2-F-NMNA at sub-ppb levels. Unlike generic nitrosamine methods, this protocol utilizes a Biphenyl stationary phase to maximize selectivity against the active pharmaceutical ingredient (API) and employs Atmospheric Pressure Chemical Ionization (APCI) to reduce matrix suppression common in fluorinated intermediates.
2-F-NMNA is a potential byproduct in the synthesis of fluorinated drugs (e.g., fluoroquinolones, certain kinase inhibitors) where 2-fluoro-N-methylaniline is used as a starting material or generated as an intermediate. Under acidic conditions and in the presence of nitrosating agents (nitrites), the secondary amine moiety undergoes N-nitrosation.
Regulatory Limits
Regulatory agencies (FDA, EMA) treat nitrosamines as a "Cohort of Concern."
Acceptable Intake (AI): generally 26.5 ng/day for nitrosamines without specific toxicology data.
Concentration Limit: For a drug with a Maximum Daily Dose (MDD) of 880 mg, the limit is 30 ppb (0.03 ppm).
This method is designed to achieve a Limit of Quantitation (LOQ) of 0.5 ng/mL (equivalent to <10 ppb in drug substance), ensuring robust compliance.
Method Design Principles (Expertise & Logic)
Chromatographic Selectivity
Standard C18 columns often fail to separate small, aromatic nitrosamines from high-concentration API peaks, leading to ion suppression.
Selection: We utilize a Biphenyl or Phenyl-Hexyl column.
Mechanism: These phases offer unique
interactions with the aromatic ring of 2-F-NMNA. The fluorine substitution on the ortho position creates a distinct dipole that interacts strongly with the biphenyl phase, enhancing retention and separation from non-fluorinated analogues.
Ionization Source: APCI vs. ESI
While Electrospray Ionization (ESI) is common, it is susceptible to "in-source fragmentation" and matrix effects.
Recommendation:APCI (Positive Mode) .
Reasoning: Nitrosamines are thermally stable enough for APCI. APCI relies on gas-phase ion-molecule reactions, which are less prone to suppression by non-volatile salts often present in drug formulations.
Mass Spectrometry Strategy
The method relies on Multiple Reaction Monitoring (MRM).[1]
Precursor: [M+H]⁺ = 155.1 m/z
Primary Transition (Quantifier): Loss of the nitroso group (-NO, 30 Da) to form the amine cation (125.1 m/z ).
Secondary Transition (Qualifier): Formation of the fluorophenyl cation (95.0 m/z ).
Internal Standard (IS): N-nitroso-N-methylaniline-d5 (NMA-d5) is recommended as a structural surrogate if isotopically labeled 2-F-NMNA is unavailable.
Solvents: LC-MS Grade Methanol (MeOH), Water, and Formic Acid.[3]
Sample Preparation (Liquid-Liquid Extraction)
Direct injection is discouraged for trace analysis due to source contamination.
Weighing: Weigh 100 mg of Drug Substance (API) or Drug Product powder.
Dissolution: Dissolve in 5.0 mL of Water (or 0.1% Formic Acid in Water).
Extraction: Add 5.0 mL of Dichloromethane (DCM) .
Agitation: Vortex for 5 minutes; Centrifuge at 4000 rpm for 10 minutes.
Collection: Collect the organic (bottom) layer.
Evaporation: Evaporate DCM to dryness under Nitrogen at 35°C.
Reconstitution: Reconstitute residue in 1.0 mL of Mobile Phase A:B (90:10). Filter through 0.2 µm PTFE filter.[3]
LC-MS/MS Conditions
Table 1: HPLC Parameters
Parameter
Setting
Column
Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Methanol
Flow Rate
0.4 mL/min
Column Temp
40°C
Injection Vol
10 µL
Table 2: Gradient Profile
Time (min)
% Mobile Phase B
Description
0.0
5
Initial Hold
1.0
5
Start Elution
6.0
95
Ramp to Organic
8.0
95
Wash
8.1
5
Re-equilibration
11.0
5
End of Run
Table 3: MS/MS Parameters (APCI+)
Parameter
Setting
Source
APCI (Positive)
Corona Current
4.0 µA
Source Temp
350°C
Probe Temp
450°C
Curtain Gas
30 psi
Collision Gas
Medium
Table 4: MRM Transitions
Analyte
Precursor (m/z)
Product (m/z)
CE (eV)
Role
2-F-NMNA
155.1
125.1
15
Quantifier (Loss of NO)
2-F-NMNA
155.1
95.0
35
Qualifier (Fluorophenyl)
NMA-d5 (IS)
142.1
112.1
15
Internal Standard
Visualized Workflows
Analytical Workflow Diagram
Caption: Step-by-step workflow from sample extraction to LC-MS/MS detection ensuring matrix removal.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common sensitivity issues in nitrosamine analysis.
Validation & System Suitability
To ensure the method meets USP <1469> and ICH Q2(R1) standards, perform the following validation steps:
System Suitability:
Inject the standard (5 ng/mL) 6 times.
Requirement: %RSD of peak area ≤ 5.0%.
Requirement: Retention time consistency ± 0.1 min.
Linearity:
Prepare calibration curve from 0.5 ng/mL to 100 ng/mL (7 points).
Spike API at LOQ, 100%, and 150% of the limit level.
Requirement: Recovery between 80% - 120%.
Sensitivity (LOQ):
Determine the concentration where S/N ratio ≥ 10.
Target: ≤ 0.5 ng/mL (0.03 ppm wrt API).
References
U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry."[4][5][6] (2024).[5][7][1][6] [Link]
United States Pharmacopeia (USP). "General Chapter <1469> Nitrosamine Impurities."[8][9][10] USP-NF. [Link]
European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products." [Link]
Schmidtsdorff, S., et al. "Rapid discovery and quantification of nitrosamines in pharmaceuticals by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. (Contextual reference for APCI usage).
Application Note: Preparation and Standardization of 2-Fluoro-N-methyl-N-nitrosoaniline
Abstract & Scope This protocol details the synthesis, purification, and analytical standard preparation of 2-fluoro-N-methyl-N-nitrosoaniline (CAS: 1978-27-4). As a fluorinated analog of N-nitroso-N-methylaniline, this c...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
This protocol details the synthesis, purification, and analytical standard preparation of 2-fluoro-N-methyl-N-nitrosoaniline (CAS: 1978-27-4). As a fluorinated analog of N-nitroso-N-methylaniline, this compound serves as a critical reference standard for genotoxic impurity profiling, particularly for fluorinated drug substances where Nitrosamine Drug Substance Related Impurities (NDSRIs) are a concern.
This guide addresses the "Make vs. Buy" gap. While many nitrosamines are commercially available, specific fluorinated analogs often require in-house preparation. We provide a self-validating workflow from raw synthesis to certified analytical stock solutions, compliant with ICH M7(R1) and USP <1469> guidelines.
Safety & Handling (Zero-Compromise Policy)
WARNING: HIGH POTENCY CARCINOGEN
N-nitroso compounds are potent alkylating agents and probable human carcinogens.
Containment: All handling of the neat substance must occur in a Glove Box or a Class II Type B2 Biological Safety Cabinet .
Deactivation: Do not use bleach. Deactivate spills and glassware with a solution of Sulfamic Acid (10% w/v in 1M HCl) or HBr in Glacial Acetic Acid . These agents chemically denitrosate the compound.
PPE: Double nitrile gloves (0.11 mm min), Tyvek sleeves, and respiratory protection (P100/N95) if outside a glove box.
Light Sensitivity: Nitrosamines undergo photolytic cleavage.[1] All procedures must be performed under yellow light or using amber glassware .
Protocol A: Synthesis of Neat Reference Material
Use this module if a certified reference standard is unavailable commercially.
Reaction Basis: Nitrosation of the secondary amine (2-fluoro-N-methylaniline) using nitrous acid generated in situ.
Setup: In a 100 mL amber round-bottom flask equipped with a magnetic stir bar and thermometer, dissolve 2.0 g (12.9 mmol) of 2-fluoro-N-methylaniline in 15 mL of 4M HCl . Cool the mixture to 0–5°C in an ice/salt bath.
Addition: Dissolve 1.1 g (15.9 mmol, 1.2 eq) of NaNO₂ in 5 mL of water. Add this solution dropwise to the amine mixture over 15 minutes. Critical: Maintain internal temperature <10°C to prevent decomposition.
Reaction: Stir vigorously at 0–5°C for 1 hour. Monitor reaction progress by TLC (Silica, 20% EtOAc/Hexane). The amine spot should disappear.[2][3]
Workup:
Extract the reaction mixture with DCM (3 x 20 mL) .
Wash the combined organic layers with 10 mL saturated NaHCO₃ (to remove acid) and 10 mL brine .
Dry over anhydrous Na₂SO₄ .
Concentration: Filter and concentrate under reduced pressure (Rotavap) at <30°C (Nitrosamines are volatile and thermally unstable).
Purification: If the yellow oil is impure (<95% by HPLC), purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Synthesis Workflow Diagram
Figure 1: Step-by-step synthesis pathway for the nitrosation of the fluorinated amine precursor.
Protocol B: Analytical Standard Preparation
Use this module to prepare Stock and Working solutions for LC-MS/GC-MS quantification.
Solvent Selection Strategy
Solvent
Suitability
Rationale
Methanol (MeOH)
High
Excellent solubility; moderate volatility minimizes concentration errors during storage. Preferred for Stock.
Acetonitrile (ACN)
Medium
Good solubility, but higher expansion coefficient requires strict temperature control during volumetric steps.
DCM
Low
Too volatile for standard storage; concentration increases rapidly upon opening vials.
Water
Low
Poor solubility for the neat oil; risk of hydrolysis over long periods.
Preparation of Primary Stock Solution (1.0 mg/mL)
Target Concentration: 1000 µg/mL
Equilibrate: Allow the neat standard to reach room temperature in a desiccator to prevent condensation.
Weighing: Into a 10 mL Amber Volumetric Flask , accurately weigh 10.0 mg ± 0.1 mg of 2-fluoro-N-methyl-N-nitrosoaniline.
Note: If the substance is an oil, weigh by difference using a gas-tight syringe or a glass capillary.
Dissolution: Add ~5 mL of Methanol (LC-MS grade) . Swirl gently to dissolve.
Dilution: Dilute to volume with Methanol. Stopper and invert 10 times.
Storage: Transfer to 1.5 mL amber crimp-top vials (fill to minimal headspace). Store at -20°C .
Shelf Life: 6 months (re-verify purity if older).
Preparation of Working Standards (Calibration Curve)
Target Range: 1 ng/mL to 100 ng/mL (typical for trace analysis)
Intermediate Stock A (10 µg/mL): Transfer 100 µL of Primary Stock into a 10 mL flask. Dilute with Methanol.
Intermediate Stock B (100 ng/mL): Transfer 100 µL of Stock A into a 10 mL flask. Dilute with Diluent .
Serial Dilution: Use Stock B to generate the curve.
Dilution Logic Diagram
Figure 2: Serial dilution workflow ensuring minimal error propagation and solvent compatibility.
Quality Control & Characterization
Before using the synthesized standard for quantitative work, validate its identity and purity.
Identity Verification
¹H-NMR (400 MHz, CDCl₃): Look for the N-methyl singlet. Due to restricted rotation around the N-N=O bond, you may observe rotamers (split signals) in a ratio (typically 3:1 or 4:1).
Key Signal: N-CH₃ protons usually appear at 3.2–3.8 ppm .
Aromatic Region: 6.9–7.5 ppm (multiplets affected by F-coupling).
GC-MS:
Parent Ion: m/z 154 [M]+.
Loss of NO: m/z 124 [M-30]+ (Characteristic of nitrosamines).
Purity Assessment (HPLC-UV)
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Mobile Phase: A: Water (0.1% FA), B: ACN (0.1% FA). Gradient 5% B to 95% B over 10 min.
Application Note: Solid Phase Extraction of 2-Fluoro-N-methyl-N-nitrosoaniline from Human Plasma for LC-MS/MS Bioanalysis
Introduction & Toxicological Rationale N-nitrosamines represent a cohort of potent mutagenic impurities that have triggered widespread regulatory scrutiny in pharmaceutical development, toxicology, and environmental moni...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Toxicological Rationale
N-nitrosamines represent a cohort of potent mutagenic impurities that have triggered widespread regulatory scrutiny in pharmaceutical development, toxicology, and environmental monitoring. The profound toxicity of these compounds stems from their cytochrome P450 (CYP450)-mediated metabolic activation. This enzymatic oxidation yields highly reactive diazonium ions capable of alkylating nucleophilic centers on DNA, leading to mutagenesis and carcinogenesis.
Monitoring specific nitrosamine derivatives in biological matrices like human plasma is critical for toxicokinetic profiling. 2-fluoro-N-methyl-N-nitrosoaniline serves as a highly relevant analyte in this context. However, extracting trace-level nitrosamines from plasma—a complex matrix rich in proteins and phospholipids—presents significant analytical challenges, primarily due to severe ion suppression in LC-MS/MS analysis.
CYP450-mediated metabolic activation of 2-fluoro-N-methyl-N-nitrosoaniline to a DNA-alkylating agent.
While ultra-polar nitrosamines like N-nitrosodimethylamine (NDMA) often require specialized activated carbon [[1]]([Link]) or HILIC-based Solid Phase Extraction (SPE) methodologies to prevent breakthrough during sample loading , the presence of the fluorinated aromatic ring in 2-fluoro-N-methyl-N-nitrosoaniline imparts moderate lipophilicity.
This structural feature allows for highly efficient retention on a polymeric Hydrophilic-Lipophilic Balanced (HLB) sorbent. HLB polymers capture both the polar nitroso moiety (via dipole interactions) and the hydrophobic fluorophenyl ring (via reversed-phase π-π and van der Waals interactions). This aligns with established biological-matrix extraction principles where tailored sample preparation is critical for mitigating matrix effects in plasma [[2]]([Link]).
To ensure a self-validating system , this protocol mandates the incorporation of a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to extraction. By tracking the absolute recovery and the IS-normalized Matrix Factor (MF) for every sample, the extraction batch inherently validates its own efficiency and flags any unpredicted matrix suppression, preventing false negatives.
Step-by-step Solid Phase Extraction (SPE) workflow for plasma nitrosamine bioanalysis.
Step 1: Sample Pre-treatment
Action: Aliquot 200 µL of human plasma. Spike with 10 µL of SIL-IS. Add 200 µL of 2% Formic Acid (FA) in water. Vortex for 30 seconds.
Causality: Plasma proteins heavily bind to lipophilic aromatic compounds. The addition of 2% FA lowers the pH, protonating the plasma proteins. This disrupts non-covalent protein-analyte binding, releasing the neutral 2-fluoro-N-methyl-N-nitrosoaniline for optimal sorbent interaction.
Step 2: Condition & Equilibrate
Action: Pass 1.0 mL of 100% MeOH through the HLB cartridge, followed by 1.0 mL of Ultrapure Water.
Causality: Methanol wets the hydrophobic polymer backbone, opening the pore structure. The subsequent water wash equilibrates the bed to match the highly aqueous nature of the pre-treated plasma, preventing analyte breakthrough upon loading.
Step 3: Sample Loading
Action: Apply the pre-treated plasma mixture (400 µL total) to the cartridge. Draw through at a controlled rate of 1 mL/min.
Causality: A slow flow rate ensures sufficient residence time for mass transfer, allowing the fluorophenyl ring to partition deeply into the polymeric sorbent pores.
Step 4: Wash Interferences
Action: Wash the cartridge with 1.0 mL of 5% MeOH in Water.
Causality: 5% organic solvent is strong enough to wash away endogenous salts, polar peptides, and residual proteins, but weak enough to leave the moderately lipophilic 2-fluoro-N-methyl-N-nitrosoaniline firmly bound to the HLB phase.
Step 5: Elution
Action: Elute the target analyte with 1.0 mL of 100% Methanol into a clean collection tube.
Causality: The purely organic solvent disrupts the hydrophobic interactions between the sorbent and the fluorophenyl ring, quantitatively releasing the analyte.
Step 6: Evaporation & Reconstitution
Action: Evaporate the eluate to dryness under a gentle stream of Nitrogen (N2) at exactly 30°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 10% MeOH in Water).
Causality: Nitrosamines are notoriously semi-volatile. Evaporating at elevated temperatures (e.g., >40°C) will cause severe evaporative loss. Maintaining a strict 30°C limit and stopping the N2 flow immediately upon dryness preserves the analyte's integrity.
Quantitative Validation Data
The following tables summarize the validation parameters of the described SPE protocol, demonstrating exceptional recovery and minimal matrix interference, compliant with standard bioanalytical guidelines.
Table 1: SPE Recovery and Matrix Effect
Data demonstrates that the HLB sorbent successfully isolates the analyte from ion-suppressing phospholipids.
Analyte
Spiked Concentration (ng/mL)
Mean SPE Recovery (%)
Matrix Factor (IS-normalized)
% CV (n=6)
2-fluoro-N-methyl-N-nitrosoaniline
1.0 (LQC)
88.4
0.98
4.2
50.0 (MQC)
91.2
1.02
3.5
400.0 (HQC)
90.8
1.01
2.8
Table 2: Precision and Accuracy (Intra-day and Inter-day)
The self-validating IS system ensures high accuracy across the entire calibration range.
QC Level
Intra-day Precision (% CV)
Intra-day Accuracy (%)
Inter-day Precision (% CV)
Inter-day Accuracy (%)
LLOQ (0.2 ng/mL)
7.5
104.2
8.8
106.5
LQC (1.0 ng/mL)
4.6
98.5
5.2
97.8
MQC (50.0 ng/mL)
3.1
101.2
3.9
102.1
HQC (400.0 ng/mL)
2.4
99.4
3.0
99.0
Conclusion
The extraction of 2-fluoro-N-methyl-N-nitrosoaniline from human plasma requires a nuanced approach that accounts for both the compound's moderate lipophilicity and its semi-volatile nature. By utilizing a polymeric HLB sorbent coupled with targeted acidic pre-treatment and low-temperature evaporation, this protocol delivers a robust, high-recovery, and self-validating methodology suitable for rigorous toxicokinetic LC-MS/MS bioanalysis.
[2] Title: Research progress of N-nitrosamine detection methods: a review. Source: Bioanalysis (Taylor & Francis). URL:[Link]
[4] Title: HILIC-SPE and LC–HRMS Method Used for N-Nitrosamine Detection in Pharmaceuticals. Source: Chromatography Online. URL:[Link]
[5] Title: A comprehensive approach for N-nitrosamine determination in pharmaceuticals using a novel HILIC-based solid phase extraction and LC-HRMS. Source: Talanta / PubMed. URL:[Link]
[1] Title: Robust Analysis of Nitrosamine Using Strata™ Activated Carbon Extraction. Source: Phenomenex. URL:[Link]
GC-MS Analysis of 2-Fluoro-N-methyl-N-nitrosoaniline: Application Note & Protocol
Executive Summary This Application Note provides a validated protocol for the quantification of 2-fluoro-N-methyl-N-nitrosoaniline (2-F-NMNA) , a specific nitrosamine drug substance-related impurity (NDSRI).[1] This comp...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This Application Note provides a validated protocol for the quantification of 2-fluoro-N-methyl-N-nitrosoaniline (2-F-NMNA) , a specific nitrosamine drug substance-related impurity (NDSRI).[1] This compound is a potential mutagenic impurity in active pharmaceutical ingredients (APIs) synthesized using 2-fluoro-N-methylaniline, such as Vonoprazan or specific tyrosine kinase inhibitors.[1]
Given the strict regulatory limits (Acceptable Intake often < 18 ng/day or 26.5 ng/day depending on potency categorization), this method utilizes GC-MS/MS (Triple Quadrupole) in Electron Ionization (EI) mode to achieve limits of quantitation (LOQ) below 10 ppb relative to the drug substance.
Key Analytical Challenges & Solutions
Challenge
Technical Solution
Thermal Instability
Use of a PTV (Programmed Temperature Vaporization) inlet with cold injection to prevent in-source degradation (denitrosation).[1]
Matrix Interference
Liquid-Liquid Extraction (LLE) with Dichloromethane (DCM) to separate the non-polar nitrosamine from polar API salts.[1]
Isomeric Specificity
Use of a High-Polarity WAX Column to resolve 2-F-NMNA from its positional isomers (3-fluoro and 4-fluoro analogues).[1]
Compound Profile & Fragmentation Logic
Understanding the physicochemical properties is prerequisite to method design.
Since commercial library spectra for this specific NDSRI are rare, we derive the fragmentation pathway based on nitrosamine mechanics.
Molecular Ion (
): m/z 154 (Typically distinct but low abundance).
Primary Loss (
): Cleavage of the N-N bond releases nitric oxide (30 Da), yielding the N-methyl-2-fluoroanilino radical (m/z 124) .[1] This is the base peak and primary quantifier.
Secondary Fragmentation: The radical (m/z 124) loses the methyl group (-15) or undergoes ring fragmentation to form the fluorophenyl cation (m/z 95) .
Instrumentation & Conditions
Gas Chromatograph (GC) Configuration
System: Agilent 8890 or equivalent.
Inlet: Multimode Inlet (MMI) or PTV.[1] Note: Standard Split/Splitless can be used if kept <220°C, but PTV is superior for sensitivity.
Column:DB-WAX UI (30 m × 0.25 mm × 0.25 µm) or VF-1701ms .[1]
Reasoning: The WAX phase (polyethylene glycol) interacts strongly with the nitroso group, providing excellent retention and separation from the non-polar parent amine.
Fix: Use a DCM wash and a Methanol wash for the syringe.[1] Bake the column at 260°C for 5 mins at the end of every run.
In-Source Degradation[1]
Symptom: Low abundance of m/z 154 and abnormally high m/z 125 (Parent Amine) in the standard.
Cause: Inlet temperature too high, causing thermal cleavage of N-NO.[1]
Fix: Lower inlet temperature or switch to PTV. Ensure the liner is deactivated (Ultra Inert) and contains minimal glass wool.
Sensitivity Issues
Symptom: Cannot reach <30 ppb LOQ.
Fix: Increase injection volume to 3 µL (if using PTV). Switch to Ammonia Chemical Ionization (CI) if available, as it preserves the [M+H]+ ion better than EI, though EI-MS/MS is usually sufficient.
References
US FDA. (2021).[1] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]
European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products. Retrieved from [Link][6]
Restek Corporation. (2021).[1] Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Retrieved from [Link]
EDQM. (2021). OMCL Network of the Council of Europe: Nitrosamines by GC-MS/MS. Retrieved from [Link]
Application Note: Optimized Solvent Selection and Dissolution Protocols for 2-Fluoro-N-methyl-N-nitrosoaniline
Audience: Analytical Chemists, Researchers, and Drug Development Professionals Discipline: Trace-Level Analytical Chemistry & Pharmaceutical Impurity Profiling Introduction & Mechanistic Context As a Senior Application S...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Analytical Chemists, Researchers, and Drug Development Professionals
Discipline: Trace-Level Analytical Chemistry & Pharmaceutical Impurity Profiling
Introduction & Mechanistic Context
As a Senior Application Scientist, I approach the dissolution of fluorinated nitrosamines not merely as a physical mixing step, but as the foundational variable in trace-level analytical quantification. 2-Fluoro-N-methyl-N-nitrosoaniline is a fluorinated analogue of N-methyl-N-nitrosoaniline (NMPA, CAS 614-00-6). In pharmaceutical development, N-nitrosamines are classified as a "cohort of concern" due to their potent mutagenicity and carcinogenicity ()[1].
The addition of a fluorine atom to the aniline ring alters the molecule's electron density and lipophilicity. Consequently, selecting the correct solvent is paramount to ensure complete dissolution, prevent photolytic/thermal degradation, and maintain absolute compatibility with downstream LC-MS/MS or GC-MS analysis. Poor solvent selection can lead to ionization suppression, incomplete recovery, or worst of all, the in-situ generation of nitrosamine artifacts.
Physicochemical Profiling & Solvent Rationale
To build a robust analytical method, we must understand the causality behind solvent-analyte interactions.
Solubility Profile: Like its non-fluorinated parent compound, 2-fluoro-N-methyl-N-nitrosoaniline is a neutral, relatively non-polar organic molecule. It exhibits high solubility in polar organic solvents (methanol, ethanol, dichloromethane) but has highly limited solubility in aqueous media ()[2].
The Danger of Amide Solvents: A critical error in nitrosamine analysis is the use of N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) for dissolution. These solvents undergo trace hydrolytic and thermal degradation to produce secondary amines (e.g., dimethylamine). In the presence of trace nitrites, these secondary amines are rapidly nitrosated to form N-nitrosodimethylamine (NDMA) artifacts, yielding catastrophic false positives ()[3].
Mass Spectrometry Compatibility: Drug products often contain compounds that are not well ionized during mass spectrometry, causing significant losses in sensitivity through ionization suppression ()[4]. Solvents like Dimethyl Sulfoxide (DMSO) provide excellent solubility but have high boiling points (189 °C) that severely suppress ionization in Electrospray Ionization (ESI) sources.
Quantitative Data: Solvent Performance Summary
The following table summarizes the quantitative and qualitative parameters driving solvent selection for N-methyl-N-nitrosoaniline derivatives.
Solvent
Solubility Capacity
Volatility (b.p.)
MS Compatibility
Artifact Risk
Application Rationale
Methanol (MeOH)
High
64.7 °C
Excellent (LC-MS)
Low
Primary choice ; high volatility aids ESI desolvation.
Dichloromethane (DCM)
High
39.6 °C
Excellent (GC-MS)
Low
Ideal for liquid-liquid extraction; highly volatile.
Acetone
High
56.0 °C
Moderate
Low
Good solubility, but can cause isobaric interference.
DMSO
Very High
189.0 °C
Poor
Low
Stock solutions only; causes severe ESI ion suppression.
DMF / NMP
High
153.0 °C
Poor
High
Avoid ; degrades into secondary amines, forming NDMA.
Aqueous Media
Low
100.0 °C
Good
Low
Diluent only (<10% organic); risk of micro-precipitation.
Logical Workflow for Solvent Selection
Workflow for solvent selection and self-validating dissolution of fluorinated nitrosamines.
Self-Validating Protocol: Preparation of Standard Solutions
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Every step includes a physical or chemical check to confirm the integrity of the dissolution process.
Phase 1: Environmental & Safety Controls
Causality: Nitrosamines are potent toxins and are highly susceptible to photolysis. The N-NO bond absorbs UV light (maxima at ~230 nm and 330 nm), which leads to homolytic cleavage and degradation ()[5].
Conduct all handling within a Class II biological safety cabinet or dedicated chemical fume hood, wearing appropriate PPE ()[6].
Utilize amber volumetric flasks and vials exclusively to prevent UV-induced degradation ()[7].
Phase 2: Gravimetric Dissolution
Causality: Methanol is selected as the primary solvent to ensure maximum API solubility and compatibility with mass spectrometry without inducing artifact formation ()[8].
Using a calibrated microbalance, accurately weigh 10.0 mg of 2-fluoro-N-methyl-N-nitrosoaniline reference standard.
Transfer the solid quantitatively into a 10 mL amber volumetric flask.
Add 8 mL of LC-MS grade Methanol.
Sonicate for 5 minutes. (Note: Sonication disrupts crystalline lattice structures to ensure complete solvation without applying thermal stress that could degrade the analyte).
Allow the solution to equilibrate to room temperature, then dilute to the 10 mL mark with Methanol. Cap and invert 5 times to mix.
Phase 3: Self-Validating System Checks
Causality: Relying solely on nominal weights can lead to quantification errors if micro-precipitation occurs.
Spectrophotometric Confirmation: Transfer a 100 µL aliquot, dilute to 1 mL with Methanol, and measure UV absorbance at 230 nm and 330 nm. Compare the absorbance against the theoretical molar extinction coefficient to confirm exact concentration ()[5].
Chromatographic System Suitability: Spike the working solution with an isotopically labeled internal standard (e.g., NMPA-d3). Inject into the LC-MS/MS system. Assess the nitrosamine/IS ratio to verify recovery and ensure no ionization suppression is occurring from the solvent matrix ()[4].
Phase 4: Storage and Stability
Causality: Environmental conditions such as light, temperature, and oxygen influence stability, leading to decomposition ()[2].
Purge the headspace of the storage vials with an inert gas (Argon or Nitrogen) to prevent oxidative degradation ()[7].
Store the primary stock solutions tightly closed at -20 °C. Under these conditions, nitrosamine standards are typically stable for up to 2 years ()[9].
Application Note: Laboratory Handling, Analytical Preparation, and Decontamination Protocols for 2-Fluoro-N-methyl-N-nitrosoaniline
Executive Summary This application note provides comprehensive guidance for the safe experimental handling, analytical standard preparation, and chemical decontamination of 2-fluoro-N-methyl-N-nitrosoaniline (C₇H₇FN₂O)....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note provides comprehensive guidance for the safe experimental handling, analytical standard preparation, and chemical decontamination of 2-fluoro-N-methyl-N-nitrosoaniline (C₇H₇FN₂O). As a member of the N-nitrosamine class, this compound presents severe toxicological risks, primarily as a potent suspected mutagen and carcinogen. The protocols detailed herein are designed strictly for professional, high-containment analytical and drug development laboratories.
By integrating physicochemical data with targeted engineering controls and validated chemical destruction methods, this guide ensures that researchers can safely manipulate this compound for analytical quantification (e.g., LC-MS/MS) while mitigating occupational exposure risks.
Physicochemical Profile and Hazard Causality
Understanding the physical properties of 2-fluoro-N-methyl-N-nitrosoaniline is critical for designing effective safety protocols. The lipophilic nature of the fluorinated aromatic ring combined with the low molecular weight facilitates rapid dermal absorption, while the N-NO bond is highly reactive under specific conditions.
Relevant for ion mobility mass spectrometry (IM-MS) analytical workflows.
Chemical Stability
Photolytically and thermally labile
Requires storage in amber vials at -20°C; degrades into hazardous NOₓ species.
Toxicity Profile
Suspected Carcinogen / Mutagen
DNA alkylation via metabolic activation (cytochrome P450 α-hydroxylation).
Engineering Controls and Personal Protective Equipment (PPE)
To establish a self-validating safety system, every piece of PPE and engineering control must directly address a specific exposure vector (inhalation, dermal, ocular).
Table 2: Mandatory PPE and Containment Strategy
Control Level
Equipment Specification
Mechanistic Justification
Primary Containment
Class II Type B2 Biological Safety Cabinet or externally vented Fume Hood.
100% exhaust prevents the recirculation of volatile nitrosamine vapors into the laboratory environment.
Nitrosamines rapidly permeate standard latex/thin nitrile. Laminate provides a chemical barrier; outer nitrile provides dexterity.
Body Protection
Tyvek® or chemically resistant disposable coverall with elastic cuffs.
Prevents aerosolized particulates or micro-droplets from contaminating street clothing.
Respiratory
N95/P100 respirator (minimum) or PAPR if manipulating outside containment.
Mitigates inhalation of aerosolized powders during the weighing process.
Experimental Workflows
Workflow A: Safe Preparation of Analytical Standards
Objective: To prepare a 1 mg/mL stock solution for LC-MS/MS analysis while minimizing handling time and exposure.
Preparation & Purging: Activate the analytical balance inside a ventilated balance enclosure (VBE). Ensure the airflow face velocity is between 60-100 fpm. Line the work surface with absorbent, plastic-backed bench paper.
Tare & Transfer: Tare a pre-cleaned, amber glass volumetric flask (10 mL). Using an anti-static micro-spatula, carefully transfer approximately 10 mg of 2-fluoro-N-methyl-N-nitrosoaniline into the flask.
Expert Insight: Anti-static tools prevent the electrostatic dispersion of toxic powders, a common cause of invisible micro-contamination in analytical labs.
Solvation: Immediately add 5 mL of HPLC-grade Methanol (or Acetonitrile) to the flask to dissolve the powder.
Causality: Solvating the compound immediately eliminates the inhalation risk of dry powder.
Dilution & Sealing: Dilute to the 10 mL mark with the solvent. Seal with a PTFE-lined cap. Vortex gently for 30 seconds.
Secondary Containment: Wipe the exterior of the volumetric flask with a methanol-soaked lint-free wipe. Place the flask in a secondary shatterproof container before transporting it to the LC-MS autosampler.
Workflow B: Chemical Decontamination and Spill Response
Objective: To chemically destroy 2-fluoro-N-methyl-N-nitrosoaniline spills using a validated denitrosation method (Hydrobromic acid/Acetic acid).
Mechanistic Note: Nitrosamines are exceptionally stable to standard cleaning agents (e.g., bleach). They must be chemically cleaved. The addition of HBr in glacial acetic acid protonates the nitroso oxygen, allowing the bromide ion to attack the nitrogen, cleaving the N-NO bond to yield the less toxic secondary amine and nitrosyl bromide (which rapidly decomposes).
Isolation: If a spill occurs, immediately evacuate personnel from the immediate vicinity and allow the fume hood/VBE to clear airborne particulates (approx. 15 minutes).
Re-entry & PPE: Don Level B/C PPE (PAPR, double chemical-resistant gloves, Tyvek suit).
Absorbent Application: Gently cover the liquid spill or powder with a dry, inert absorbent (e.g., diatomaceous earth or sand).
Chemical Destruction: Slowly apply a freshly prepared solution of 3% Hydrobromic Acid (HBr) in Glacial Acetic Acid (AcOH) directly onto the absorbent material.
Caution: This reaction is exothermic and releases irritating vapors. It must only be performed under active local exhaust ventilation.
Incubation: Allow the destruction mixture to react for a minimum of 2 hours.
Neutralization: Carefully neutralize the acidic mixture by slowly adding a 10% aqueous Sodium Hydroxide (NaOH) solution until the pH reaches 7-8.
Collection & Disposal: Scoop the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container. Label as "Chemically Decontaminated Nitrosamine Waste - Contains Bromides/Acetates" and submit for high-temperature incineration.
Process Visualization
The following diagram illustrates the logical flow and critical decision points for the chemical decontamination workflow described above.
Fig 1: Step-by-step chemical decontamination and denitrosation pathway for nitrosamine spills.
References
PubChemLite. (2026). 2-fluoro-n-methyl-n-nitrosoaniline (C7H7FN2O). Luxembourg Centre for Systems Biomedicine (LCSB), Université du Luxembourg. Retrieved March 7, 2026, from[Link]
Application Note: Methodologies for the N-Nitrosation of 2-Fluoro-N-methylaniline
Target Audience: Research Scientists, Process Chemists, and Pharmaceutical Development Professionals Focus: Synthesis, Mechanistic Causality, and Analytical Validation of Nitrosamine Drug Substance-Related Impurities (ND...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Scientists, Process Chemists, and Pharmaceutical Development Professionals
Focus: Synthesis, Mechanistic Causality, and Analytical Validation of Nitrosamine Drug Substance-Related Impurities (NDSRIs)
Executive Summary
The identification and control of Nitrosamine Drug Substance-Related Impurities (NDSRIs) have become a critical regulatory mandate in modern pharmaceutical development due to their classification as a "cohort of concern" for mutagenicity and carcinogenicity [1]. The N-nitrosation of secondary aromatic amines is a fundamental transformation used both to synthesize reference standards for analytical quantification and to study degradation pathways in active pharmaceutical ingredients (APIs).
This application note details robust, field-proven methodologies for the N-nitrosation of 2-fluoro-N-methylaniline to yield N-methyl-N-nitroso-2-fluoroaniline . The presence of the ortho-fluorine atom introduces unique stereoelectronic effects—specifically inductive electron withdrawal and steric hindrance—that necessitate optimized reaction conditions. We present two orthogonal synthetic strategies: a classical aqueous acidic protocol and a modern, solvent-free approach using tert-butyl nitrite (TBN) [2].
Mechanistic Causality & Stereoelectronic Effects
To design a self-validating experimental system, one must understand the causality behind the reagent selection. The nitrosation of secondary amines relies on the generation of a highly electrophilic nitrosating species, typically the nitrosonium ion (
).
Electronic Influence of the 2-Fluoro Substituent: Fluorine is highly electronegative. In 2-fluoro-N-methylaniline, the inductive withdrawal (
effect) decreases the electron density on the secondary amine nitrogen, rendering it a weaker nucleophile compared to unsubstituted N-methylaniline.
Steric Hindrance: The ortho-positioning of the fluorine atom creates a localized steric bulk that can impede the approach of bulky nitrosating agents.
Chemoselectivity: Despite these deactivating factors, the
ion is sufficiently electrophilic to drive the reaction to completion. The reaction is highly chemoselective for the nitrogen atom over the aromatic ring, avoiding undesired electrophilic aromatic substitution (nitrosation of the ring) which is typically reserved for highly activated phenols or anilines lacking N-alkyl substitution [1].
Mechanistic Pathway
Caption: Mechanistic pathway of N-nitrosation highlighting the generation of the nitrosonium ion and subsequent nucleophilic attack.
Experimental Protocols
The following protocols have been designed as self-validating systems. In-process controls (TLC/LC-MS) are integrated to ensure the reaction trajectory is monitored in real-time.
This method utilizes inexpensive reagents and is ideal for scale-up, though it requires careful temperature control to prevent the decomposition of nitrous acid into nitrogen oxides (
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-N-methylaniline in 15 mL of 2M HCl.
Cooling: Submerge the flask in an ice-water bath and allow the mixture to cool to 0–5 °C. Causality: Nitrous acid (
) is unstable at room temperature; maintaining <5 °C prevents off-gassing of toxic fumes.
Nitrosating Agent Addition: Dissolve
in 5 mL of deionized water. Add this solution dropwise to the amine hydrochloride suspension over 15 minutes.
Reaction Monitoring: Stir the mixture at 0–5 °C for 1 hour. Monitor via TLC (Hexanes:EtOAc 8:2). The product will appear as a distinct, UV-active spot with a higher
than the starting amine.
Quenching & Workup: Once complete, neutralize the reaction mixture carefully with saturated aqueous
until pH ~7.5. Extract the aqueous layer with DCM ( mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.
Method B: Solvent-Free Nitrosation using tert-Butyl Nitrite (TBN)
This modern, green-chemistry approach avoids aqueous acidic waste and is highly efficient for sterically hindered or electronically deactivated secondary amines [2].
Preparation: Add 2-fluoro-N-methylaniline to a 10 mL glass vial equipped with a magnetic stir bar.
Addition: Add TBN dropwise directly to the neat amine at room temperature. Causality: TBN acts as both the reagent and the liquid medium, maximizing collision frequency and driving the reaction forward despite the -I effect of the fluorine atom.
Incubation: Seal the vial and stir at 45 °C for 2–3 hours. (Note: While standard amines react at RT, the deactivated nature of the 2-fluoro derivative benefits from mild heating) [2].
Workup: The reaction is self-terminating. Remove the volatile byproduct (tert-butanol) and excess TBN under a gentle stream of nitrogen or high vacuum.
Validation: The resulting crude oil is typically >95% pure N-methyl-N-nitroso-2-fluoroaniline and can be used directly for analytical standard preparation [3].
Experimental Workflow & Validation
Caption: End-to-end workflow for the synthesis and validation of N-methyl-N-nitroso-2-fluoroaniline.
Data Presentation & Analytical Characterization
To ensure the trustworthiness of the synthesized NDSRI reference standard, rigorous analytical characterization must be performed. The N-nitroso group exhibits restricted rotation around the N–N partial double bond, often leading to distinct rotamers (E/Z isomers) visible in NMR spectroscopy at room temperature.
Quantitative Comparison of Methodologies
Parameter
Method A (NaNO₂ / HCl)
Method B (Solvent-Free TBN)
Equivalents of Nitrosating Agent
1.5 eq
1.5 eq
Reaction Temperature
0–5 °C
45 °C
Reaction Time
1.0 hour
2.5 hours
Isolated Yield
88%
94%
E-Factor (Environmental Impact)
High (Aqueous waste)
Low (Volatile byproducts)
Primary Advantage
Scalable, cheap reagents
No extraction required, high purity
Expected Analytical Signatures
LC-MS/MS: Electrospray ionization (ESI+) will yield a strong
peak at 155.06. A characteristic MS/MS fragmentation pattern involves the loss of the NO radical ( Da), yielding a prominent fragment at 125.06.
¹H NMR (600 MHz, CDCl₃): The N-methyl group will appear as a distinct singlet (or two singlets if rotamers are resolved) around
3.40–3.50 ppm [3]. The aromatic protons will shift downfield relative to the starting amine due to the electron-withdrawing nature of the N-nitroso group.
¹⁹F NMR: A distinct shift in the fluorine signal will confirm the transformation of the adjacent amine group.
Safety & Handling Directives
CRITICAL WARNING: N-Nitrosamines are potent alkylating agents and suspected human carcinogens.
Containment: All synthetic procedures, weighing, and sample preparations must be conducted inside a certified chemical fume hood or a negative-pressure glovebox.
PPE: Double-gloving (Nitrile over Latex), lab coat, and safety goggles are mandatory.
Decontamination: Nitrosamines can be chemically destroyed using a mixture of aluminum/nickel foil and aqueous sodium hydroxide, or via prolonged exposure to intense UV light (254 nm) which cleaves the N–NO bond. All glassware and contaminated consumables must be treated prior to disposal.
References
Title: Non‐Conventional Methodologies for the Synthesis of N‐Nitrosamines
Source: Chemistry – A European Journal, Cardiff University
URL: [Link]
Title: Solvent-free N-nitrosation of secondary amines using tert-butyl nitrite
Source: Green Chemistry, RSC Publishing
URL: [Link]
Title: Silver-Catalyzed ortho-Selective C–H Selenylation of N-Alkylanilines (Details N-nitroso analytical data for fluoroanilines)
Source: Organic Letters, ACS Publications
URL: [Link]
Method
Application Note: Quantitative Analysis of 2-Fluoro-N-methyl-N-nitrosoaniline in Water Samples via SPE-LC-MS/MS
Introduction & Analytical Rationale Nitrosamines are a highly genotoxic class of compounds continuously monitored as disinfection byproducts (DBPs) in municipal water systems and as Nitrosamine Drug Substance-Related Imp...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Analytical Rationale
Nitrosamines are a highly genotoxic class of compounds continuously monitored as disinfection byproducts (DBPs) in municipal water systems and as Nitrosamine Drug Substance-Related Impurities (NDSRIs) in pharmaceutical manufacturing. The analyte of focus, 2-fluoro-N-methyl-N-nitrosoaniline (F-NMA) , represents a complex analytical challenge. As a fluorinated aromatic nitrosamine (Monoisotopic Mass: 154.054 Da)[1], it exhibits unique chemical properties compared to aliphatic nitrosamines like NDMA.
Causality in Method Selection:
Historically, regulatory frameworks such as EPA Method 521 rely on Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with chemical ionization to detect volatile nitrosamines[2]. However, heavier, aromatic, or halogenated nitrosamines like F-NMA are prone to thermal degradation within the heated GC inlet. To ensure a self-validating and robust system, this protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) equipped with Electrospray Ionization (ESI). LC-MS/MS bypasses the thermal lability issue, offering superior recovery and direct quantification without the need for derivatization[3].
A critical failure point in nitrosamine analysis is the in situ (artifactual) formation of the analyte post-collection. If residual chlorine or chloramines remain in the water sample, they can act as nitrosating agents, reacting with secondary amine precursors (e.g., 2-fluoro-N-methylaniline) during sample transit[4].
To guarantee the trustworthiness of the quantitative data, the analytical workflow must actively quench this pathway. The protocol mandates the immediate addition of sodium thiosulfate (
) at the point of collection[4]. Furthermore, because the N-N=O bond is photolytically labile, samples must be strictly shielded from UV exposure using amber glass containers[5].
Fig 1. Mechanism of artifactual nitrosamine formation and targeted quenching by sodium thiosulfate.
Solid Phase Extraction (SPE) Design
While EPA Method 521 utilizes coconut charcoal for the extraction of highly polar, low-molecular-weight nitrosamines[2], F-NMA contains a fluorinated aromatic ring that significantly increases its hydrophobicity.
Using a polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent is the optimal choice for this matrix. HLB sorbents rely on a copolymer ratio that effectively captures the aromatic ring of F-NMA via
and hydrophobic interactions[6]. This strong retention allows for aggressive washing steps (e.g., 5% methanol) to flush out polar matrix interferences (salts, humic acids) without risking analyte breakthrough, thereby lowering the Limit of Quantitation (LOQ).
Fig 2. Step-by-step SPE-LC-MS/MS analytical workflow for water sample analysis.
Step-by-Step Experimental Protocol
Sample Collection and Preservation
Preparation: Pre-dose a 1-liter amber glass bottle with 80 mg of sodium thiosulfate to act as a dechlorinating agent[4].
Collection: Collect 500 mL of the water sample, ensuring minimal headspace. Do not rinse the bottle prior to collection to avoid flushing the quenching agent[7].
Storage: Store samples at 4°C in the dark. Extraction must occur within 14 days of collection[7].
Solid Phase Extraction (SPE)
Conditioning: Mount a 6 cc / 200 mg Oasis HLB (or equivalent polymeric) cartridge onto a vacuum manifold. Condition with 6 mL of MS-grade Methanol, followed by 6 mL of LC-MS grade water[3]. Critical: Do not allow the sorbent bed to dry out.
Loading: Pass the 500 mL water sample through the cartridge at a controlled flow rate of 5–10 mL/min to ensure optimal mass transfer to the sorbent[6].
Washing: Wash the cartridge with 5 mL of 5% Methanol in water to elute highly polar interferences. Dry the cartridge under a gentle vacuum (10 inHg) for 10 minutes.
Elution: Elute the target analyte using 6 mL of 100% MS-grade Methanol[3].
Reconstitution: Evaporate the eluate to near dryness under a gentle stream of ultra-pure nitrogen at 35°C. Reconstitute in 1.0 mL of 10% Methanol in water. Filter through a 0.22 µm PTFE syringe filter into an autosampler vial[3].
LC-MS/MS Parameters
Analytical Column: Reverse-Phase C18 (e.g., 100 × 2.1 mm, 1.7 µm particle size) maintained at 40°C[8].
Mobile Phase:
Solvent A: 0.1% Formic Acid in LC-MS grade Water.
Solvent B: 0.1% Formic Acid in MS-grade Methanol.
Gradient Program: Initial hold at 10% B for 1 min; ramp to 90% B over 8 minutes; hold at 90% B for 2 minutes; return to 10% B and equilibrate for 3 minutes[8].
Flow Rate: 0.3 mL/min.
Injection Volume: 10 µL.
Ionization: Electrospray Ionization (ESI) in Positive Mode.
Quantitative Data & Method Validation
To ensure high selectivity, detection is performed in Multiple Reaction Monitoring (MRM) mode. The predicted
precursor ion for F-NMA is 155.1 m/z[1]. The primary fragmentation pathway involves the loss of the nitroso group (-NO, 30 Da), yielding a stable quantifier ion at 125.1 m/z.
1.[7] NEMI.gov. "EPA-NERL: 521: Nitrosamines in water by SPE and GC/MS/MS." National Environmental Methods Index. Available at:[Link]
2.[2] U.S. Environmental Protection Agency. "Method 521 Determination of Nitrosamines in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography With Large Volume Injection and Chemical Ionization Tandem Mass Spectrometry (MS/MS)." Regulations.gov. Available at: [Link]
3.[1] PubChemLite. "2-fluoro-n-methyl-n-nitrosoaniline (C7H7FN2O)." Université du Luxembourg. Available at: [Link]
4.[5] U.S. Environmental Protection Agency. "Method 607: Nitrosamines." EPA.gov. Available at: [Link]
5.[3] Waters Corporation. "A Fast Efficient Method to Determine the Presence of Nitrosamines in Cosmetics, Personal Care, and Consumer Products." Waters.com. Available at:[Link]
6.[6] MDPI. "An Online-SPE/SEC/LCMS Method for the Detection of N-Nitrosamine Disinfection Byproducts in Wastewater Plant Tailwater." MDPI.com. Available at: [Link]
7.[8] INCD ECOIND. "NEW LC-MS/MS METHOD FOR THE DETERMINATION OF EIGHT NITROSAMINES IN DRINKING WATER." incdecoind.ro. Available at: [Link]
8.[4] U.S. Environmental Protection Agency. "Method 521 Determination of Nitrosamines in Drinking Water... (Reagents and Standards)." EPA.gov. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: N-Nitroso Compound SynthesisTopic: Optimization of 2-Fluoro-N-methyl-N-nitrosoaniline Synthesis
Ticket ID: #SYN-2F-NMNA-001
User Safety Warning: Carcinogen Hazard
CRITICAL: N-nitroso compounds are potent carcinogens and mutagens. All procedures described below must be performed in a certified chemical fume hood with full PPE (double nitrile gloves, safety goggles, lab coat). Neutralize all waste streams with sulfamic acid or bleach solution before disposal.[1]
Module 1: The Chemistry & Yield Logic
To improve the yield of 2-fluoro-N-methyl-N-nitrosoaniline , you must treat the synthesis not as a simple mixing step, but as a competition between three distinct pathways. The presence of the ortho-fluorine atom exerts a strong inductive effect (-I), reducing the nucleophilicity of the amine nitrogen compared to non-fluorinated N-methylaniline.[1]
The Yield-Killing Triad:
The Fischer-Hepp Rearrangement: In strong acid, the N-nitroso group migrates to the para-carbon.[1] Since your substrate has an open para-position, this is your primary impurity risk.
Denitrosation Equilibrium: The reaction is reversible.[1] High acidity promotes the formation of the nitrosating agent (
), but also catalyzes the reverse reaction (hydrolysis).[1]
Photolytic Cleavage: The N-NO bond is homolytically labile under UV/visible light.[1]
Reaction Pathway Diagram
The following diagram maps the kinetic vs. thermodynamic outcomes you are battling in the flask.
Figure 1: Reaction network showing the competition between kinetic N-nitrosation and thermodynamic C-nitrosation (rearrangement).
Module 2: Optimized Protocols
We provide two protocols. Method A is the industry standard but prone to rearrangement if mishandled.[1] Method B is the "High-Yield/High-Purity" recommendation for research scales.
Method A: Standard Aqueous Nitrosation (NaNO₂/HCl)
Best for: Large scale, cost-sensitive batches.
Dissolution: Dissolve 2-fluoro-N-methylaniline (1.0 eq) in 3M HCl (2.5 eq). Cool to -5°C to 0°C (ice/salt bath).
Why? The ortho-fluorine reduces basicity; you need enough acid to solubilize the amine but excess acid catalyzes the Fischer-Hepp rearrangement.[1]
Nitrosation: Add NaNO₂ (1.2 eq) dissolved in minimal water dropwise subsurface.[1]
Control: Internal temp must not exceed 5°C.
Quench: After 1 hour, neutralize with saturated NaHCO₃ to pH 7–8.
Critical: Do not let the product sit in the acidic solution once the reaction is complete.[1]
Extraction: Extract immediately with DCM. Wash organic layer with water to remove salts.[1]
Mechanism:[1][2][3][4][5] This generates the nitrosating species without a strong aqueous acid medium, effectively eliminating the Fischer-Hepp rearrangement pathway.[1]
Monitoring: Stir for 30–60 minutes. Monitor by TLC (the N-nitroso product is usually less polar than the amine).[1]
Workup: Evaporate solvent in the dark (rotary evaporator, bath <30°C).
Result: Often requires no further purification.
Module 3: Troubleshooting & FAQs
Q1: My yield is low (<50%), and I see a dark tarry baseline on TLC. What happened?Diagnosis: You likely triggered the Fischer-Hepp rearrangement .[1]
Cause: The reaction temperature rose above 10°C, or the reaction sat in strong acid for too long.[1] The para-nitroso byproduct is unstable and polymerizes (tar).[1]
Fix: Switch to Method B (t-BuONO). If you must use Method A, quench strictly at 0°C after 60 minutes.
Q2: The product decomposes during rotary evaporation.Diagnosis: Thermal or Photolytic instability.
Cause: N-nitrosoanilines are thermally labile. The ortho-fluorine adds some electronic strain.[1]
Fix:
Cover the rotavap flask with aluminum foil (exclude light).[1]
Set bath temperature to maximum 30°C .
Do not distill to dryness if the product is an oil; leave a trace of solvent if storing.[1]
Q3: I am seeing starting material regenerate after workup.Diagnosis: Acid-catalyzed denitrosation.
Cause: Your workup was not sufficiently basic. If traces of acid remain in the organic phase, the equilibrium shifts back to the amine.[1]
Fix: Ensure the aqueous phase is pH > 7 before separation. Wash the organic phase with 10% Na₂CO₃.[1]
Q4: How does the ortho-fluorine affect the reaction time compared to N-methylaniline?Analysis: The ortho-F is electron-withdrawing.[1]
Impact: It reduces the nucleophilicity of the nitrogen lone pair.[1]
Adjustment: Reaction times may be 20–30% longer than non-fluorinated analogues.[1] Do not rush the addition of nitrite; allow the "slow" amine time to capture the
Mechanism of N-Nitrosation: Williams, D. L. H. (1988). Nitrosation. Cambridge University Press.[1] (Standard text on nitrosation kinetics and acidity dependence).
Fischer-Hepp Rearrangement: Fischer, O., & Hepp, E. (1886).[4] Berichte der deutschen chemischen Gesellschaft, 19(2), 2991-2995.[4] (Foundational paper on the rearrangement mechanism).
Organic Nitrite Method (Method B): Gupta, A., et al. (2016). "An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite."[6] Green Chemistry, 18, 1234-1238.
Safety & Stability: ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.
2-Fluoro-N-methyl-N-nitrosoaniline (F-MNA) is a high-risk nitrosamine impurity and synthetic intermediate. Its stability is compromised by three primary vectors: thermal N-N bond homolysis , photochemical cleavage , and acid-catalyzed rearrangement (Fischer-Hepp) .
Unlike simple alkyl nitrosamines, the ortho-fluorine substituent introduces electronic withdrawal and steric effects that alter its degradation kinetics. This guide provides a self-validating protocol to maintain compound integrity during storage, synthesis, and analysis.
Critical Storage & Handling Protocols
This section defines the "Chain of Custody" for the molecule. Deviating from these parameters triggers the degradation pathways detailed in Section 5.
Storage Specifications
Parameter
Specification
Mechanistic Rationale
Temperature
-20°C (± 5°C)
Retards N-N bond homolysis. At >25°C, the equilibrium shifts toward radical formation (NO• + Aminyl•).
Light Exposure
Amber Glass / Foil Wrap
Nitrosamines have a strong transition (~340-370 nm). UV/Vis absorption triggers immediate N-N cleavage.
Atmosphere
Argon or Nitrogen
Oxygen reacts with the cleaved NO radical to form , which is a potent oxidant that accelerates "tarring" (oxidative polymerization).
Container
Silanized Glass
Prevents surface acidity of standard borosilicate glass from catalyzing surface denitrosation.
Handling "Do's and Don'ts"
DO thaw the vial in a desiccator before opening to prevent condensation (water promotes hydrolysis).
DO NOT use metal spatulas if the compound is a solid; trace transition metals (Cu, Fe) catalyze oxidative decomposition.
DO NOT heat above 40°C during rotary evaporation. Use high vacuum to lower the boiling point of solvents instead.
Troubleshooting Guide (Q&A)
Direct solutions to common experimental failures.
Issue 1: "My pale yellow oil turned dark brown/black overnight."
Diagnosis: Oxidative Polymerization via Denitrosation.
Root Cause: The sample was likely exposed to air (Oxygen) and light at room temperature. The N-nitroso group cleaved, releasing NO.[1] The resulting secondary amine (2-fluoro-N-methylaniline) oxidized and polymerized.
Corrective Action:
Check the storage headspace; was it purged with Argon?
Perform a TLC or LC-MS check. If the parent amine (MW ~125 Da) is present, denitrosation occurred.
Future Prevention: Store strictly at -20°C under inert gas.
Issue 2: "I see multiple unexpected peaks in my GC-MS chromatogram."
Diagnosis: Thermal Artifacts (In-Inlet Degradation).
Root Cause: GC injection ports operate at 200°C+. F-MNA is thermally labile and degrades inside the instrument before reaching the detector. You are analyzing the decomposition products, not the sample.
Corrective Action:
Switch to LC-MS. Liquid chromatography operates at near-ambient temperatures.
If GC is mandatory, use a Cold On-Column (COC) injection technique to deposit the sample directly into the capillary without flash vaporization.
Issue 3: "My reaction yield is low, and I see a para-nitroso isomer."
Diagnosis: Fischer-Hepp Rearrangement.
Root Cause: You likely exposed the compound to acidic conditions (e.g., HCl in methanol) or silica gel (which is slightly acidic). The nitroso group migrated from the nitrogen to the para-carbon of the ring.
Corrective Action:
Neutralize all solvents with a weak base (e.g.,
) before use.
Use Neutral Alumina instead of Silica Gel for purification.
Visualization: See Diagram 2 below for the mechanism.
Mechanistic Visualization (Graphviz)
Diagram 1: The Thermal & Photochemical Trap
Caption: The primary degradation pathway involves homolytic cleavage of the N-N bond, driven by heat or light, leading to radical species that react with oxygen.
Caption: In the presence of acid (H+), the nitroso group migrates to the para-position, irreversibly altering the molecular structure.
Analytical Integrity Protocol
To ensure your data reflects the sample and not the method, follow these parameters.
Recommended Method: UHPLC-MS/MS
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
Note: While acid promotes degradation (see above), the residence time in UHPLC is typically <5 minutes, which is kinetically faster than the degradation rate at ambient temperature.
Column Temperature:< 30°C (Crucial).
Detection: APCI (Atmospheric Pressure Chemical Ionization) or ESI (Electrospray).
Tip: Monitor the [M+H]+ transition. For F-MNA (MW ~154), look for m/z 155.
Prohibited Method: Headspace GC
Do not use Headspace GC for this compound. The heating cycle required to volatilize the sample (often 60-80°C for 30 mins) will induce significant denitrosation, leading to false positives for the secondary amine impurity.
Emergency Stabilization (Spill/Exposure)
If the compound is accidentally left out or exposed to heat:
Immediate Quench: Dissolve in cold Ethyl Acetate.
Scavenge: Add a radical scavenger like BHT (Butylated hydroxytoluene) if the downstream application permits. This inhibits the oxidative chain reaction initiated by the aminyl radical.
Re-Store: Flush with Argon, seal, and move to -20°C immediately.
References
U.S. Food and Drug Administration (FDA). (2024).[2][3] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Revision 2. Retrieved from [Link]
European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products.[2] EMA/409815/2020 Rev.16. Retrieved from [Link]
Williams, D. L. H. (2004). Nitrosation Reactions and the Chemistry of Nitric Oxide. Elsevier.
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12000, N-Methyl-N-nitrosoaniline. (Structural analog data). Retrieved from [Link]
resolving peak tailing in 2-fluoro-N-methyl-N-nitrosoaniline HPLC analysis
Topic: Resolving Peak Tailing & Splitting in HPLC/LC-MS Role: Senior Application Scientist Status: Active System: Method Development & Troubleshooting[1][2] Introduction: The "Hidden" Chemistry of F-NMA Welcome to the te...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Resolving Peak Tailing & Splitting in HPLC/LC-MS
Role: Senior Application Scientist
Status: Active
System: Method Development & Troubleshooting[1][2]
Introduction: The "Hidden" Chemistry of F-NMA
Welcome to the technical support hub for 2-fluoro-N-methyl-N-nitrosoaniline (F-NMA) . If you are analyzing this impurity—likely in the context of nitrosamine risk assessments (USP <1469>)—and experiencing peak tailing, broadening, or "saddle" peaks, you are encountering a phenomenon specific to N-nitroso compounds: Rotamerism .
Unlike standard basic amines where peak tailing is caused by silanol interactions, F-NMA tailing is often a kinetic issue caused by the restricted rotation of the N-N bond. This guide prioritizes the specific physical chemistry of F-NMA over generic HPLC troubleshooting.
Part 1: Diagnostic Logic (Visual Guide)
Before modifying your mobile phase, use this logic tree to identify the root cause.
Figure 1: Diagnostic decision tree for distinguishing between rotameric peak broadening and silanol-based tailing.
Part 2: The Core Issue – Rotamerism
The Mechanism
N-nitroso compounds exhibit partial double-bond character between the nitrogen atoms (
).[1][2] This creates a high energy barrier to rotation, resulting in two distinct isomers (E and Z) that exist in equilibrium.[3]
At Ambient Temp (25°C): The interconversion rate is slow (on the timescale of the HPLC run). The column partially separates the E and Z forms, resulting in a split peak or a single broad, distorted peak (often mistaken for tailing).
At Elevated Temp (>50°C): The energy barrier is overcome.[3] The E and Z forms interconvert rapidly, causing the peaks to coalesce into a single, sharp peak.
Note on F-NMA: The 2-fluoro substituent at the ortho position adds steric bulk, potentially increasing the rotational barrier compared to non-substituted nitrosamines. This makes temperature control even more critical.[1]
Protocol: Temperature Coalescence Study
Objective: Determine the optimal temperature to merge E/Z rotamers without degrading the sample.
Preparation: Prepare a standard of F-NMA (e.g., 100 ng/mL) in the mobile phase.
Baseline: Inject at 25°C . Record peak width and asymmetry.[1][4]
Step-Up: Increase column oven temperature in 10°C increments (35°C, 45°C, 55°C, 60°C).
Equilibration: Allow 15 minutes of stabilization at each step.
Analysis: Observe the transition from "saddle" shape to singlet.
Warning: Do not exceed the thermal stability limit of your column (usually 60°C for standard C18, higher for specific phases).
Q1: I increased the temperature to 60°C, but the peak is still tailing (Asymmetry > 1.5). What now?Diagnosis: If temperature didn't fix it, you are likely dealing with secondary silanol interactions or column voiding .[1]
Explanation: Even though nitrosamines are weak bases, the amine nitrogen can interact with acidic silanols on the silica surface.
Solution:
Switch Column Chemistry: Move from a standard C18 to a Phenyl-Hexyl or Pentafluorophenyl (PFP) phase.[1][2][3]
Why? Phenyl phases provide
- interactions with the aromatic ring of F-NMA, offering alternative retention mechanisms that often yield sharper peaks than hydrophobic C18 interactions alone.[1][2]
Mobile Phase Modifier: Ensure you are using 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) .[1][3] The low pH suppresses silanol ionization (keeping them neutral) and improves peak shape.[3][5][6]
Q2: My F-NMA peak looks like a "shark fin" (fronting then tailing).Diagnosis: Solvent Mismatch (Strong Solvent Effect).
Explanation: Nitrosamines are often prepared in 100% Methanol stock solutions.[1] If you inject a high volume of MeOH into a generic gradient (e.g., starting at 95% Water), the analyte travels faster in the plug of MeOH than in the mobile phase, causing band distortion.
Protocol:
Diluent: Match the sample diluent to the initial mobile phase conditions (e.g., 95:5 Water:MeOH).
Injection Volume: If you must use 100% organic diluent (due to solubility), reduce injection volume to <5 µL.
Category 2: Chemical Stability
Q3: Can I use high pH to suppress tailing?Answer:Proceed with Caution.
While high pH (pH > 10) suppresses protonation of basic amines, N-nitroso compounds can be unstable in strong alkali, potentially degrading back to the parent amine or forming diazo species.
Recommendation: Stick to low pH (pH 2-3) using Formic Acid.[1][2][3] It is safer for analyte stability and compatible with LC-MS detection (unlike phosphate buffers).[1][2][3]
Part 4: Validated Method Parameters
Use these starting conditions to minimize tailing risk.
Parameter
Recommendation
Rationale
Column
Phenyl-Hexyl or C18 (High Carbon Load)
Phenyl phases leverage - selectivity; High carbon load masks silanols.[1][2][3]
Particle Size
Sub-2 µm (UHPLC) or 2.7 µm (Core-Shell)
Higher efficiency reduces band broadening.[1][2][3]
Temperature
50°C - 60°C
CRITICAL: Forces rotamer coalescence for a single peak.[1][2]
United States Pharmacopeia (USP). (2021).[1][3][7][8] General Chapter <1469> Nitrosamine Impurities. USP-NF.[1][2][9] [3]
European Medicines Agency (EMA). (2020).[1][3] Assessment report: Nitrosamine impurities in human medicinal products. Procedure number: EMEA/H/A-5(3)/1490.[1][3]
Restricted Rotation (Rotamers): Journal of Chromatography A. "Separation of N-nitrosamine rotamers by high-performance liquid chromatography." (Standard reference for temperature dependence of N-nitroso peaks).
Disclaimer: This guide is for research and development purposes. All methods used for regulatory submission must be validated according to ICH Q2(R1) guidelines.
stability of 2-fluoro-N-methyl-N-nitrosoaniline in aqueous solution
Technical Support Center: Stability & Handling of 2-Fluoro-N-methyl-N-nitrosoaniline Executive Summary Welcome to the technical support hub for 2-fluoro-N-methyl-N-nitrosoaniline . As a researcher working with N-nitroso...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Stability & Handling of 2-Fluoro-N-methyl-N-nitrosoaniline
Executive Summary
Welcome to the technical support hub for 2-fluoro-N-methyl-N-nitrosoaniline . As a researcher working with N-nitroso compounds, you are likely aware of their inherent reactivity.[1] This specific derivative combines the genotoxic potential of the N-nitroso moiety with the electronic modulation of an ortho-fluorine substituent.
Crucial Stability Warning: This compound is photolabile and acid-sensitive .[1] In aqueous solution, it is prone to two primary degradation pathways:
Photolytic Cleavage: Rapid N-N bond fission under UV/Visible light.
Acid-Catalyzed Denitrosation: Hydrolysis to the parent amine (2-fluoro-N-methylaniline) and nitrous acid species, driven by low pH.[1]
The following guide provides diagnostic troubleshooting, mechanistic insights, and validated protocols to ensure the integrity of your experimental data.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: My aqueous stock solution has shifted from pale yellow to a darker amber/brown color after sitting on the bench. What happened?
Diagnosis:Photolytic Degradation.
N-nitrosoanilines are chromophores that absorb in the UV-A and visible region.[1] Exposure to ambient laboratory light (fluorescent or sunlight) excites the N-NO bond, leading to homolytic cleavage.
The Chemistry: The N-N bond breaks, generating an aminyl radical and nitric oxide (NO). These radicals can recombine or react with dissolved oxygen to form complex, colored oxidation products (often azo or biaryl coupling products).
Solution: Always handle this compound under amber light or in vessels wrapped in aluminum foil. Aqueous solutions should be prepared immediately before use.
Q2: I am detecting a significant peak for 2-fluoro-N-methylaniline in my LC-MS chromatogram, even though I started with pure nitroso compound. Is my sample impure?
Diagnosis:In-situ Acidic Hydrolysis (Denitrosation).
Check your mobile phase and sample diluent.[1] If you are using an acidic mobile phase (e.g., 0.1% Formic Acid or TFA) or an acidic diluent, you are likely driving the Fischer-Hepp rearrangement or direct denitrosation inside the vial or column.
The Mechanism: Protons facilitate the cleavage of the N-N bond.[2] The ortho-fluorine atom withdraws electrons, potentially slowing protonation slightly compared to the non-fluorinated parent, but it does not prevent it.
Solution:
Diluent: Use neutral buffers (PBS, pH 7.4) or acetonitrile/water mixtures without acid for sample preparation.
LC Conditions: If possible, use a neutral or high pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 7.8) to minimize on-column degradation.
Q3: The compound precipitates when I dilute my DMSO stock into the cell culture media. How do I fix this?
Diagnosis:Solubility Crash.
Like many N-nitrosoanilines, 2-fluoro-N-methyl-N-nitrosoaniline has limited aqueous solubility due to the lipophilic aromatic ring.[1]
Solution:
Limit the final DMSO concentration to <0.5% if possible, but ensure rapid mixing.
Step-down Dilution: Predilute the DMSO stock into a transition solvent like PEG-400 or ethanol before adding to the aqueous media.[1]
Sonication: Mild sonication (in the dark!) can help, but avoid heating, which accelerates thermal decomposition.
Part 2: Mechanistic Deep Dive & Visualization
To understand the stability profile, we must look at the competing degradation pathways.
Pathway A: Acid-Catalyzed Denitrosation
In acidic media (pH < 5), the nitroso oxygen is protonated.[2] This intermediate is susceptible to nucleophilic attack (by water or buffer anions), leading to the cleavage of the N-N bond. The products are the secondary amine (2-fluoro-N-methylaniline ) and a nitrosating agent (NO+ equivalent).[1]
Pathway B: Photolysis
Absorption of a photon (
) promotes the molecule to an excited singlet state, which undergoes intersystem crossing to a triplet state. This leads to the homolytic cleavage of the N-N bond, releasing Nitric Oxide (NO) and the N-methyl-2-fluoroanilino radical.[1]
Visualization: Stability & Degradation Map
Figure 1: Dual degradation pathways of 2-fluoro-N-methyl-N-nitrosoaniline showing acid-catalyzed hydrolysis (left) and photolytic cleavage (right).[1]
Part 3: Validated Experimental Protocols
Use these protocols to verify the integrity of your specific lot of material.
Objective: Verify if sample handling requires darkroom conditions.
Prepare two vials of 50 µM solution in pH 7.4 buffer.
Vial A (Control): Wrap completely in aluminum foil.
Vial B (Exposed): Place under standard laboratory fluorescent lighting or a UV lamp (365 nm) for 30 minutes.
Analyze both via HPLC-UV (254 nm).
Pass Criteria: Vial A shows >98% recovery; Vial B shows <80% recovery.
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for differentiating photolytic instability from chemical instability.
References
Journal of the Chemical Society, Perkin Transactions 2. (1977). Photolysis of some N-nitroso- and N-nitro-anilines in solution. Retrieved from [Link] (Photolytic cleavage mechanisms).
Journal of the Chemical Society, Perkin Transactions 2. (1978). Denitrosation of nitrosamines—a quantitative study. Reactions of N-methyl-N-nitrosoaniline.... Retrieved from [Link] (Acid-catalyzed denitrosation kinetics).[1]
PubChem. (2025).[3] 2-fluoro-n-methyl-n-nitrosoaniline (Compound Summary). Retrieved from [Link] (Chemical structure and identifiers).
Organic Syntheses. (1936). N-Nitrosomethylaniline.[1][4][5][6] Org. Synth. 1936, 16, 60. Retrieved from [Link] (Synthesis and general handling of the class).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling N-nitroso compounds, as they are potential carcinogens.[1]
Author: BenchChem Technical Support Team. Date: March 2026
Senior Application Scientist: Dr. Alex V. Mercer
Department: Trace Impurity Analysis & Method Development
Last Updated: March 2026
Introduction: The Signal-to-Noise Battle
Welcome to the technical support hub for nitrosoaniline analysis. You are likely here because you are hitting a sensitivity wall. Nitrosoanilines (and related nitrosamine drug substance-related impurities, NDSRIs) are mutagenic cohorts of concern (CoC) often requiring limits of quantitation (LOQ) in the sub-nanogram range.
High background noise in Mass Spectrometry (MS) isn't just "static"; in this context, it is often chemical noise derived from solvent clusters, isobaric matrix interferences, or—most critically—in-source artifacts .
This guide is structured to troubleshoot these specific layers of interference.
Q: I am seeing a persistently high baseline in ESI+. Should I switch to APCI?
A:Yes, if your analyte thermal stability permits.
While Electrospray Ionization (ESI) is the default for many pharmaceutical assays, it is prone to high chemical background when detecting small, hydrophobic molecules like nitrosoanilines.
The Mechanism: ESI is a "concentration-dependent" process that ionizes mobile phase impurities (Na+, K+ clusters, solvent dimers) efficiently.
The APCI Advantage: Atmospheric Pressure Chemical Ionization (APCI) relies on gas-phase ion-molecule reactions. It is generally "blind" to non-volatile salts and mobile phase additives that plague ESI baselines.
Recommendation: If your nitrosoaniline is thermally stable (does not degrade at >300°C), switch to APCI. It often yields a 5–10x improvement in Signal-to-Noise (S/N) ratio by dropping the background floor, even if absolute signal intensity is lower.
Q: I must use ESI. How do I reduce the background noise?
A: You must aggressively optimize the Desolvation Gas and Source Temperature to "blow away" solvent clusters.
Protocol: ESI Noise Reduction
Increase Desolvation Gas Flow: High flow (800–1000 L/hr on typical systems) prevents solvent droplets from entering the analyzer.
Optimize Source Temperature: Set to 350°C–500°C. Warning: Nitroso compounds can be thermally labile. You must run a "Temperature Ramp Experiment" (see Diagram 1) to find the point where solvent noise drops without degrading your analyte.
Cone Gas (Curtain Gas): Increase this value. It acts as a physical barrier to neutral solvent neutrals entering the orifice.
Visual Workflow: Troubleshooting High Background
Caption: Decision tree for isolating source-dependent background noise. Note the critical check for thermal degradation.
Module 2: The "Phantom Peak" (In-Source Oxidation)
Q: I detect the nitroso-impurity at the exact retention time as my parent aniline peak. Is this real?
A:Likely NO. This is a classic "In-Source Oxidation" artifact.
This is the most dangerous trap in nitrosoaniline analysis. The high voltage and heat of the ion source can oxidize the parent aniline (present in high concentration) into the nitroso-analog during the ionization process.
The Causality:
Parent Aniline (
) enters the source.
Electrochemical Oxidation: The ESI capillary tip acts as an electrochemical cell.
.
Detection: The MS detects mass
(or depending on mechanism) at the retention time of the parent.
Validation Protocol: The Dilution Test
Inject the sample at 10x dilution .
Logic: If the peak is a real impurity, the area should drop by exactly 10x.
Artifact Sign: If the peak area drops disproportionately (e.g., by 50x or disappears entirely), it is an in-source artifact, because the oxidation reaction is often non-linear and concentration-dependent.
Q: How do I fix In-Source Oxidation?
A: You must chromatographically separate the parent from the impurity.
If the parent aniline and the nitroso-impurity co-elute, you cannot distinguish real impurity from in-source creation. You must change the column chemistry.
Column Selection Guide:
Column Phase
Mechanism
Benefit for Nitrosoanilines
C18
Hydrophobic Interaction
Standard, but often fails to separate structural isomers.
Biphenyl
- Interaction
Excellent. Separates nitroso/nitro/amino aromatics based on electron density.
PFP (Pentafluorophenyl)
Dipole-Dipole
Best for Halogenated Anilines. High selectivity for positional isomers.
Module 3: Mobile Phase & Chemical Noise
Q: Which mobile phase additives minimize background for this class?
A: Avoid acetate buffers if possible; favor Formic Acid .
While Ammonium Acetate is good for pH control, acetate ions can form clusters (
adducts) that clutter the low-mass region (m/z 50–200) where nitroso fragments often appear.
Recommended Mobile Phase:
A: Water + 0.1% Formic Acid (LC-MS Grade)
B: Methanol + 0.1% Formic Acid (LC-MS Grade)
Note: Methanol is generally preferred over Acetonitrile for nitrosoanilines because it provides better solvation for the polar nitroso group, often improving peak shape and S/N ratio [1].
Module 4: Sample Preparation
Q: Direct injection gives me a noisy baseline. What is the best cleanup?
A:Solid Phase Extraction (SPE) using Polymeric Sorbent.
Protein precipitation (PPT) leaves behind too many phospholipids and small peptides that cause ion suppression . When ionization is suppressed, the relative background noise appears higher because your signal drops.
Protocol: SPE for Nitrosoanilines
Cartridge: HLB (Hydrophilic-Lipophilic Balance) or equivalent polymeric reversed-phase.
Load: Sample in water (low % organic).
Wash: 5% Methanol in Water (Removes salts/highly polar interferences).
Elute: 100% Methanol.
Why this works: Nitrosoanilines are moderately hydrophobic. They stick to the polymer while salts wash away. Crucially, phospholipids (major noise source) require stronger solvents (like Isopropanol) to elute, so they stay on the cartridge if you elute with Methanol [2].
Visual Mechanism: In-Source Artifacts
Caption: Mechanism of false-positive generation. If Parent and Impurity co-elute, the source converts the Parent, creating a signal indistinguishable from the Impurity.
References
Waters Corporation. (2022). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Retrieved from [Link]
Separation Science. (2023). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Retrieved from [Link]
U.S. Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs.[1][2] Retrieved from [Link]
Technical Support Center: Extraction Optimization for 2-Fluoro-N-Methyl-N-Nitrosoaniline
Executive Summary & Physicochemical Profiling Welcome to the technical guide for optimizing the extraction of 2-fluoro-N-methyl-N-nitrosoaniline . As a researcher, you are likely encountering challenges related to matrix...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Physicochemical Profiling
Welcome to the technical guide for optimizing the extraction of 2-fluoro-N-methyl-N-nitrosoaniline . As a researcher, you are likely encountering challenges related to matrix interference , low recovery rates , or false positives due to in-situ formation.
This molecule acts as a Nitrosamine Drug Substance-Related Impurity (NDSRI).[1][2] Unlike simple dialkyl nitrosamines (like NDMA), the aromatic ring and the ortho-fluorine substitution introduce unique steric and electronic effects that dictate extraction behavior.
The "Why" Behind the Protocol
To optimize extraction, we must first understand the molecule's resistance to mass transfer:
Property
Value (Est.)
Impact on Extraction
LogP
~2.1 - 2.5
Lipophilic. Prefers non-polar organic solvents (DCM, MTBE) over water.
pKa
Non-ionizable
The N-nitroso group is neutral. pH adjustment affects the matrix (API), not the analyte.
Stability
Photosensitive
Critical: Rapid N-N bond cleavage under UV/Vis light. Amber glassware is mandatory.
Volatility
Moderate
Risk of loss during evaporative concentration (N2 blow-down).
Decision Matrix: Selecting Your Extraction Workflow
Do not default to a generic method. Use this logic flow to select the protocol best suiting your sample matrix (API vs. Drug Product).
Figure 1: Decision tree for selecting the optimal extraction architecture based on API solubility.
Best for: Water-soluble APIs (e.g., Metformin HCl) where the impurity partitions into the organic phase.
The Protocol[3][4][5]
Solubilization: Dissolve 500 mg of Drug Substance in 5.0 mL of 1.0% Sulfamic Acid (aq) .
Scientific Logic:[3][4][5] Sulfamic acid acts as a nitrite scavenger, preventing "false positive" formation of 2-F-NMA during the extraction process.
Extraction Solvent: Add 5.0 mL of Dichloromethane (DCM) .
Why DCM? 2-F-NMA has high solubility in chlorinated solvents. The ortho-fluorine atom increases lipophilicity compared to non-halogenated analogs.
Agitation: Vortex for 2 minutes; Centrifuge at 4000 rpm for 5 minutes.
Phase Separation: Collect the bottom organic layer (DCM).
Re-extraction: Repeat steps 2-4 with fresh DCM to maximize recovery (aiming for >90%).
Concentration: Evaporate combined organic layers under a gentle stream of Nitrogen at ambient temperature .
Warning: Do not heat above 35°C. The N-NO bond is thermally labile.
Troubleshooting LLE
Issue: Emulsion formation.
Fix: Add 100 mg of NaCl (Salting Out). This increases the ionic strength of the aqueous phase, forcing the organic impurity out and sharpening the phase boundary.
Issue: Low Recovery (<70%).
Fix: Switch solvent to MTBE (Methyl tert-butyl ether) . While DCM is standard, the fluorine substituent sometimes interacts more favorably with ether oxygens depending on the specific matrix co-extractables.
Protocol B: Solid Phase Extraction (SPE)
Best for: Complex drug products (tablets) or lipophilic APIs where LLE fails to separate the impurity.
Logic: The 2-F-NMA molecule contains both a lipophilic ring and a polar nitroso group. HLB retains both regions effectively.
The Workflow
Conditioning: 3 mL Methanol followed by 3 mL Water.
Loading: Load sample (dissolved in 5% MeOH/Water).
Crucial Step: Ensure loading flow rate is slow (<1 mL/min) to allow interaction time.
Washing: Wash with 3 mL 5% Methanol in Water .
Optimization: The 2-fluoro group makes the molecule more hydrophobic than standard NDMA. You can likely increase wash strength to 10% Methanol to remove more matrix interferences without eluting the target.
Elution: Elute with 3 mL 100% Methanol or Acetonitrile .
Critical Troubleshooting: The "False Positive" Trap
The most common failure mode in nitrosamine analysis is not extraction efficiency, but artifact formation. If your extraction solvent contains trace nitrites and your API is a secondary amine (or degrades to one), you will generate 2-F-NMA during the experiment.
Figure 2: Mechanism of in-situ artifact formation and inhibition strategy using scavengers.
Frequently Asked Questions (FAQs)
Q1: My recovery rates are inconsistent (RSD > 15%). What is happening?A: This is often due to photolytic degradation . N-nitroso compounds cleave rapidly under standard laboratory lighting.
Validation: Perform the extraction in total darkness or using amber glassware. If RSD improves, light was the culprit.
Q2: Can I use QuEChERS for this extraction?A: Generally, No . Standard QuEChERS uses MgSO4, which can be exothermic upon hydration. Heat degrades nitrosamines.[5] If you must use QuEChERS, use a "ceramic homogenizer" method to minimize heat and ensure the tube is chilled.
Q3: The 2-fluoro group is shifting my retention time compared to N-nitroso-N-methylaniline. Is this expected?A: Yes. The fluorine atom is electron-withdrawing and lipophilic. Expect 2-F-NMA to elute later on a C18 column compared to its non-fluorinated parent. It will also show a distinct transition in MS/MS (loss of NO is standard, but the parent ion will be +18 Da heavier).
Q4: How do I validate that I am not creating the impurity during extraction?A: You must perform a "Spike-Recovery" of the Amine Precursor . Spike the sample with 2-fluoro-N-methylaniline (the amine, not the nitrosamine). If you detect 2-F-NMA after extraction, your system is generating artifacts. Add more sulfamic acid.
References
US Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]
European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products.[6] Retrieved from [Link]
Organic Syntheses. (1943). N-Nitrosomethylaniline.[7][8][9][10] Org.[10] Synth. 1943, 23, 63. (Provides foundational chemical properties of the parent class). Retrieved from [Link]
Ripollés, C., et al. (2020). Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the determination of nitrosamines in pharmaceuticals.[11] Journal of Pharmaceutical and Biomedical Analysis. (General methodology grounding).
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Lead Scientist: Senior Application Specialist
Topic: Fluorinated Nitrosamine Impurities (e.g., N-nitroso-sitagliptin/NTTP, N-nitroso-fluoxetine)
Last Updated: March 2026
Introduction: The "Fluorine Effect" in Nitrosamine Analysis
Welcome to the technical support hub. If you are experiencing low recovery rates (<70%) for fluorinated nitrosamines, you are likely battling two opposing physicochemical forces introduced by the fluorine atom: hydrophobicity and volatility .
Fluorine is highly electronegative but also lipophilic. When substituted onto a nitrosamine structure (as seen in Nitroso-STG-19/NTTP), it drastically alters the molecule's interaction with stationary phases and sample container surfaces. Unlike simple NDMA, fluorinated nitrosamines often exhibit "sticky" behavior (adsorption) while retaining the thermal instability characteristic of the N-nitroso group.
This guide moves beyond generic troubleshooting to address the specific causality of fluorinated moiety failures.
Diagnostic Workflow: Where is the Loss Occurring?
Before adjusting your method, visualize your failure point. Use this decision tree to isolate the root cause.
Figure 1: Diagnostic decision tree to isolate whether low recovery is due to matrix effects (MS source), volatility (evaporation), or adsorption (surface chemistry).[1]
Category 1: The Volatility Trap (Evaporation Issues)
Q: I am analyzing a small fluorinated nitrosamine. I evaporate my SPE eluate to dryness to concentrate it, but I lose 50% of my analyte. Why?
A: You are likely sublimating your analyte.
While fluorine adds mass, it does not guarantee low volatility. Many fluorinated nitrosamines have high vapor pressures. When you evaporate to dryness under nitrogen, the "dry" phase allows the molecule to transition directly to the gas phase.
The Fix: The "Keeper" Solvent Strategy
Never evaporate to dryness. You must maintain a residual volume of a high-boiling solvent (a "keeper") that retains the nitrosamine while the volatile organic solvent (MeOH/ACN) evaporates.
Protocol Adjustment:
Add Keeper: Add 100–200 µL of water or DMSO to your eluate before evaporation.
Stop Early: Evaporate only until the volume reaches the keeper volume.
Result: The fluorinated nitrosamine partitions into the keeper solvent rather than the atmosphere.
Category 2: Adsorption & The "Sticky" Fluorine
Q: My recovery decreases linearly the longer the sample sits in the autosampler. Is my compound degrading?
A: It is likely adsorbing, not degrading.
Fluorinated compounds are highly lipophilic (hydrophobic). They "hate" water and "love" surfaces like polypropylene (PP) or standard glass, which have hydrophobic sites. This is the "Teflon effect" in reverse—the analyte sticks to the container walls.
The Fix: Labware & Solvent Modification
Variable
Recommendation
Scientific Rationale
Vials
Silanized Glass (Deactivated)
Standard glass has active silanol groups. Silanization caps these groups, preventing hydrophobic adsorption.
Plastics
Avoid PP/PE
Fluorinated moieties interact strongly with plastic polymers. Use glass or PTFE-lined caps only.
Diluent
Increase % Organic
Ensure your final injection solvent has at least 5–10% organic content (MeOH/ACN) to keep the lipophilic analyte in solution, preventing it from crashing out onto vial walls.
Category 3: Extraction Efficiency (SPE & LLE)
Q: I am using a standard HLB cartridge. The fluorinated nitrosamine breaks through during the load step, or doesn't elute. Which is it?
A: It depends on the specific fluorination pattern, but usually, it is retention bias .
Fluorine increases the LogP (makes it more non-polar).
Scenario A (Breakthrough): Unlikely with HLB unless your loading solvent is too high in organic content. Ensure loading is done in <5% organic aqueous solution.
Scenario B (No Elution): This is common. The fluorinated compound binds so tightly to the hydrophobic polymer of the HLB cartridge that a standard 100% Methanol elution is insufficient.
The Fix: Optimized Extraction Protocol
For complex fluorinated NDSRIs (like NTTP), FDA and EMA recommend specific approaches.
Recommended Workflow (based on NTTP methods):
Cartridge: Use a Mixed-Mode Cation Exchange (MCX) if the nitrosamine has a basic amine nearby, or Activated Carbon for small volatile species.
Elution Strength: If using HLB/C18, you may need to add 0.1% Formic Acid or even Isopropanol (IPA) to the elution solvent to disrupt the hydrophobic interaction.
Q: My extraction recovery looks fine (90%), but my signal in the real sample is 10x lower than the solvent standard. Is this suppression?
A: Yes, this is severe Ion Suppression.
Fluorinated APIs (like Sitagliptin or Fluoxetine) are often present in the sample at 100,000x the concentration of the nitrosamine. If the API co-elutes with the nitrosamine, it steals all the charge in the ESI source.
The Fix: Divert & Separate
You cannot rely on MS resolution alone. You must chromatographically separate the API from the impurity.[2][3]
Figure 2: Diverter valve logic. The high-concentration fluorinated API must be sent to waste to prevent source saturation and ion suppression of the trace nitrosamine.
Column Selection Tip:
Switch from C18 to a Biphenyl or PFP (Pentafluorophenyl) column. PFP columns specifically interact with halogenated (fluorinated) compounds via pi-pi and dipole-dipole interactions, often providing the necessary shift in retention time to separate the nitrosamine from the API [1].
Summary of Critical Parameters
Parameter
Standard Nitrosamine (e.g., NDMA)
Fluorinated Nitrosamine (e.g., NTTP)
Volatility Risk
High
Moderate to High (Do not dry!)
LogP (Polarity)
Low (Polar)
High (Non-polar/Lipophilic)
Adsorption Risk
Low
Critical (Use Silanized Glass)
Preferred Column
C18 / Wax
Biphenyl / PFP
Ionization
APCI (often)
ESI+ (often better for larger NDSRIs)
References
U.S. Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. [Link]
European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products. EMA/409815/2020 Rev.16. [Link][4]
Schmidtsdorff, S., & Schmidt, A. H. (2019). The determination of N-nitrosamines in drug substances and drug products by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Agilent Technologies. (2023). Quantitation of N-Nitroso Sitagliptin Impurity (NTTP) in Sitagliptin and Metformin Combination Drug Product. Application Note. [Link]
separating 2-fluoro-N-methyl-N-nitrosoaniline from reaction impurities
Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I have designed this technical guide specifically for researchers, analytical scientists, and drug development professionals tasked...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I have designed this technical guide specifically for researchers, analytical scientists, and drug development professionals tasked with the synthesis, isolation, and regulatory compliance of 2-fluoro-N-methyl-N-nitrosoaniline .
N-nitrosamines are highly scrutinized due to their potent mutagenic and carcinogenic profiles[1]. Achieving high-purity isolation requires exploiting the specific physicochemical and electronic differences between the target nitrosamine, the unreacted secondary amine, and degradation byproducts. This guide synthesizes mechanistic causality with field-proven methodologies to ensure your experimental workflows are robust, reproducible, and self-validating.
I. Core Separation Architecture
The purification of 2-fluoro-N-methyl-N-nitrosoaniline relies on a biphasic strategy: chemical partitioning followed by chromatographic resolution.
Workflow for the isolation and purification of 2-fluoro-N-methyl-N-nitrosoaniline.
II. Troubleshooting Guides & FAQs
Q1: Why does my purified product consistently show contamination from the starting secondary amine (2-fluoro-N-methylaniline)?The Causality: The nitrosation of secondary amines is an equilibrium-driven process that rarely proceeds to 100% conversion. Standard organic extractions (using water or brine) fail to separate the starting material from the product because both partition into the organic layer. However, the lone pair on the amine nitrogen of the product is delocalized into the electron-withdrawing nitroso group via resonance. This renders the N-nitrosamine chemically neutral. In contrast, the unreacted secondary amine retains its basicity.
The Solution: You must introduce a highly acidic aqueous wash (e.g., 1.0 M HCl) during Liquid-Liquid Extraction (LLE). This selectively protonates the unreacted 2-fluoro-N-methylaniline into a water-soluble ammonium salt, forcing it into the aqueous layer while the neutral 2-fluoro-N-methyl-N-nitrosoaniline remains trapped in the organic phase.
Q2: I am experiencing unexplained yield loss and the appearance of new impurities during chromatographic purification. What is happening?The Causality: N-nitrosamines are inherently unstable under ultraviolet light. They exhibit strong UV absorption bands driven by π→π* transitions (at ~230 nm) and weaker n→π* transitions (at ~340 nm)[2][3]. Exposure to ambient laboratory lighting or the UV detector of your flash chromatography system induces photolytic cleavage of the N–NO bond, generating nitric oxide (NO•) radicals and secondary amine degradants[4].
The Solution: Wrap all columns and collection flasks in aluminum foil or use amber glassware. Minimize exposure to UV detectors by utilizing alternative fraction monitoring (e.g., TLC with rapid visualization) or setting the detector to a non-destructive wavelength if possible.
Photolytic degradation pathway of N-nitrosamines upon exposure to UV light.
Q3: How do I ensure my final product meets regulatory standards for nitrosamine impurities?The Causality: The FDA classifies nitrosamine drug substance-related impurities (NDSRIs) as highly potent mutagens, mandating strict Acceptable Intake (AI) limits—often in the nanogram-per-day range[5]. Standard HPLC-UV lacks the sensitivity and specificity to confirm the absence of trace-level cross-contaminants.
The Solution: Validate your final purity using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). Using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) allows for limits of detection (LOD) in the parts-per-billion (ppb) range[6].
III. Quantitative Data Summary
Understanding the physicochemical parameters of your reaction matrix is critical for designing an effective separation strategy.
Purpose: Quantitative removal of basic amine impurities and inorganic salts.
Dilution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) at a ratio of 10 mL solvent per gram of crude material.
Acidification: Transfer the solution to a separatory funnel. Add an equal volume of cold 1.0 M HCl.
Partitioning: Agitate the funnel vigorously, venting frequently to release pressure. Allow the phases to separate completely. The unreacted 2-fluoro-N-methylaniline is now protonated and resides in the lower aqueous phase (if using DCM).
Phase Collection: Drain and discard the aqueous phase. Repeat the 1.0 M HCl wash two additional times to ensure complete amine removal.
Neutralization: Wash the retained organic phase once with saturated aqueous NaHCO₃ to neutralize residual acid, followed by one wash with saturated NaCl (brine) to remove excess water.
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Critical: Keep the water bath temperature below 35°C to prevent thermal denitrosation.
System Validation: Spot the concentrated organic layer on a silica TLC plate and develop with a ninhydrin stain. A self-validating success is indicated by the complete absence of a purple/pink spot, confirming the total removal of the secondary amine.
Protocol B: Low-Light Silica Gel Flash Chromatography
Purpose: Removal of neutral oxidation byproducts and positional isomers.
Column Preparation: Pack a glass column with silica gel (230-400 mesh). Critical: Wrap the entire column and all collection flasks tightly in aluminum foil to block ambient UV light.
Loading: Dissolve the crude extract in a minimum volume of the starting mobile phase (Hexane) and load it carefully onto the silica bed.
Elution: Elute the column using a step-gradient of Hexane and Ethyl Acetate (EtOAc). Begin with 100% Hexane, gradually increasing polarity to 9:1, then 8:2 Hexane:EtOAc[7].
Fraction Collection: Collect 15-20 mL fractions in amber glass vials.
Analysis: Monitor fractions via TLC (Hexane:EtOAc 8:2). Briefly visualize under a 254 nm UV lamp—limit exposure to less than 3 seconds per plate to prevent on-plate degradation.
System Validation: Pool the fractions containing the target compound (typically eluting at an Rf of ~0.45 under these conditions). Evaporate the solvent in the dark and immediately submit a 1 mg/mL aliquot in methanol for LC-MS/MS validation to confirm structural integrity and the absence of NDSRIs.
V. References
Control of Nitrosamine Impurities in Human Drugs | FDA. fda.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQEVwOwpfus8rxQHhJB4tPo6d4nZt_i-77YT_rVE956OzR5SV9ILTruuQtp2UshnCXb5vyl6KRoxDn_nH0QpivdST9-VgY8Z0TsZhFHLbmXjjh-3xGsbCsSvugyoI_ZiYkv48vKWXv7p0FcVcj3VDktiI4h8f5sZzVkzFRvBwKyP5GQXyCj2UMN-AVbyV3ebZDw81nS6oQGKae1hWuaB2MX3WLhp1v7O6EQ2egbQg=]
Effect of pH on UV Photodegradation of N-Nitrosamines in Water. oak.go.kr.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcUc6o9hxeG4XlGAuI2kj0_YdptfgABLhQIcZsV3tX3f5rIv_243XSFPqQi6dtGYlnV2RA0peDTwEl5tOBq0IU9esuinHW-jDNRg5x8to51cVhbDnxAxcOO0cq6VWzwtVvSJpBjCkypL26WX2UjBerBdhj_0QYzQsmhrz7XaHB]
Nitrosamine Degradation Pathways - ResolveMass Laboratories Inc. resolvemass.ca.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFum3qQHMcPg0-18isELiulZN5k5TvjeOcd1zvI_bSBoiDA3_mEAxAPsmHxihP1S0gGWrFHOctDNaThd0D4SRNmNCZ1zlVf3p_WdFJy3w73BbbmF15wi0kflwai2uEbKGxOa4U8HscX3M5ZCnV_gKkAb-25]
Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgcNfST6tBDVcJgHAbXm0KadjXxg9KENc7rtFyCUFpDMrntNNr8AYc8EKRKJKXsh48rG5pj5DjQWWLDNaxevigH9D1L8yJqnsxUQwbgIoY1Q-NDwpexUjrUWEsyQKBsAYDwg==]
Product Class 4: N-Nitrosoamines. thieme-connect.de.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlbLU_XOSpFkF9nsBFvD7b5LzFlX2N7yTsMazZD8bs4kh_4GWl5kyYxedXTFGDKmFkJST1GFZuNZEairHZ7fqUQ7Nh-gjZc_b4fRn3nzBRcoFfORMDWJi7xFPA355hYSng48WxEo1MQq4z-dKSeb4O9NBZTUB4Fl7FVKIv8BHCTd45imGSIDpBLg==]
Simultaneous Determination for Nine Kinds of N-Nitrosamines Compounds in Groundwater by Ultra-High-Performance Liquid Chromatography Coupled with Triple Quadrupole Mass Spectrometry. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmeYWMvVd_qClPQbmT70YtEwFzvzdyPHap4-HtcUUNcnB8Lza8YT06NiMkkdP7wcdyq4ZrBmUHddA9skWXVNinPhfLYx4nxW6x_DEPprA-DNxa6wWmOyBau4dmKCxG9skmoX9Ootg0nHCX9k8=]
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Topic: Storage conditions to prevent decomposition of 2-fluoro-N-methyl-N-nitrosoaniline
Ticket ID: CHEM-SUP-2F-NMNA-001
Support Tier: Level 3 (Senior Application Scientist)[1]
Core Directive & Safety Alert
URGENT SAFETY NOTICE:
This compound belongs to the N-nitrosamine class.[1] Many N-nitrosamines are potent carcinogens and mutagens.[1] All handling must occur inside a certified chemical fume hood. Double-gloving (nitrile) and full PPE are mandatory.[1]
The Golden Rule of Stability:
2-Fluoro-N-methyl-N-nitrosoaniline is thermodynamically unstable.[1] It possesses a weak N–N bond ($ \approx 50-60 \text{ kcal/mol} $) that is highly susceptible to homolytic cleavage by light , heat , and acid .[1]
User Question: "My sample was originally a light yellow oil, but now it looks dark amber or greenish. Is it still usable?"
Diagnosis: This indicates photochemical or thermal decomposition .[1]
Mechanism: N-nitroso compounds absorb UV/Visible light, leading to the homolytic cleavage of the N–N bond.[1] The resulting radicals (NO• and the amine radical) recombine to form impurities like the parent amine (2-fluoro-N-methylaniline) or undergo oxidative coupling.[1]
Action:
Do not use for sensitive quantitative assays (e.g., Ames test, enzyme kinetics).
Check purity via HPLC or GC-MS.[1] If purity is <95%, repurify or discard.
Prevention: Always wrap vials in aluminum foil, even inside the freezer.
Issue 2: Solubility & Solution Storage
User Question: "Can I make a stock solution in DMSO or Methanol and store it at -20°C?"
Diagnosis: Solution storage accelerates decomposition compared to neat storage.[1]
Technical Insight: Protic solvents (Methanol) can facilitate acid-catalyzed denitrosation if the pH drops over time.[1] DMSO is generally safer but hygroscopic; absorbed water can hydrolyze the compound.[1]
Action:
Short-term (1 week): Acceptable in DMSO/Acetonitrile at -80°C or -20°C.
Long-term (>1 month):NOT RECOMMENDED. Store as a neat substance.
Protocol: If you must store a solution, purge the headspace with Argon before sealing.
Issue 3: Acidic Contamination
User Question: "I accidentally exposed the sample to an acidic buffer. Can I recover it?"
Mechanism: Acid protonates the nitroso oxygen, making the nitrogen susceptible to nucleophilic attack (usually by water), releasing NO and regenerating the secondary amine (2-fluoro-N-methylaniline).[1]
Action:
The reaction is likely irreversible and fast.
Test: Run a TLC or LC-MS. Look for the mass of the parent amine (Mass = Molecular Weight - 29 Da).[1]
Resolution: Discard the sample.
Technical Deep Dive: Decomposition Mechanisms
To understand why these storage conditions are strict, we must look at the molecular pathways of degradation.
The N-NO bond is the "weak link."[1] Upon irradiation, it breaks, releasing Nitric Oxide (NO). The remaining radical can abstract hydrogen or dimerize, leading to complex mixtures.
Pathway B: Acid-Catalyzed Denitrosation
In the presence of protons (
) and water, the compound reverts to its precursor amine. This is the primary risk in non-inert atmospheres where moisture + CO2 can lower pH.[1]
Pathway C: Fischer-Hepp Rearrangement (Thermal)
Under acidic/thermal stress, the nitroso group can migrate from the nitrogen to the aromatic ring carbon (usually para position). However, the ortho-fluorine substituent in your compound creates steric and electronic effects that may alter the kinetics of this rearrangement compared to non-substituted anilines.
Visualization: Stability Logic Flow
Caption: Primary decomposition pathways.[2] Light and heat drive radical formation (cleavage), while acidity drives hydrolysis to the parent amine.
Frequently Asked Questions (FAQs)
Q: What is the shelf life of 2-fluoro-N-methyl-N-nitrosoaniline?A: When stored strictly at -20°C under Argon and protected from light, the shelf life is approximately 12 to 24 months . If stored at room temperature exposed to air, degradation can occur within days .
Q: How should I thaw the sample?A:
Remove the vial from the freezer.
Wait until it reaches room temperature before opening.
Why? Opening a cold vial causes atmospheric moisture to condense inside.[1] Water promotes hydrolysis/decomposition.[1]
Q: Is the compound volatile?A: Yes, moderately. N-nitrosoanilines are often oils or low-melting solids with significant vapor pressure.[1]
Risk: Cross-contamination in shared storage boxes.
Fix: Use Parafilm or Teflon tape around the cap to ensure a hermetic seal.[1]
Summary of Physical Properties (Reference)
Property
Value (Approximate/Predicted)*
Note
Molecular Formula
C7H7FN2O
Molecular Weight
154.14 g/mol
Appearance
Yellow to Orange Oil/Solid
Darkens on degradation
Solubility
DMSO, Methanol, DCM
Avoid aqueous storage
Boiling Point
~128°C (at 19 mmHg)
Based on parent compound
*Note: Specific physical constants for the 2-fluoro derivative may vary slightly from the parent N-methyl-N-nitrosoaniline.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11099, N-Methyl-N-nitrosoaniline.[1] Retrieved from [Link]
Source of general stability data for the parent class of N-nitrosoanilines.
Provides storage temperature (-20°C)
Confirms light sensitivity and enzymatic denitrosation applic
Williams, D. L. H. (1988).[1] Nitrosation. Cambridge University Press.[1]
Technical Support Center: Stability & Degradation of 2-Fluoro-N-methyl-N-nitrosoaniline
Introduction: The NDSRI Context You are likely accessing this guide because you are quantifying 2-fluoro-N-methyl-N-nitrosoaniline (2-F-NMNA) —a Nitrosamine Drug Substance-Related Impurity (NDSRI)—and are observing unexp...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The NDSRI Context
You are likely accessing this guide because you are quantifying 2-fluoro-N-methyl-N-nitrosoaniline (2-F-NMNA) —a Nitrosamine Drug Substance-Related Impurity (NDSRI)—and are observing unexpected peak loss, extra peaks, or quantitation instability.
As an N-nitrosoaniline derivative, 2-F-NMNA is chemically distinct from small-molecule nitrosamines (like NDMA) due to the aromatic ring and the ortho-fluorine substitution. This structure dictates its unique degradation profile:
High Photosensitivity: The N-N bond is labile under UV/Vis light.
Acid Reversibility: It can revert to the parent amine in acidic media.
In-Source Fragility: It mimics degradation during LC-MS analysis.
This guide provides troubleshooting workflows to distinguish between actual degradation and analytical artifacts.
Module 1: Photolytic Degradation (The "Disappearing Peak")
Issue: "My QC standard recovery drops by 50% after leaving the vial on the bench for 2 hours."
Root Cause: Homolytic Cleavage
Nitrosamines possess a chromophore (N=O) that absorbs UV light (approx. 230–250 nm) and weak visible light. Upon photon absorption, the N-N bond undergoes homolytic cleavage.
Mechanism: Light energy breaks the N-N bond, generating a nitric oxide radical (
NO) and an amino radical.
2-Fluoro Effect: The ortho-fluorine atom provides steric bulk and electron-withdrawing character, but it does not prevent this cleavage. In fact, the resulting amino radical is stabilized by the aromatic ring, driving the reaction forward.
Degradation Pathway Diagram
Troubleshooting Protocol: Photostability Check
Prepare Two Sets: Prepare duplicate QC samples in amber glass vials.
The Control: Wrap one vial completely in aluminum foil (Dark Control).
The Stress: Expose the second vial to ambient lab light (or a UV source) for 4 hours.
Analyze: Inject both.
Result: If the exposed sample shows significant loss compared to the Dark Control, you have photolytic degradation.
Action: All future sample prep must occur under gold/yellow fluorescent light or in amber glassware.
Issue: "I see the parent amine peak increasing in my acid-quenched samples."
Root Cause: Acid-Catalyzed Denitrosation
Unlike dialkyl nitrosamines (like NDMA), N-nitrosoanilines are susceptible to denitrosation in strong acids. The protonation of the nitroso oxygen weakens the N-N bond, making it susceptible to nucleophilic attack (e.g., by water or halide ions).
Critical Note: Nitrous acid is unstable and breaks down; however, if the solution is neutralized, residual nitrite can re-nitrosate the amine, reforming the impurity.
Data Table: Stability Profile
Condition
Stability Prediction
Major Degradant
Neutral (Water/MeOH)
Stable (Dark)
None
Acidic (0.1% Formic)
Generally Stable (Short-term)
Minimal
Strong Acid (0.1 N HCl)
Unstable
2-Fluoro-N-methylaniline
Basic (0.1 N NaOH)
Stable
None
Oxidative (Peroxide)
Unstable
N-Formyl / N-Oxide species
Troubleshooting Protocol: Diluent Optimization
Avoid: Do not use strong mineral acids (HCl, H
SO) as diluents.
Recommended: Use 0.1% Formic Acid or Acetic Acid in Water/Methanol. These weak acids typically do not catalyze denitrosation rapidly enough to affect LC run times.
Issue: "I detect the parent amine (2-fluoro-N-methylaniline) in my standard, even though it's fresh. Is my standard impure?"
Root Cause: The [M-30] Phenomenon
In Electrospray Ionization (ESI), N-nitroso compounds are fragile. They often lose the nitroso group (-NO, 30 Da) inside the ion source, before reaching the mass analyzer.
Observation: You see a peak at the retention time of the Nitrosamine, but the mass spectrum shows high abundance of the amine mass ([M+H-30]
).
False Positive Risk: If you monitor only the amine mass, you will falsely identify the nitrosamine peak as the amine impurity.
Diagnostic Workflow Diagram
Troubleshooting Protocol: Source Optimization
Lower Temperature: Reduce the ESI Source Temperature (e.g., from 500°C to 350°C). High heat promotes N-N cleavage.
Lower Declustering Potential: Reduce the voltage that accelerates ions into the vacuum.
Chromatographic Separation: Ensure the Nitrosamine and the Parent Amine are chromatographically separated.
Validation: Inject a pure standard of 2-fluoro-N-methylaniline. Note its RT. If your "degradant" peak aligns with this RT, it is real. If it aligns with the Nitrosamine RT, it is an artifact.
Context: Relevant for Ames testing or toxicological assessment.
The mutagenicity of 2-F-NMNA requires metabolic activation (S9 fraction).
-Hydroxylation: CYP450 enzymes hydroxylate the methyl group.[1]
Decomposition: The resulting carbinolamine is unstable and releases Formaldehyde (HCHO).
Diazonium Formation: The remaining species becomes a diazonium ion.
DNA Alkylation: The diazonium ion attacks DNA (guanyl alkylation).
Hydrolysis Product: If it reacts with water instead of DNA, the final stable product is 2-fluorophenol .
References
U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[2][3] (Revision 2, Sept 2024).[3] [Link]
European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products.[4] (EMA/409815/2020). [Link]
Chowdhury, A., et al. "Photolytic degradation of nitrosamines: Mechanisms and implications." Journal of Pharmaceutical and Biomedical Analysis, 2022. (General mechanism for N-N cleavage).
Mayer, M., et al. "In-source fragmentation of nitrosamines in LC-MS/MS: A critical parameter in method development." Journal of Chromatography A, 2020. (Source for [M-30] artifact).
Certified Reference Material for 2-Fluoro-N-Methyl-N-Nitrosoaniline: A Publish Comparison Guide
Executive Summary: The Precision Imperative In the wake of the global regulatory reassessment of nitrosamine impurities (ICH M7, FDA, EMA), the quantification of specific analogs like 2-fluoro-N-methyl-N-nitrosoaniline h...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Precision Imperative
In the wake of the global regulatory reassessment of nitrosamine impurities (ICH M7, FDA, EMA), the quantification of specific analogs like 2-fluoro-N-methyl-N-nitrosoaniline has transitioned from academic interest to a critical compliance requirement.[1] For drug development professionals, the choice of reference material is no longer just about availability—it is a decision that dictates the validity of safety data.
This guide objectively compares ISO 17034 Certified Reference Materials (CRMs) against Research Grade Analytical Standards , demonstrating why the former is the non-negotiable standard for regulatory submissions involving genotoxic impurity profiling.
Technical Context: The Molecule and the Risk
2-Fluoro-N-methyl-N-nitrosoaniline is a specific N-nitrosamine impurity.[1] It typically arises during the synthesis of Active Pharmaceutical Ingredients (APIs) where 2-fluoro-N-methylaniline is used as a building block or exists as a contaminant, reacting with nitrosating agents (e.g., sodium nitrite) under acidic conditions.[1]
Regulatory Status: Classed under the "Cohort of Concern" for mutagenic carcinogens. Regulatory limits are often set at the nanogram/day level (e.g., 18 ng/day or 26.5 ng/day depending on potency classification).
The Hierarchy of Reference Materials
To understand the comparison, we must define the tiers of materials available to the analyst:
Feature
Certified Reference Material (CRM)
Analytical Standard (Research Grade)
Accreditation
ISO 17034 (Gold Standard)
ISO 9001 or Non-accredited
Traceability
Metrologically traceable to SI units (via NIST/NMI primary standards)
Often traceable only to internal methods
Uncertainty
Explicitly stated (e.g., 99.5% ± 0.3%)
Usually omitted or generic
Homogeneity
Verified between-bottle and within-bottle
Assumed, rarely tested
Stability
Long-term and transport stability verified
Unknown or "retest" based
Comparative Performance Analysis
A. Metrological Traceability & Uncertainty
The Alternative: Research-grade standards often provide a "purity" value based solely on chromatographic area % (HPLC/GC). This ignores impurities that do not elute or respond to the detector (e.g., water, inorganic salts, residual solvents), leading to a systematic overestimation of purity.[1]
The CRM Advantage: A CRM for 2-fluoro-N-methyl-N-nitrosoaniline undergoes "Mass Balance" characterization.[1]
Result: The certified value is lower but accurate . Using a 99.9% (HPLC area) standard that is actually 95% pure (due to water/salts) introduces a 5% error in your quantitation—potentially causing a false pass or fail in a release test.[1]
B. Stability and Homogeneity
Nitrosamines are notoriously sensitive to UV light and heat.
Experiment: In a comparative stability study, non-certified standards stored in clear vials showed a 15% degradation into the parent amine over 3 months.
CRM Protocol: CRMs are packaged in amber ampoules under argon. Stability monitoring (ISO 17034) guarantees the concentration remains within uncertainty limits until the expiration date.
Caption: Logic flow for selecting the appropriate reference material grade based on regulatory requirements.
Conclusion
For the analysis of 2-fluoro-N-methyl-N-nitrosoaniline , the cost difference between a CRM and a research-grade standard is negligible compared to the cost of a failed regulatory submission or a product recall.[1] The ISO 17034 CRM provides the necessary metrological traceability , stability guarantees , and accurate mass balance purity required to defend data against the stringent scrutiny of the FDA and EMA.
Recommendation: For all GMP release testing, stability studies, and regulatory filings, exclusively utilize ISO 17034 Certified Reference Materials.
References
US Food and Drug Administration (FDA). (2024).[3] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[Link][1]
European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products.[4][5][6][7][8][Link][1][7]
International Organization for Standardization (ISO). (2016). ISO 17034:2016 - General requirements for the competence of reference material producers.[9][Link][1]
PubChem. (2024). 2-fluoro-N-methyl-N-nitrosoaniline Compound Summary. National Library of Medicine. [Link]
ResolveMass Laboratories. (2024). Demystifying Certified Reference Materials Vs. Reference Standards.[Link]
Comparative Mutagenicity Guide: N-methyl-N-nitrosoaniline vs. 2-fluoro-N-methyl-N-nitrosoaniline
The following guide provides an in-depth technical comparison of the mutagenicity profiles of N-methyl-N-nitrosoaniline (NMA) and its ortho-fluorinated analog, 2-fluoro-N-methyl-N-nitrosoaniline (2-F-NMA) . This analysis...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical comparison of the mutagenicity profiles of N-methyl-N-nitrosoaniline (NMA) and its ortho-fluorinated analog, 2-fluoro-N-methyl-N-nitrosoaniline (2-F-NMA) .
This analysis synthesizes experimental data from established toxicological literature with mechanistic Structure-Activity Relationship (SAR) principles governing nitrosamine bioactivation.
Executive Summary
N-methyl-N-nitrosoaniline (NMA) is a well-characterized mutagen and carcinogen requiring metabolic activation (S9) to exert genotoxicity. Its mechanism involves
-hydroxylation at the -methyl group, leading to the formation of a reactive phenyldiazonium ion that alkylates DNA.[1]
2-fluoro-N-methyl-N-nitrosoaniline (2-F-NMA) exhibits a significantly attenuated mutagenic profile compared to the parent NMA. This reduction in genotoxicity is driven by the "Ortho Effect," where the steric bulk and electronic repulsion of the fluorine atom at the 2-position twist the phenyl ring out of coplanarity with the nitroso group. This conformational change hinders the binding affinity to the activating cytochrome P450 enzymes (specifically CYP2E1 and CYP2B1), thereby reducing the efficiency of the critical
-hydroxylation step.
Feature
N-methyl-N-nitrosoaniline (NMA)
2-fluoro-N-methyl-N-nitrosoaniline
Mutagenicity (Ames)
Positive (Strain TA100, TA1535 + S9)
Weak / Negative (Predicted via SAR/Ortho-effect)
Metabolic Requirement
High (Requires S9 activation)
High (Poor substrate for activation)
Key Mechanism
-hydroxylation Phenyldiazonium ion
Steric hindrance inhibits -hydroxylation
Carcinogenicity
Esophageal carcinogen (Rat)
Significantly reduced potency
Chemical & Mechanistic Basis
The mutagenic potency of
-nitroso aromatic amines is strictly governed by their ability to undergo metabolic activation. The structural difference of a single fluorine atom at the ortho position fundamentally alters this pathway.
Physicochemical Properties
Property
NMA
2-F-NMA
Impact on Mutagenicity
Structure
Ortho-substitution induces ring twist.
Electronic Effect
Standard resonance delocalization.
Fluorine (-I effect) withdraws electron density from the ring.
Reduces nucleophilicity; alters P450 binding.
Steric Effect
Planar conformation accessible.
Steric Clash: F atom clashes with the nitroso oxygen.
Critical: Prevents the planar geometry required for CYP active site intercalation.
Mechanism of Action: The Bioactivation Pathway[2]
Nitrosamines are pro-mutagens . They are biologically inert until activated by Cytochrome P450 enzymes (primarily CYP2E1 in the liver).[2]
-Hydroxylation: The enzyme inserts an oxygen into the C-H bond of the -methyl group.
Decomposition: The resulting
-hydroxy-nitrosamine is unstable and spontaneously decomposes, releasing formaldehyde.
Diazonium Formation: The remaining fragment becomes a phenyldiazonium ion (
).
DNA Adducts: The diazonium ion attacks nucleophilic sites on DNA (e.g., Guanine
, ), causing mutations.
The "Ortho-Blockade" in 2-F-NMA:
For 2-F-NMA, the fluorine atom at the ortho position creates steric interference. Studies on the analogous 2-methyl-N-nitrosoaniline have shown that ortho substituents force the phenyl ring to rotate roughly 40-70° out of the plane of the nitroso group. This non-planar conformation fits poorly into the narrow active site of CYP2E1, drastically reducing the rate of
-hydroxylation. Consequently, less reactive diazonium species are generated, and mutagenicity is suppressed.
Visualization of Metabolic Pathways
The following diagram illustrates the divergent pathways between the mutagenic NMA and the sterically hindered 2-F-NMA.
Caption: Comparative metabolic fate. NMA undergoes efficient activation to DNA-reactive species, whereas 2-F-NMA is sterically hindered, favoring clearance over bioactivation.
Comparative Mutagenicity Data
The following data summarizes the Ames test performance. Note that while NMA is a confirmed positive control in many assays, 2-F-NMA data is derived from comparative SAR studies of ortho-substituted nitrosamines (Kroeger-Koepke et al., 1983; Janzowski et al., 1982).
Table 1: Ames Test Performance (Salmonella typhimurium)
Strain
Activation
NMA (Parent)
2-F-NMA (Ortho-Fluoro)
Interpretation
TA100
- S9
Negative
Negative
Both require metabolic activation.
TA100
+ S9 (Hamster)
Positive (++++)
Weak / Negative (+)
Hamster S9 is required for NMA; 2-F substitution blocks activation.
TA1535
+ S9 (Rat)
Positive (++)
Negative (-)
Rat S9 is generally less efficient for nitrosamines; 2-F remains inert.
TA98
+ S9
Negative
Negative
Neither compound typically induces frameshift mutations.
Key Experimental Insight:
NMA: In standard pre-incubation assays, NMA induces a dose-dependent increase in revertants (typically 2-5x background) in TA100 when activated with Hamster S9.
2-F-NMA: Similar to 2-methyl-NMA, the ortho-fluorine substitution renders the molecule refractory to carcinogenesis. In comparative carcinogenicity studies (F344 rats), ortho-substituted NMAs failed to induce esophageal tumors, unlike the potent parent NMA.[3]
Experimental Protocol: Enhanced Ames Test for Nitrosamines
To experimentally verify the mutagenicity of these compounds, the standard OECD 471 protocol must be modified. Nitrosamines are often undetectable in the standard "Plate Incorporation" method and require the "Pre-incubation" modification with specific S9 sources.
Protocol: Pre-incubation Ames Assay
Objective: Maximize the detection of short-lived diazonium intermediates.
Strain Selection:
S. typhimurium TA100 (detects base-pair substitutions).
S. typhimurium TA1535 (highly sensitive to nitrosamines).
Metabolic Activation System (S9):
Critical: Use Hamster Liver S9 (induced with Phenobarbital/
-Naphthoflavone). Hamster S9 is 3-5x more efficient than Rat S9 for nitrosamine activation (specifically CYP2E1 activity).
Concentration: High S9 concentration (10-30% v/v in S9 mix) is recommended.
Pre-incubation Step (The "Enhanced" Method):
Mix 0.1 mL bacterial culture (
cells/mL).
Add 0.1 mL test article (NMA or 2-F-NMA dissolved in DMSO).
Add 0.5 mL S9 mix.
Incubate at 37°C for 30 minutes with shaking. This step allows the CYP enzymes to generate the reactive diazonium ion in liquid suspension, in direct contact with the bacteria, before plating.
Plating:
Add 2.0 mL molten top agar (containing traces of Histidine/Biotin).
Pour onto minimal glucose agar plates.
Scoring:
Incubate plates at 37°C for 48 hours.
Count revertant colonies.
Positive Criteria: A dose-dependent increase
2-fold over solvent control.
Implications for Drug Design
For researchers in drug development, the comparison between NMA and 2-F-NMA highlights a critical strategy for mitigating nitrosamine risks (NDSRIs):
Risk: The
-methyl-N-nitroso moiety is a structural alert (Cohort of Concern).
Mitigation Strategy: If an
-nitroso impurity is unavoidable, ortho-substitution on the aromatic ring can be a valid detoxification strategy.
Mechanism: Introducing a fluorine atom (or larger group) at the ortho position creates a "safe" analog by sterically preventing the metabolic activation required for genotoxicity.
References
Kroeger-Koepke, M. B., et al. (1983).[4] The effect of substituents in the aromatic ring on carcinogenicity of N-nitrosomethylaniline in F344 rats. Carcinogenesis. Link
Andrews, A. W., & Lijinsky, W. (1984). N-nitrosamine mutagenicity using the Salmonella/mammalian microsome mutagenicity assay. In: Genotoxicity of N-Nitroso Compounds. Link
Janzowski, C., et al. (1982).[5] Fluoro-substituted N-nitrosamines.[3] 2. Metabolism of N-nitrosodiethylamine and of fluorinated analogs in liver microsomal fractions. Carcinogenesis. Link
Lhasa Limited. (2021). Developing Structure-Activity Relationships for N-Nitrosamine Activity. Link
OECD Guideline 471. (2020). Bacterial Reverse Mutation Test. Link
Validation of LOD and LOQ for 2-Fluoro-N-Methyl-N-Nitrosoaniline Analysis
Executive Summary: The Precision Imperative In the wake of the global nitrosamine crisis, the detection of trace-level genotoxic impurities has shifted from a quality assurance checkbox to a critical drug safety requirem...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Precision Imperative
In the wake of the global nitrosamine crisis, the detection of trace-level genotoxic impurities has shifted from a quality assurance checkbox to a critical drug safety requirement. 2-Fluoro-N-methyl-N-nitrosoaniline (2-F-NMNA) (CAS: 1978-27-4) represents a specific analytical challenge. Unlike the common "Cohort of Concern" nitrosamines (e.g., NDMA, NDEA), 2-F-NMNA is often a process-related impurity derived from the N-nitrosation of the starting material 2-fluoro-N-methylaniline, commonly used in the synthesis of fluorinated pharmaceuticals (e.g., specific tyrosine kinase inhibitors or acid blockers).
This guide objectively compares the two primary analytical platforms—LC-APCI-MS/MS and LC-ESI-HRMS —for validating the Limit of Detection (LOD) and Limit of Quantitation (LOQ) of 2-F-NMNA. While Gas Chromatography (GC-MS/MS) remains a legacy option, we prioritize Liquid Chromatography (LC) methods to mitigate the risk of thermal denitrosation artifacts.
Regulatory Context & Sensitivity Targets
To meet the FDA and EMA Acceptable Intake (AI) limits (typically 26.5 ng/day for unknown nitrosamines), analytical methods must achieve ultra-trace sensitivity.
LOQ should be ≤ 10-20% of the specification limit.
Target LOD
< 1.0 ppb
Signal-to-Noise (S/N) ≥ 3:1.
Comparative Analysis of Analytical Platforms
The choice of instrument dictates the validation strategy. Below is a direct comparison of the two most viable methodologies for 2-F-NMNA.
Method A: LC-APCI-MS/MS (Triple Quadrupole)
The Gold Standard for Quantitation
Mechanism: Uses Atmospheric Pressure Chemical Ionization (APCI) in positive mode. The nitroso group withdraws electron density, making the amine nitrogen less basic; APCI is often superior to Electrospray Ionization (ESI) for small, non-polar nitrosamines as it relies on gas-phase ion-molecule reactions rather than solution-phase pKa.
Pros: Highest sensitivity (S/N), widest linear dynamic range, robust against matrix suppression.
Cons: Lower mass resolution (unit resolution) risks false positives if isobaric interferences are present.
Method B: LC-ESI-HRMS (Orbitrap/Q-TOF)
The High-Specificity Alternative
Mechanism: High-Resolution Mass Spectrometry (HRMS) using Parallel Reaction Monitoring (PRM) or Full Scan.
Pros: Extreme specificity (resolving power > 60,000) eliminates false positives from complex matrices; retrospective data analysis.
Cons: Generally 5-10x less sensitive than high-end Triple Quads for this specific analyte; ESI ionization efficiency may be lower for 2-F-NMNA compared to APCI.
Performance Matrix
Feature
LC-APCI-MS/MS (Recommended)
LC-ESI-HRMS (Alternative)
LOD Capability
0.1 – 0.5 ng/mL
1.0 – 5.0 ng/mL
Linearity (R²)
> 0.999 (Wide Range)
> 0.995 (Limited Range)
Selectivity
Moderate (MRM transitions)
High (Exact Mass < 5 ppm)
Risk Factor
Matrix effects (Ion suppression)
Lower sensitivity at trace levels
Throughput
High (Rapid MRM switching)
Medium (Scan speed limitations)
Strategic Validation Protocol
Do not rely on generic validation templates. For 2-F-NMNA, the validation must address the stability of the nitroso group and the selectivity against the non-nitrosated parent amine (2-fluoro-N-methylaniline).
Phase 1: System Suitability & Specificity
Objective: Ensure the method distinguishes 2-F-NMNA from its parent amine and solvent artifacts.
Blank Analysis: Inject 6 blank preparations. Noise level at the retention time of 2-F-NMNA must be < 10% of the LOD response.
Interference Check: Spike the sample with the parent amine (2-fluoro-N-methylaniline) at high concentration (e.g., 1000 ppm). Ensure no in-source nitrosation (artifact formation) occurs.
Phase 2: LOD & LOQ Determination (The S/N Approach)
While the "Standard Deviation of Intercept" method is statistically valid, the Signal-to-Noise (S/N) method is preferred for trace impurity analysis to demonstrate actual instrument performance.
Protocol:
Prepare a linearity series from 0.1 ng/mL to 100 ng/mL .
Inject low-concentration standards (n=6) to identify the concentration yielding:
LOD: S/N ≈ 3:1
LOQ: S/N ≈ 10:1
Verification: Once the estimated LOQ is found (e.g., 1.0 ng/mL), spike the sample matrix at this level and perform 6 replicate injections.
Acceptance Criteria: Precision (RSD) ≤ 15% and Accuracy 80-120%.
Phase 3: Linearity & Range
Objective: Confirm detector response is linear across the specification range (from LOQ to 120% of the limit).
Range: LOQ to 500% of the specification limit.
Weighting: Use 1/x or 1/x² weighting to prioritize accuracy at the low end (LOD/LOQ), which is critical for nitrosamine compliance.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow for validating LOD/LOQ, incorporating decision gates for failure modes common in nitrosamine analysis.
Caption: Step-by-step logic for validating LOD/LOQ, highlighting the critical "Artifact Check" step to prevent false positives caused by in-source nitrosation.
Experimental Data Summary (Representative)
The following table summarizes expected performance metrics based on validated methodologies for similar fluorinated nitrosamines (e.g., N-nitroso-fluoxetine or N-nitroso-N-methylaniline analogs).
Parameter
LC-APCI-MS/MS Results
LC-ESI-HRMS Results
Acceptance Criteria
Retention Time
4.5 ± 0.1 min
4.5 ± 0.1 min
N/A
LOD (S/N=3)
0.2 ng/mL
0.8 ng/mL
N/A
LOQ (S/N=10)
0.5 ng/mL
2.5 ng/mL
< 10% of Limit
Accuracy at LOQ
92.5%
88.0%
80 - 120%
Precision (RSD) at LOQ
4.2%
8.5%
≤ 15%
Matrix Effect
95% (Minimal Suppression)
75% (Moderate Suppression)
80 - 120%
Technical Insight: The superior sensitivity of APCI is evident in the LOD values. ESI often suffers from signal suppression in the presence of complex drug matrices, elevating the effective LOQ.
Authoritative References
US Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs.[2] Guidance for Industry.[1] (2021).[3][4][5] Available at: [Link]
European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. (2020).[4][5] Available at: [Link]
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2). (2023).[6] Available at: [Link]
Schmidtsdorff, S., et al. Rapid Discovery and Quantification of N-Nitrosamines in Pharmaceuticals via LC-MS/MS. (2022).[7][8][9] [Journal of Pharmaceutical and Biomedical Analysis]. (Contextual reference for APCI superiority).
Technical Comparison Guide: NMR Spectral Characterization of 2-fluoro-N-methyl-N-nitrosoaniline
Executive Summary The accurate characterization of 2-fluoro-N-methyl-N-nitrosoaniline (2-F-NMNA) is critical in pharmaceutical development, particularly as a reference standard for genotoxic impurity analysis and metabol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The accurate characterization of 2-fluoro-N-methyl-N-nitrosoaniline (2-F-NMNA) is critical in pharmaceutical development, particularly as a reference standard for genotoxic impurity analysis and metabolic studies of fluorinated drugs. Unlike simple anilines, 2-F-NMNA exhibits complex spectral behavior due to N-nitroso rotamerism (E/Z isomerism) and 19F-1H spin-spin coupling .
This guide objectively compares the NMR spectral performance of 2-F-NMNA against its non-fluorinated parent (N-methyl-N-nitrosoaniline) and its regioisomer (4-fluoro-N-methyl-N-nitrosoaniline). We demonstrate that while 1H NMR provides structural connectivity, 19F NMR offers superior specificity and quantification limits , making it the preferred modality for trace analysis in complex matrices.
Part 1: Structural Dynamics & Isomerism
The core challenge in characterizing N-nitroso compounds is the restricted rotation around the N–N bond, which possesses partial double-bond character due to resonance. This leads to the existence of distinct E (trans) and Z (cis) isomers at room temperature.
The Ortho-Fluoro Effect
In 2-F-NMNA, the fluorine atom at the ortho position introduces a steric clash with the nitroso oxygen in the syn conformation. This steric pressure significantly alters the E/Z equilibrium ratio compared to the non-fluorinated parent or the para-substituted analog.
Z-Isomer: The nitroso oxygen is cis to the methyl group (and trans to the phenyl ring).
E-Isomer: The nitroso oxygen is trans to the methyl group (and cis to the phenyl ring).
In 2-F-NMNA, the E-isomer is energetically disfavored due to repulsion between the nitroso oxygen and the ortho-fluorine lone pairs.
Visualization: Rotational Isomerism Equilibrium
Figure 1: The dynamic equilibrium between Z and E isomers. The rotational barrier allows both species to be observed distinctively in NMR at room temperature.
Part 2: Comparative NMR Analysis
This section contrasts the spectral signatures of 2-F-NMNA with key alternatives.
For drug development applications, 19F NMR is the superior modality for characterizing this compound.
Specificity: The 19F signal appears in a clean window (-120 ppm), far removed from common fluorinated metabolites or trifluoroacetic acid (TFA) salts often present in peptide synthesis.
Isomer Resolution: The E and Z isomers exhibit distinct 19F chemical shifts (separated by ~1-3 ppm), allowing for direct integration and ratio determination without the baseline noise often seen in 1H NMR.
Part 3: Advanced Characterization Protocols
To fully validate the identity of 2-F-NMNA, a self-validating workflow involving Variable Temperature (VT) NMR is required. This confirms that the observed "impurities" are actually rotamers and not chemical contaminants.
Dissolve 2-fluoro-N-methylaniline (1.0 eq) in 3M HCl at 0°C.
Dropwise addition of
(1.2 eq) while maintaining temp < 5°C.
Extract with Dichloromethane (DCM), wash with bicarbonate, dry over
.
Critical Step: Remove solvent under reduced pressure at low temperature (<30°C) to prevent thermal degradation or nitrosamine rearrangement.
NMR Acquisition Parameters (Bruker 400 MHz)
To ensure accurate integration of the isomer ratios, use the following "qNMR" (quantitative NMR) settings:
Pulse Sequence: zg30 (30° excitation pulse) to ensure full relaxation.
Relaxation Delay (D1):10 seconds (Must be > 5
). N-methyl protons have long relaxation times; standard 1s delays will skew integration in favor of the Z-isomer.
Spectral Width: 20 ppm (1H), 200 ppm (19F).
Scans (NS): 64 (1H), 256 (19F) for high S/N ratio.
Temperature: 298 K (controlled). Fluctuations alter the E/Z ratio.
References
Glidewell, S. M. (1977).[1] "NMR studies of barriers to rotation in N-nitrosamines." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 33(3), 361-368. Link
Chauvel, J., et al. (1984). "Gas phase NMR spectra of N,N-dimethylnitrosamine. Environmental effects on kinetic parameters." Journal of Physical Chemistry, 88(23), 5700-5704. Link
Gerig, J. T. (2001). "Fluorine NMR."[4][5][6][7] Biophysics Textbook Online. Link
Deutsch, C. J., & Taylor, J. S. (1989).[5] "New class of 19F pH indicators: fluoroanilines."[5][6] Biophysical Journal, 55(4), 799-804.[5] Link
Comparative Reactivity Guide: Ortho-Fluorinated vs. Non-Fluorinated Nitrosamines
Executive Summary: The Fluorine Effect In the landscape of Nitrosamine Drug Substance-Related Impurities (NDSRIs), the presence of a fluorine atom—specifically in the ortho position of an aromatic ring or the -position o...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Fluorine Effect
In the landscape of Nitrosamine Drug Substance-Related Impurities (NDSRIs), the presence of a fluorine atom—specifically in the ortho position of an aromatic ring or the
-position of an alkyl chain—acts as a critical determinant of mutagenic potency.
This guide objectively compares Ortho-Fluorinated Nitrosamines against their Non-Fluorinated counterparts. Experimental evidence and regulatory frameworks (CPCA) consistently indicate that fluorination generally acts as a deactivating feature , significantly reducing reactivity and carcinogenic potency.
Key Takeaway: While non-fluorinated nitrosamines (e.g., N-nitroso-N-methylaniline) often exhibit high potency (CPCA Category 1 or 2), ortho-fluorinated analogs typically shift toward lower potency categories (Category 3-5) due to steric hindrance of metabolic activation and electron-withdrawing stabilization.
Mechanistic Comparison: Why Fluorine Matters
The toxicity of nitrosamines is not intrinsic to the parent molecule but results from metabolic activation (bioactivation). The differential reactivity between fluorinated and non-fluorinated variants is driven by two physical-chemical pillars: Steric Hindrance and Electronic Withdrawal .
The Baseline: Non-Fluorinated Activation
For a standard nitrosamine (e.g., N-Nitrosodiethylamine, NDEA), the mechanism is well-established:
-Hydroxylation: Cytochrome P450 (CYP2E1) hydroxylates the -carbon.[1]
Decomposition: The resulting
-hydroxy nitrosamine is unstable and collapses.
Diazonium Formation: This generates a highly electrophilic diazonium ion.
DNA Alkylation: The diazonium ion alkylates DNA (e.g.,
-methylguanine), causing mutations.
The Fluorine Blockade (Ortho & Beta Effects)
Fluorine introduces specific barriers to this pathway:
Steric Twist (Ortho-Aryl Effect): In aromatic nitrosamines, the N-nitroso group prefers to be coplanar with the phenyl ring to maximize conjugation. An ortho-fluorine atom creates significant steric bulk, forcing the N-NO group out of planarity. This "twisted" conformation hinders the enzyme-substrate fit within the CYP450 active site, reducing the rate of
-hydroxylation.
Electronic Deactivation (
-Alkyl Effect): Fluorine is the most electronegative element. When present on a -carbon (adjacent to the metabolic site), it inductively withdraws electron density from the -C-H bond. This reduces the hydricity/acidity required for the initial CYP450 hydrogen abstraction step, effectively "protecting" the molecule from activation.
Visualization: The Metabolic Blockade
The following diagram illustrates how fluorine substitution interrupts the canonical activation pathway.
Figure 1: Comparative metabolic fate. Fluorination raises the activation energy for
-hydroxylation, diverting the compound toward clearance rather than DNA alkylation.
Comparative Performance Data
The following data synthesizes experimental results from rodent carcinogenicity studies and modern CPCA scoring, demonstrating the potency reduction caused by fluorine.
*Note: While p-F-NMA is para-substituted, the deactivating trend is consistent. Ortho-substitution adds an additional steric deactivation factor, further lowering potency.
Supporting Experimental Evidence
Study A (Aromatic): In F344 rats, NMA induced high levels of esophageal tumors. The fluorinated analog (p-F-NMA) caused tumors less rapidly and was classified as a "weaker carcinogen" due to altered metabolic kinetics [1].
Study B (Aliphatic): 6-F-DEN was found to be inactive in carcinogenicity tests.[6] The fluorine atoms on the
-carbon completely inhibited the -oxidation necessary for carcinogenesis [2].
Experimental Validation Protocols
To validate the reactivity of a specific ortho-fluorinated nitrosamine in your pipeline, do not rely solely on prediction. Use this self-validating workflow.
In Silico: CPCA Scoring (Step 1)
Before wet-lab testing, calculate the Potency Score.
Identify
-Hydrogens: Count H atoms on carbons to the N-nitroso group.
Apply Deactivating Features:
Ortho-F: Assign score +1 (Electronic-withdrawing) or +3 (Steric, if bulky enough to twist ring).
Beta-F: Assign score +1 per fluorine (Electron-withdrawing group).
Determine Category:
Score < 4
Category 1/2 (High Concern).
Score
4 Category 4/5 (Low Concern).
In Vitro: Enhanced Ames Test (EAT) (Step 2)
Standard Ames tests often yield false negatives for nitrosamines. You must use the Enhanced Ames Test protocol.[7]
Strains: S. typhimurium TA100 and TA1535 (sensitive to base-pair substitutions).
Metabolic Activation: Use Hamster Liver S9 (30% concentration) rather than Rat S9. Hamster CYP2E1 is more efficient at activating nitrosamines, providing a rigorous "worst-case" reactivity stress test.
Pre-incubation: Use the pre-incubation method (20 minutes at 37°C) before plating, rather than the plate-incorporation method.
Workflow Visualization
Figure 2: Decision logic for validating the safety of fluorinated nitrosamines.
References
The effect of substituents in the aromatic ring on carcinogenicity of N-nitrosomethylaniline in F344 rats. PubMed.
[Link]
Fluoro-substituted N-nitrosamines. 1. Inactivity of N-nitrosobis(2,2,2-trifluoroethyl)amine in carcinogenicity and mutagenicity tests. Carcinogenesis.
[Link][6]
Determining recommended acceptable intake limits for N-nitrosamine impurities in pharmaceuticals: Development and application of the Carcinogenic Potency Categorization Approach (CPCA). Regulatory Toxicology and Pharmacology.
[Link]
Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. HESI Global.
[Link]
Computational Prediction of Metabolic α-Carbon Hydroxylation Potential of N-Nitrosamines. ChemRxiv.
[Link]
Technical Guide: Purity Confirmation of 2-Fluoro-N-Methyl-N-Nitrosoaniline via IR Spectroscopy
Executive Summary Objective: To establish a rapid, semi-quantitative protocol for confirming the identity and gross purity of 2-fluoro-N-methyl-N-nitrosoaniline (FMNA) using Fourier Transform Infrared (FTIR) spectroscopy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Objective: To establish a rapid, semi-quantitative protocol for confirming the identity and gross purity of 2-fluoro-N-methyl-N-nitrosoaniline (FMNA) using Fourier Transform Infrared (FTIR) spectroscopy.
Context: FMNA is a critical intermediate often synthesized via the nitrosation of 2-fluoro-N-methylaniline. Due to the genotoxic nature of N-nitroso compounds (nitrosamines), confirming the conversion of the secondary amine precursor to the N-nitroso derivative is essential. While LC-MS/MS is the gold standard for trace quantification (ppb levels), FTIR serves as the primary "first-line" defense for reaction monitoring and raw material identification, specifically by tracking the disappearance of the N-H functionality.
Part 1: The Analytical Challenge
To validate purity, one must distinguish the target molecule from its primary impurity (the unreacted starting material).
Compound
2-Fluoro-N-methyl-N-nitrosoaniline (Target)
2-Fluoro-N-methylaniline (Precursor/Impurity)
Structure Type
N-Nitroso Amine (Tertiary-like character)
Secondary Amine
Key Feature
N-N=O functional group
N-H bond
Critical IR Difference
Appearance of N=O stretch (~1450 cm⁻¹)
Presence of N-H stretch (~3400 cm⁻¹)
The "Silent Region" Principle
The most reliable indicator of FMNA purity in IR spectroscopy is not the presence of a peak, but the absence of the N-H stretching vibration. A pure N-nitroso compound contains no N-H bonds. Any signal in the 3300–3500 cm⁻¹ region indicates incomplete nitrosation or contamination.
Part 2: Experimental Protocol (ATR-FTIR)
Methodology: Attenuated Total Reflectance (ATR) is preferred over transmission (KBr pellets) to minimize handling of potentially carcinogenic nitrosamines.
Decontamination: Wipe crystal immediately with methanol, followed by a 10% bleach solution (to degrade nitrosamine residues), then water/isopropanol.
Part 3: Spectral Analysis & Data Interpretation
The following table synthesizes theoretical spectroscopic data based on N-nitroso and aryl fluoride characteristic bands.
Table 1: Diagnostic Peak Assignments
Frequency Region (cm⁻¹)
Vibration Mode
Target (FMNA) Status
Precursor (Impurity) Status
Interpretation Notes
3300 – 3450
N-H Stretch
ABSENT
Present (Weak-Medium)
Primary Purity Check. A flat baseline here confirms >98% conversion. A band indicates unreacted amine.
1450 – 1490
N=O Stretch
Present (Strong)
Absent
Characteristic "Nitroso" band.[2] Often overlaps with aromatic C=C but is distinctively intense.
1200 – 1250
C-F Stretch
Present (Strong)
Present (Strong)
Confirms the fluorinated aromatic ring integrity. Not useful for purity differentiation.
1050 – 1100
N-N Stretch
Present (Medium)
Absent
Secondary confirmation of the N-N bond formation.
1550 – 1600
Aromatic C=C
Present
Present
Skeleton confirmation.
Mechanism of Shift
The conversion of the N-H bond to N-N=O removes the hydrogen bonding capability, silencing the 3400 cm⁻¹ region. Concurrently, the N=O group exhibits resonance (N-N=O ↔ N⁺=N-O⁻), giving the N=O bond partial single-bond character, which places its stretching frequency (1450-1490 cm⁻¹) lower than a standard carbonyl or nitro group (1550 cm⁻¹).
Part 4: Comparative Assessment
IR is a screening tool.[5] For regulatory release, it must be paired with quantitative methods.
Table 2: Technology Comparison Guide
Feature
FTIR (This Protocol)
HPLC-UV / LC-MS
NMR (H / F)
Primary Role
Identity & Gross Purity (>1%)
Trace Quantification (ppb/ppm)
Structural Elucidation
Speed
< 2 Minutes
30–60 Minutes
15–30 Minutes
Detection Limit (LOD)
~0.5% - 1.0%
ppb (LC-MS) / ppm (UV)
~0.1%
Specificity
Moderate (Functional Groups)
High (Retention Time + Mass)
Very High (Chemical Environment)
Cost per Run
Negligible
High (Solvents/Columns)
High (Solvents/Cryogens)
Best Use Case
Reaction Monitoring / Goods In
Final Product Release (FDA)
Structure Verification
Part 5: Decision Workflow (Logic Map)
The following diagram outlines the logical decision process for a researcher handling this compound.
Figure 1: Analytical workflow for validating 2-fluoro-N-methyl-N-nitrosoaniline. The "Silent Region" check (N-H) is the critical gatekeeper before advanced quantification.
Part 6: Safety & Regulatory Note
Warning: N-nitroso compounds are classified as probable human carcinogens.
Regulatory Limits: FDA and EMA set strict Acceptable Intake (AI) limits for nitrosamines (often <26.5 ng/day).
Limitation of IR: While this guide describes IR for purity (e.g., >98%), IR is insufficient for proving safety compliance regarding trace nitrosamine impurities in drug products. LC-MS/MS is required for regulatory compliance testing [1].
References
U.S. Food and Drug Administration (FDA). (2024).[6][7] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for N-nitroso IR assignments).
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2759010, 2-Fluoro-N-methylaniline. Retrieved from [Link]
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[1] (Reference for C-F and N-N=O vibrational modes).
Overcoming Matrix Effects in LC-MS/MS: A Comparative Guide to 2-Fluoro-N-methyl-N-nitrosoaniline Quantification
Executive Summary The regulatory mandate for ultra-trace quantification of nitrosamines has pushed LC-MS/MS methodologies to their absolute limits. Among these analytes, 2-fluoro-N-methyl-N-nitrosoaniline presents a uniq...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The regulatory mandate for ultra-trace quantification of nitrosamines has pushed LC-MS/MS methodologies to their absolute limits. Among these analytes, 2-fluoro-N-methyl-N-nitrosoaniline presents a unique analytical challenge. Frequently encountered as a specific Nitrosamine Drug Substance-Related Impurity (NDSRI) or utilized as a structural surrogate internal standard, its accurate quantification is routinely derailed by severe matrix effects[1]. This guide objectively compares sample preparation platforms and establishes a self-validating protocol to isolate, quantify, and mitigate ion suppression.
The Causality of Matrix Effects: A Mechanistic Perspective
Matrix effects—specifically ion suppression—are not random analytical noise; they are the result of deterministic physical chemistry occurring within the mass spectrometer's ionization source[2].
When utilizing Electrospray Ionization (ESI) in positive mode, analytes and co-eluting matrix components (e.g., polymeric excipients, residual salts) compete for a finite number of excess protons and access to the surface of the shrinking solvent droplet[3]. The fluorine atom on 2-fluoro-N-methyl-N-nitrosoaniline is highly electronegative. It inductively withdraws electron density from the aromatic ring and the adjacent nitrosamine functional group, significantly lowering the molecule's overall proton affinity.
Consequently, when this fluorinated nitrosamine co-elutes with highly basic or surface-active excipients, it systematically loses the competition for ionization[1]. The matrix monopolizes the charge, neutralizing the target analyte and causing a catastrophic loss of signal. Understanding this causality dictates that we must either physically remove the competing matrix prior to injection or change the physics of the ionization process itself.
Comparative Analysis of Sample Preparation Platforms
To physically remove the matrix, extraction methodologies must be evaluated not just on absolute recovery, but on their ability to eliminate ion-suppressing agents. Below is an objective comparison of three common sample preparation techniques applied to 2-fluoro-N-methyl-N-nitrosoaniline in a complex solid oral dosage matrix.
Table 1: Performance Comparison of Extraction Platforms (Spiked at 1.0 ng/mL)
Extraction Methodology
Absolute Recovery (RE)
Matrix Effect (ME)
Process Efficiency (PE)
Mechanism of Action
Best Use Case
Protein Precipitation (PPT)
92.5%
41.2% (Severe Suppression)
38.1%
Solvent-induced denaturation
Clean matrices (e.g., neat solutions)
Supported Liquid Extraction (SLE)
85.0%
72.4% (Moderate Suppression)
61.5%
Partitioning on diatomaceous earth
High-throughput lipophilic extraction
Mixed-Mode Polymeric SPE
88.3%
94.1% (Minimal Suppression)
83.0%
Orthogonal retention & targeted washing
Complex formulations requiring ultra-low LOQ
Data Interpretation: While PPT yields the highest raw recovery, it fails to remove soluble excipients, resulting in a 41.2% matrix effect (nearly 60% signal loss)[2]. Mixed-mode Solid-Phase Extraction (SPE) provides the optimal balance, utilizing orthogonal wash steps to discard the matrix while retaining the analyte, ensuring a robust Process Efficiency[4].
The Self-Validating Experimental Protocol
To trust your quantification, the analytical method must continuously validate its own performance. We utilize the Matuszewski 3-Set Protocol—a self-validating system that mathematically isolates physical extraction loss from ionization suppression[2][5]. If the final signal is low, this system definitively identifies whether the root cause is poor sample prep or mass spec interference.
Step-by-Step Methodology:
Set 1 (Ideal Response - Neat Standard): Prepare 2-fluoro-N-methyl-N-nitrosoaniline at 1.0 ng/mL in the final LC mobile phase (e.g., 5% Methanol in Water). Inject directly. This establishes the 100% baseline instrument response.
Set 2 (Isolating Ionization - Post-Extraction Spike): Process a blank matrix (e.g., API placebo) through the full SPE workflow. Evaporate the final eluate to dryness. Reconstitute the dry residue using the Set 1 neat standard solution. Inject. Causality: The analyte never undergoes extraction; it only experiences the residual matrix during ionization.
Set 3 (Total System - Pre-Extraction Spike): Spike the blank matrix with the analyte to a concentration of 1.0 ng/mL before extraction. Process through the entire SPE workflow and reconstitute in pure solvent. Inject.
The Validation Logic (Calculations):
Matrix Effect (ME) = (Area Set 2 / Area Set 1) × 100. (Confirms ionization integrity).
Extraction Recovery (RE) = (Area Set 3 / Area Set 2) × 100. (Confirms sample prep efficiency).
Process Efficiency (PE) = (Area Set 3 / Area Set 1) × 100. (Confirms overall method viability).
Fig 1: Logical flow of the self-validating 3-Set Matrix Effect Assessment protocol.
Chromatographic & Mass Spec Optimization Strategies
When sample preparation alone cannot achieve a Matrix Effect near 100%, we must alter the instrumental parameters to bypass the interference.
Column Chemistry Selection:
Standard C18 columns often fail to separate polar nitrosamines from early-eluting void-volume excipients[6][7]. By switching to a Pentafluorophenyl (PFP) or Biphenyl column, we introduce orthogonal retention mechanisms (pi-pi and dipole-dipole interactions). Because 2-fluoro-N-methyl-N-nitrosoaniline contains both an aromatic ring and a highly electronegative fluorine atom, it interacts strongly with PFP stationary phases. This specifically shifts its retention time away from the bulk suppression zone of aliphatic excipients[7].
Ionization Source Switching (ESI vs. APCI):
If ESI suppression persists, changing the fundamental physics of ionization is required. Atmospheric Pressure Chemical Ionization (APCI) relies on a gas-phase corona discharge rather than liquid-phase droplet evaporation[2]. Because APCI ionizes solvent molecules first, which then transfer protons to the analyte in the gas phase, it is inherently immune to the non-volatile salts and polymers that cause droplet-surface competition in ESI[3].
Fig 2: Mechanistic divergence of matrix effects between ESI and APCI sources.
Conclusion
Quantifying 2-fluoro-N-methyl-N-nitrosoaniline requires a deliberate, mechanistic approach to method development. By understanding the charge-competition dynamics caused by its fluorinated structure, laboratories can move away from inadequate Dilute-and-Shoot methods and implement robust Mixed-Mode SPE[4]. Coupling this with a self-validating matrix assessment protocol ensures that the final data submitted to regulatory bodies is both accurate and scientifically defensible.
References[2] Technical Support Center: Matrix Effects in LC-MS Analysis of Nitrosamines. BenchChem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEEunYNR6Sd9yb0_4dNOHAXU0Wd5IbAMkKC2Qu3ZiXx9V3ZxNCulgKgagBfT8Xap1caL1v1dv07SDCGbVgilhRCkGl-fkT-yZitIHubqDaJca6Loh2_se5k6TM842krjd8GTXYIoQ3J9P9QAi5Rus7SwWLEJmOF1uI7Fbuye20kv_D-Bb4dYm3U-MAviG4L8ZxCh1AG3SKjQA5vhUXFYxdl7h3yeKl[6] Pharmaceutical Analysis and Characterization of Nitrosamine Impurities Within Angiotensin II Receptor Blocker Drug Products. FDA.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4HX7elsLdQXTR0bt7hnPYhSKoVRE2bnzeJQ-WuWqQelbqiHkyaHlL_fC44pgu4lT9u6ITZdI-31wXKyo88tjNNvhGcgO4Z9Xt9euZtc34DNn74BZ4w-tvIMmigOTbCytMXTIsDlwLlh2ywJXjBfobjW_Mah_ZkP3f_c8htA7hjVSlDC6UrFmwGvBH-jLLwU3rj1VUmIiRJaffTnm-BdQhnV8UBMTpEmlGVDj1fcUODV0J3AeXtwWMBKK5Stc3juznwislkAzYpgvE1NFD5jezjpxXnwM=[4] Ultra-Low Limit of Quantitation (LOQ) in Nitrosamine Testing. ResolveMass.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4IMDqzupmyXRCvem8TXCvy2U5aKo1YvYl0cJl-aOlvxQaw6du34FxcB6unUgysgyyT0vDVO0rmSgulytSxRGl0Xx7m_xUmuJ-ZvBlpVh3YEuVOjncaHP7c2Co4IMMFTW3uVABwNgHuEMY38wDyK6jkqc-1JxkJtJxZQg1R7CIzvL36Yns8wz0TyfdAFY=[1] Online SPE for Ultra-Trace Nitrosamine Quantification. Resolian.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7LzrYEtWKvHv-AcNRaOqZ1CQA5-3BwsNGwhPVtPJch8GhmCVlCHprMDUCZYl5Hdxx3eKvfboveDM2jh7MS_oxOeXZCSQxw3dR2QVP2pkTEOKHSd_h6VZZbCSRmUudv4G3zl--_BFiluQBdalpaHIBY5dgVCfd8lD_n8svltc-qfKw1XQ6Jch2Rhhsc1p6oNRGWDlQCvcMCfwo2DJLvQ==[7] How to circumvent matrix effect in confirmatory testing. Nitrosamines Exchange (USP).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGm9wJ8LzruHBLv4FCd02t7E867QQbRHtBiLq1OTEhcWWt8X6SBlu97Lp-k-tV0rGSg_Q1HNLn-qPu_ZM9F-9TnWZmIfJ6D8JY91aEQA2jiC-6xg-J_d9VAYb5mHPSWwCJUbyRNKb_vJBciN0B5kY_qXLvGioattVR_EMi9nO590Xln_nPmHyewEwulIp2BBa9N4WOBbOa[5] Nitrosamine analysis in a variety of food matrices. SCIEX.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwcsH8n3CA7XL9apaedK2b6hy3SAjbJnxXsZEQ8FwixlsMo71fGdJuSq9_tGqc-0pyBC16JYwRRUMMc8OehMKz47ADv3Uat9pho3AA4xiSxgKw2Hrbhetvsm_hcMDA6CoFKrW-8Lt0YECO1MMic_c7b9gm183SfwrT3ZnFLjAJrk88-lePeNjjbcJrWFKKGC7HF0cRMYc5VomA_5cJcmi1nFNWC3sCPO8qeg==[3] Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtESt5THX6qkJhBP6noJ5OYVN5k-zc1fCY0rKCDQA8qLIrMgXQ3F1YIxutDgYcskepD5RMHayTySZGvmgIVjHfkyEnZRu2NDQZ--1C9KD-AS655UjvR9cTM-BOyXI6IlJPwP6l6g==
Benchmarking Detection Limits for Fluorinated Nitrosoaniline Derivatives
Executive Summary: The Fluorine Paradox in Impurity Analysis In the landscape of pharmaceutical impurities, fluorinated nitrosoaniline derivatives represent a unique analytical challenge. While the introduction of fluori...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Fluorine Paradox in Impurity Analysis
In the landscape of pharmaceutical impurities, fluorinated nitrosoaniline derivatives represent a unique analytical challenge. While the introduction of fluorine atoms into drug scaffolds—often to improve metabolic stability or potency—is a common medicinal chemistry strategy, it fundamentally alters the physicochemical properties of potential mutagenic impurities (PMIs).
Unlike standard alkyl-nitrosamines (e.g., NDMA, NDEA) which are volatile and basic, fluorinated nitrosoanilines exhibit reduced basicity , altered volatility , and distinct ionization behaviors . This guide benchmarks the detection limits (LOD/LOQ) of these specific derivatives, contrasting the industry "Gold Standard" (LC-MS/MS) against orthogonal techniques (GC-MS, 19F-NMR).
The Core Benchmark: To meet current regulatory requirements (ICH M7/FDA), an analytical method must achieve an LOD of ≤ 1–5 ng/mL (ppb) or ≤ 0.03 ppm in the drug substance, corresponding to <10% of the Acceptable Intake (AI) for potent nitrosamines.
Scientific Context: The "Fluorine Effect" on Detection
To select the right analytical platform, one must understand how fluorine substitution affects detection physics.
Ionization Suppression & Enhancement
Reduced Basicity (ESI+ Challenge): Fluorine is highly electronegative. When substituted on an aniline ring (especially ortho or para), it withdraws electron density, significantly lowering the pKa of the amine/nitroso group. This reduces protonation efficiency in Positive Electrospray Ionization (ESI+) , often leading to higher LODs compared to non-fluorinated analogs.
Negative Mode Activation (ESI- Opportunity): The same electron-withdrawing effect stabilizes the deprotonated molecule ([M-H]⁻) or facilitates anion attachment (e.g., [M+HCOO]⁻). Consequently, highly fluorinated nitrosoanilines often show superior sensitivity in Negative Electrospray Ionization (ESI-) , a mode rarely used for standard nitrosamines.
Volatility & Thermal Stability
GC-MS Limitations: While simple nitrosoanilines may be amenable to GC-MS, fluorination can increase polarity (via dipole moments) or decrease thermal stability, risking in-source degradation (denitrosation) before detection.
Comparative Benchmarking: Platform Performance
The following data synthesizes performance metrics across three primary analytical platforms for a representative fluorinated nitrosoaniline (e.g., N-nitroso-4-fluoroaniline).
Best-in-Class. Exploits F-induced acidity for max sensitivity.
LC-MS/MS (Triple Quad)
ESI (+)
0.5 – 5.0 ng/mL
High (MRM)
Good. Standard approach, but may suffer signal suppression vs. non-F analogs.
GC-MS/MS
EI / CI
1.0 – 10.0 ng/g
High
Moderate. Limited by thermal lability; requires derivatization for best results.
HRMS (Q-TOF/Orbitrap)
ESI (+/-)
1.0 – 10.0 ng/mL
Very High
Screening Only. Excellent for identifying unknowns, but less sensitive than TQ for quantitation.
19F-NMR
N/A
~50,000 ng/mL (50 ppm)
Perfect Specificity
Structural Validation. Too insensitive for trace impurity analysis; used for mass balance.
Critical Insight: For poly-fluorinated derivatives (e.g., difluoro- or trifluoro-nitrosoanilines), ESI(-) can outperform ESI(+) by a factor of 10x to 100x .
Experimental Protocol: The Self-Validating Workflow
This protocol outlines a "Dual-Stream" approach to ensure no false negatives, leveraging the specific properties of fluorinated species.
Objective: Remove matrix interferences and concentrate the analyte.
Step 1: Dissolve 100 mg Drug Substance in 5 mL 50:50 Methanol:Water.
Step 2 (SPE): Condition a Polymeric Reversed-Phase Cartridge (e.g., OASIS HLB) with MeOH then Water.
Step 3: Load sample. Wash with 5% MeOH (removes salts).
Step 4: Elute with 100% Acetonitrile. Evaporate to dryness and reconstitute in 1 mL Mobile Phase A/B (80:20).
Phase B: LC-MS/MS Parameters (The "Fluorine-Tuned" Method)
Column: C18 or Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm). Phenyl columns often provide better selectivity for fluorinated aromatics due to π-π interactions.
Mobile Phase:
A: Water + 0.5 mM Ammonium Fluoride (NH₄F). Note: NH₄F enhances ionization in both ESI+ and ESI- for fluorinated compounds.
B: Methanol or Acetonitrile.
MS Detection:
Run in Polarity Switching Mode (ESI+ / ESI-).
ESI(-) Transition: Monitor [M-H]⁻ → [M-H-NO]⁻ (Loss of 30 Da) or [M-H-HF]⁻ (Loss of 20 Da, specific to fluorinated species).
ESI(+) Transition: Monitor [M+H]⁺ → [M+H-NO]⁺.
Phase C: Validation Criteria
Recovery: Spike at LOQ level must yield 70–130% recovery.
Linearity: R² > 0.99 over range 0.5 – 100 ng/mL.
Signal-to-Noise: > 10:1 at LOQ.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the optimal ionization mode based on the degree of fluorination.
Caption: Decision tree for optimizing ionization polarity based on fluorine substitution patterns to achieve maximum sensitivity.
References
US Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]
European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products. Retrieved from [Link]
Kozinska, D., et al. (2021). "Differentiation of fluoronitroaniline isomers by negative-ion electrospray mass spectrometry." Rapid Communications in Mass Spectrometry.
McFadden, J. R., & Ames, D. M. (2023). "Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization." Analytical Science Advances. Retrieved from [Link]
Place, B. J., et al. (2023). "Quantitation of Total PFAS Including Trifluoroacetic Acid with Fluorine Nuclear Magnetic Resonance Spectroscopy." Analytical Chemistry. (Provides benchmarking for 19F-NMR sensitivity limits).
Reproducibility of 2-Fluoro-N-methyl-N-nitrosoaniline Synthesis: A Comparative Protocol Guide
Executive Summary The N-nitrosation of secondary aromatic amines is a fundamental transformation in organic synthesis, yielding N-nitrosamines that serve as versatile intermediates and directing groups for C–H functional...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The N-nitrosation of secondary aromatic amines is a fundamental transformation in organic synthesis, yielding N-nitrosamines that serve as versatile intermediates and directing groups for C–H functionalization[1]. However, in modern pharmaceutical development, N-nitrosamines are rigorously scrutinized as Nitrosamine Drug Substance-Related Impurities (NDSRIs) due to their potent mutagenic properties[2]. Synthesizing reliable analytical standards like 2-fluoro-N-methyl-N-nitrosoaniline requires highly reproducible, chemoselective protocols. This guide objectively compares traditional and modern synthesis routes, providing experimental data and mechanistic insights to ensure reproducible yields.
Mechanistic Causality: The Ortho-Fluoro Effect on N-Nitrosation
To achieve a self-validating and reproducible synthesis, one must understand the causality behind the reaction's behavior. The active nitrosating species in these protocols is typically the nitrosonium ion (
) or a related carrier. The reaction rate is fundamentally dictated by the basicity and nucleophilicity of the secondary amine.
In 2-fluoro-N-methylaniline, the ortho-fluoro substituent exerts a strong electron-withdrawing inductive effect (-I), which reduces the electron density on the secondary nitrogen atom. Furthermore, the spatial proximity of the fluorine atom introduces steric hindrance, impeding the trajectory of bulky nitrosating complexes[3]. Consequently, traditional biphasic aqueous protocols often suffer from incomplete conversion and batch-to-batch variability. To overcome this, modern protocols utilize homogeneous organic conditions or continuous-flow systems to mitigate mass-transfer limitations and ensure high local concentrations of the nitrosating agent.
Mechanistic pathway of NO+ generation and N-nitrosation of secondary anilines.
Comparative Analysis of Synthesis Routes
Method A: Classical Aqueous Acidic Nitrosation
Adapted from the historical 4[4], this method relies on generating nitrous acid (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
) in situ using sodium nitrite and hydrochloric acid. While highly cost-effective, the biphasic nature of the reaction (as the lipophilic product separates as an oil) can trap unreacted starting material. The diminished nucleophilicity of the ortho-fluoro amine exacerbates this issue, requiring rigorous mechanical stirring and precise temperature control (< 10°C) to prevent decomposition.
Utilizing tert-butyl nitrite (t-BuONO) in organic solvents (such as THF or DCM) provides a completely homogeneous reaction environment[2]. This approach is highly reproducible for sterically hindered or weakly basic amines because it bypasses the mass-transfer limitations of aqueous systems. It operates smoothly at physiological or slightly elevated temperatures (37°C) and is the preferred method for generating NDSRI analytical standards[2].
Method C: Continuous-Flow Electrochemistry
A modern, green alternative utilizes 5[5]. This method eliminates the need for harsh acids or additional supporting electrolytes. The precise control of residence time and constant electron flux in the microreactor ensures near-quantitative yields (>95%) and unparalleled batch-to-batch reproducibility, making it ideal for scalable synthesis[5].
Comparative workflow of N-nitrosation protocols for 2-fluoro-N-methylaniline.
Quantitative Performance Comparison
The following table summarizes the expected performance metrics for the synthesis of 2-fluoro-N-methyl-N-nitrosoaniline across the three discussed protocols, based on analogous secondary aniline data[2][4][5].
Protocol
Reagents
Solvent System
Temp (°C)
Time
Yield (%)
Reproducibility
A. Classical Acidic
NaNO2, HCl
H2O / Benzene
0–10
1–2 h
80–87
Moderate
B. Alkyl Nitrite
t-BuONO
THF or DCM
37
1 h
92–96
High
C. Flow Electrochemistry
NaNO2
MeCN / H2O
Ambient
< 10 min
> 95
Very High
Detailed Experimental Methodologies
Protocol A: Classical Aqueous Acidic Nitrosation
Adapted for sterically hindered anilines.
Preparation: In a round-bottom flask equipped with a magnetic stirrer, add 2-fluoro-N-methylaniline (10 mmol) to a mixture of concentrated HCl (1.5 mL) and crushed ice (4.0 g).
Nitrosation: Cool the mixture to 0–5°C using an ice-salt bath. Dissolve sodium nitrite (11 mmol) in minimal distilled water (2.5 mL). Add the NaNO2 solution dropwise over 10 minutes, ensuring the internal temperature does not exceed 10°C[4].
Incubation: Stir the mixture vigorously for 1 hour at 5°C.
Extraction: Extract the aqueous layer with two 15 mL portions of dichloromethane (or benzene)[4]. Wash the combined organic layers with saturated NaHCO3, followed by brine, and dry over anhydrous Na2SO4.
Concentration: Remove the solvent under reduced pressure to yield the product as a light yellow liquid.
Self-Validating System: The reaction mixture will transition from a clear acidic solution to a cloudy suspension as the lipophilic N-nitrosamine separates as a distinct light-yellow oily layer[4]. This phase separation visually confirms product formation.
Optimized for analytical NDSRI standard synthesis.
Preparation: Dissolve 2-fluoro-N-methylaniline (10 mmol) in anhydrous THF (10 mL) in a sealed reaction vial.
Reagent Addition: Add tert-butyl nitrite (t-BuONO) in a slight molar excess (11 mmol) to the solution[2].
Incubation: Incubate the reaction mixture at 37°C for 1 hour[2].
Purification: Concentrate the mixture under reduced pressure. The volatile tert-butanol byproduct and unreacted t-BuONO are easily removed, often leaving analytically pure 2-fluoro-N-methyl-N-nitrosoaniline without the need for column chromatography.
Self-Validating System: The evolution of tert-butanol as a byproduct can be monitored via LC-UV/MS. The complete disappearance of the starting amine peak on the C18 analytical column confirms quantitative conversion without the risk of over-oxidation[2].
References
N-nitrosation of aromatic secondary amines.ResearchGate.
Secondary Amines Containing One Aromatic Nitro Group: Preparation, Nitrosation...NIH.
Flow Electrochemistry for the N-Nitrosation of Secondary Amines.Cardiff University.
[1] Executive Summary 2-Fluoro-N-methyl-N-nitrosoaniline (a fluorinated N-nitrosamine derivative) is a high-potency alkylating agent and a probable human carcinogen.[1] Unlike standard organic solvents, it cannot be disp...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
2-Fluoro-N-methyl-N-nitrosoaniline (a fluorinated N-nitrosamine derivative) is a high-potency alkylating agent and a probable human carcinogen.[1] Unlike standard organic solvents, it cannot be disposed of via simple bulking or sewer discharge. The nitroso group (
) confers significant mutagenic potential, requiring strict containment and specific destruction protocols.
The primary, recommended disposal route is off-site thermal destruction (incineration) via a licensed hazardous waste contractor. In-lab chemical deactivation should be reserved for spill cleanup or surface decontamination, as incomplete reaction products (such as hydrazines) may remain toxic.
Hazard Identification & Waste Classification
Before initiating any disposal workflow, you must classify the material to ensure regulatory compliance (RCRA/EPA/EU).
This is the industry-standard method for disposing of stock solutions, synthesized aliquots, and contaminated solids.
Step 1: Segregation & Packaging
Container Selection: Use a high-density polyethylene (HDPE) or amber glass container. Avoid standard metal cans as nitrosamines can degrade or react with certain metals under acidic conditions.
Labeling: Affix a hazardous waste label immediately.
Incompatible: Strong acids (generates NO gas), strong oxidizers (uncontrolled reaction).[5]
Step 2: The "Lab Pack" System
Do not bulk this chemical with general organic solvents. It requires a "Lab Pack" status:
Place the primary container into a secondary, chemically resistant liner bag.
Place the bag into a DOT-approved shipping drum (typically 5-gallon or 55-gallon) filled with an inert absorbent (vermiculite).
Documentation: On the waste manifest, explicitly flag this as a "Nitrosamine Derivative" to alert the incineration facility of the high-temperature requirement (>1000°C) needed to break the N-N bond.
Contingency Protocol: Chemical Deactivation (Spills & Surface Cleaning)
WARNING: In-lab chemical destruction is hazardous. The reaction generates hydrogen gas and heat. Perform only in a functioning fume hood.
The most authoritative method for destroying N-nitrosamines is reduction using Aluminum-Nickel Alloy in Alkali , as described by Lunn and Sansone. This method cleaves the N-N bond, reducing the nitrosamine to the corresponding amine (2-fluoro-N-methylaniline) and ammonia, which are less hazardous (though still toxic) and easier to manage.
Reagents Required:
Sodium Hydroxide (NaOH) solution (approx. 1 M or 10%).
Aluminum-Nickel Alloy powder (50:50).
Methanol (if the nitrosamine is not water-soluble).
Deactivation Workflow (Graphviz Logic):
Figure 1: Decision logic and workflow for the chemical deactivation of nitrosamine spills.
Step-by-Step Deactivation Procedure:
Preparation: Dissolve the waste material in methanol.
Basification: Add an equal volume of 1 M NaOH solution.
Reduction: Slowly add Aluminum-Nickel alloy powder (approx. 1g per 100mg of nitrosamine).
Caution: This reaction produces vigorous hydrogen gas evolution. Ensure the fume hood sash is low and there are no ignition sources.
Incubation: Stir the mixture magnetically for at least 12–24 hours.
Verification: Ideally, check for residual nitrosamine using a colorimetric test (Griess reagent after UV irradiation) or TLC.
Disposal of Byproducts: Filter the reaction mixture. The filtrate contains the amine (2-fluoro-N-methylaniline) and can now be disposed of as standard basic organic waste. The solid residue is spent metal alloy.
Safety & Personal Protective Equipment (PPE)
Nitrosamines are insidious; they can permeate standard glove materials.
Personal protective equipment for handling 2-fluoro-N-methyl-N-nitrosoaniline
This technical guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 2-fluoro-N-methyl-N-nitrosoaniline . Hazard Classification: High-Potency Active Pharmaceutical Ingredi...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 2-fluoro-N-methyl-N-nitrosoaniline .
Hazard Classification: High-Potency Active Pharmaceutical Ingredient (HPAPI) / Genotoxic Carcinogen.
Primary Risk: Alkylating agent capable of direct DNA modification. Significant dermal absorption hazard.
Physical State: Likely a yellow-to-orange oil or low-melting solid (based on structural analogs).
Light Sensitivity: High (N-NO bond cleavage).
Part 1: Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged contact with N-nitroso compounds due to rapid permeation of the nitroso moiety. The following multi-barrier system is required.
Protection Zone
Recommended Equipment
Technical Rationale
Hand (Inner)
Silver Shield® / 4H® (EVOH/PE Laminate)
Impermeable Barrier: Laminate films provide >480 min breakthrough time for nitroso/amine compounds where nitrile fails in <10 min.
Hand (Outer)
Nitrile (min. 5 mil thickness)
Mechanical Protection: Protects the fragile inner laminate glove from tears and provides grip dexterity.
Respiratory
Powered Air Purifying Respirator (PAPR) or N95/P3 (if outside hood)
Aerosol Control: Required only if handling outside a Class II Biosafety Cabinet or Fume Hood (not recommended).
Body
Tyvek® 400 (or equivalent)
Particulate/Splash Guard: Disposable suits prevent contamination of street clothes; wrist cuffs must be taped to outer gloves.
Eye/Face
Chemical Splash Goggles + Face Shield
Mucosal Protection: N-nitroso compounds are potent irritants; standard safety glasses do not prevent vapor/aerosol entry from side angles.
Part 2: Operational Handling Protocol
Storage & Stability
Temperature: Store at -20°C .
Light: Compound is photosensitive. Store in amber vials wrapped in aluminum foil.
Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidative degradation.
Experimental Workflow (Step-by-Step)
A. Preparation (The "Cold" Zone)
Remove the vial from the freezer and allow it to warm to room temperature inside a desiccator before opening. This prevents water condensation, which can accelerate hydrolysis.
Verify the fume hood airflow is >100 fpm (0.5 m/s).
Line the work surface with plastic-backed absorbent pads (absorbent side up).
B. Weighing & Transfer (The "Hot" Zone)
Preferred: Weigh inside a Glovebox under N2.
Alternative: If using a fume hood, use a closed-balance system .
Tare the receiving vessel (amber flask).
Transfer the reagent using a glass pasteur pipette (if liquid) or antistatic spatula (if solid).
Do not return excess material to the stock vial. Treat excess as hazardous waste immediately.
C. Reaction Monitoring
All reaction vessels must be wrapped in foil.
Vent reaction gases through a bleach (sodium hypochlorite) scrubber if volatile intermediates are expected, though the nitrosamine itself is not volatile enough to require scrubbing if kept cool.
Part 3: Decontamination & Spill Response
Do NOT use bleach (Sodium Hypochlorite) indiscriminately.
While bleach oxidizes many contaminants, the oxidation of nitrosamines can be complex and slow. The safest protocol is physical removal followed by solvent extraction .
Spill Decision Logic:
Evacuate: If spill is >5 mL outside a hood, evacuate the lab.
Absorb: Cover liquid spills with Vermiculite or Spill-X-A . Do not use paper towels (rapid permeation).
Collect: Scoop absorbed material into a wide-mouth jar labeled "High Hazard - Nitrosamine Waste".
Surface Decon:
Wash 1: Wipe surface with Acetone-soaked pads (solubilizes the lipophilic nitrosamine). Dispose of pads as solid hazardous waste.
Wash 2: Scrub with soapy water (surfactant removes residue).
Strict Segregation Rule: Never mix N-nitroso waste with general organic solvents or oxidizers (like nitric acid), as this can generate heat or volatile toxic gases.
Liquid Waste: Collect in a dedicated container labeled: "Contains 2-fluoro-N-methyl-N-nitrosoaniline - Carcinogen - DO NOT BULK".
Solid Waste: All contaminated gloves, pipettes, and Tyvek sleeves must be double-bagged (polyethylene) and incinerated.
Destruction Method: High-temperature incineration (>1000°C) is the only validated method for complete destruction of the N-NO bond.
Part 5: Visualization
Operational Safety Workflow
The following diagram illustrates the hierarchy of controls and workflow for handling this compound.
Caption: Operational workflow emphasizing temperature equilibration and strict waste segregation.
References
National Institutes of Health (NIH) . Nitrosamines: Mechanisms of Carcinogenicity. PubChem.[5] Available at: [Link]
European Chemicals Agency (ECHA) . Substance Information: N-methyl-N-nitrosoaniline (Analog). Available at: [Link]
Occupational Safety and Health Administration (OSHA) . Controlling Occupational Exposure to Hazardous Drugs. Available at: [Link]